Technical Documentation Center

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride
  • CAS: 103960-48-1

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Analytical Workflows for 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride

Executive Summary In preclinical drug development, the structural class of a pharmacophore dictates its analytical handling and formulation strategy. 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (CAS: 103960-48-1)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the structural class of a pharmacophore dictates its analytical handling and formulation strategy. 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (CAS: 103960-48-1) is a classic β -aminoketone, structurally categorized as a Mannich base. While[1] as precursors and active pharmaceutical ingredients (APIs), they present unique physicochemical challenges. Specifically, the inherent thermodynamic instability of the free base form requires rigorous, specialized analytical workflows to prevent spontaneous degradation during characterization.

This technical guide synthesizes the core physicochemical properties of this compound and provides self-validating experimental protocols designed to circumvent its primary degradation liability: the retro-Mannich reaction.

Molecular Architecture & Quantitative Physicochemical Profile

The molecular architecture of 4-(Dimethylamino)-1-phenylbutan-2-one consists of a lipophilic phenyl ring, a central hydrogen-bond accepting ketone, and a terminal tertiary amine. Because the free base is highly susceptible to base-catalyzed elimination, the compound is universally synthesized and stored as a hydrochloride salt. This salt formation is not merely for solubility enhancement; it is a critical stabilizing feature that protonates the nitrogen lone pair, thereby locking the molecule in a stable, non-reactive state[2].

Table 1: Physicochemical Properties & Analytical Rationale
PropertyValue / DescriptionAnalytical Rationale & Causality
Molecular Formula C₁₂H₁₈ClNO (HCl salt)The chloride counterion ensures a high crystal lattice energy, providing solid-state stability and preventing volatilization of the free base.
Molecular Weight 227.73 g/mol Falls well within Lipinski’s Rule of 5, indicating favorable theoretical permeability for oral bioavailability.
Aqueous Solubility > 50 mg/mL (at pH < 5.0)Highly soluble in acidic media due to complete ionization. Solubility drops precipitously above pH 7.5 as the free base precipitates and degrades.
Predicted pKa ~ 8.8 - 9.2 (Tertiary Amine)Dictates the pH-dependent ionization. At physiological pH (7.4), the molecule exists in an equilibrium that exposes a fraction of the reactive free base.
LogD (pH 7.4) ~ 1.2 - 1.5Moderate lipophilicity at physiological pH balances aqueous solubility with lipid membrane permeability.

Chemical Stability: The Retro-Mannich Degradation Pathway

The most critical physicochemical liability of 4-(Dimethylamino)-1-phenylbutan-2-one is its susceptibility to[3].

When the pH of the environment approaches or exceeds the pKa of the tertiary amine, the molecule deprotonates to form the free base. In this state, the α -carbon (adjacent to the C2 ketone) can undergo base-catalyzed deprotonation to form a reactive enolate intermediate. Following an E1cB-like elimination mechanism, the carbon-carbon bond cleaves, expelling dimethylamine as a leaving group and generating 1-phenylbut-3-en-2-one (an α,β -unsaturated enone).

Understanding this causality is paramount: any analytical technique or formulation that exposes this compound to pH > 7.0 without kinetic controls will result in artifactual degradation, skewing all physicochemical data.

RetroMannich Salt Protonated Amine (Stable Salt) FreeBase Free Base (pH > 7.4) Salt->FreeBase OH⁻ (Deprotonation) Enolate Enolate Intermediate (Reactive) FreeBase->Enolate Base Catalysis Products 1-Phenylbut-3-en-2-one + Dimethylamine Enolate->Products Elimination

Figure 1: Base-catalyzed retro-Mannich degradation pathway of the Mannich base.

Self-Validating Analytical Protocols

To generate trustworthy data for highly labile β -aminoketones, standard analytical protocols must be modified. The following methodologies incorporate internal controls to create a self-validating system, ensuring that the act of measurement does not destroy the analyte.

AnalyticalWorkflow Start Sample Prep (Acidic Media, pH 4.0) Split Aliquoting Start->Split pKa Potentiometric Titration (Fast Scan, 15°C) Split->pKa Degradation Forced Degradation (pH 8.0, 37°C) Split->Degradation Valid Validated Physicochemical Profile pKa->Valid LCMS LC-MS/MS Analysis (Mass Balance Check) Degradation->LCMS LCMS->Valid

Figure 2: Self-validating analytical workflow for characterizing labile beta-aminoketones.

Protocol A: Kinetically-Controlled Potentiometric pKa Determination

Standard potentiometric titrations at 25°C often fail for Mannich bases because the molecule degrades as the titrant raises the pH, leading to shifting inflection points. This protocol uses kinetic control (low temperature and rapid scanning) to outrun the degradation kinetics[4].

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode at 15°C using standard buffers (pH 4.0, 7.0, 10.0) to account for temperature-dependent Nernstian shifts.

  • Sample Preparation: Dissolve 2.0 mg of 4-(Dimethylamino)-1-phenylbutan-2-one HCl in 10 mL of 0.15 M KCl (to maintain constant ionic strength). The initial pH should naturally rest around 4.5 - 5.0.

  • Titration Execution: Utilize an automated titrator to inject 0.05 M KOH in rapid, dynamic volume increments. The entire titration from pH 5.0 to 10.5 must be completed within 3 minutes.

  • Self-Validation (Reversibility Check): Immediately upon reaching pH 10.5, reverse the titration using 0.05 M HCl back to pH 5.0.

    • Causality Check: If the forward and reverse titration curves overlap (hysteresis < 2%), the pKa value is valid, proving that retro-Mannich degradation did not occur during the measurement timeframe.

Protocol B: Mass-Balance Validated LC-MS Stability Assay

To accurately quantify the degradation rate, the chromatographic method must stabilize the compound on-column, and the data analysis must account for all molecular fragments.

Step-by-Step Methodology:

  • Mobile Phase Selection: Prepare Mobile Phase A (Water + 0.1% Formic Acid, pH ~2.7) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: The acidic modifier ensures the amine remains fully protonated during chromatography, preventing on-column degradation[2].

  • Forced Degradation: Incubate a 100 µg/mL solution of the analyte in 50 mM Phosphate Buffer (pH 8.0) at 37°C. Pull aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by diluting 1:10 into a 1% Formic Acid solution to halt the retro-Mannich reaction.

  • LC-MS/MS Analysis: Inject the quenched samples onto a C18 column using a rapid gradient (5% to 95% B over 5 minutes). Monitor the parent mass ( [M+H]+ = 192.1) and the expected enone degradant mass ( [M+H]+ = 147.1).

  • Self-Validation (Mass Balance): Calculate the molar sum of the parent compound and the enone degradant at each time point.

    • Causality Check: The total molar mass must equal 100% ± 5% of the Time 0 concentration. A loss of mass balance indicates secondary degradation (e.g., polymerization of the highly reactive enone).

Implications for Preclinical Drug Development

The physicochemical profile of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride dictates strict parameters for formulation and handling. Because the molecule is highly stable at pH < 5.0 but rapidly degrades at pH > 7.4, oral formulations must be designed to release the API in the acidic environment of the stomach rather than the alkaline environment of the lower intestine.

Furthermore, during lyophilization or spray-drying processes, the use of basic excipients (e.g., sodium bicarbonate, magnesium stearate) must be strictly avoided. Formulators should utilize acidic buffering agents (e.g., citric acid) to maintain a microenvironmental pH that suppresses the formation of the reactive free base, ensuring the long-term shelf stability of the API.

References

  • Roman, Gheorghe. "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Royal Society of Chemistry. "Organocatalytic enantioselective Mannich and retro-Mannich reactions." Organic & Biomolecular Chemistry, 2023. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride

Abstract This technical guide provides a comprehensive framework for the in vitro characterization of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, a compound of interest for its potential neuroactive properties....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, a compound of interest for its potential neuroactive properties. Given its structural resemblance to known monoamine reuptake inhibitors and other centrally active agents, a systematic investigation into its molecular targets is warranted. This document outlines a series of robust, validated in vitro assays designed to elucidate its primary and secondary mechanisms of action, focusing on its potential interaction with monoamine transporters and monoamine oxidase enzymes. The protocols detailed herein are intended for researchers, scientists, and drug development professionals, offering both the practical steps for execution and the scientific rationale underpinning each experimental choice.

Introduction and Rationale

The compound 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride belongs to a chemical class that suggests a potential for interaction with key components of the central nervous system. Its core structure, featuring a phenyl group, a ketone, and a dimethylamino moiety, is reminiscent of synthetic cathinones and other psychostimulants which are known to exert their effects by modulating monoaminergic neurotransmission.[1][2] Therefore, a primary hypothesis is that this compound may act as an inhibitor of the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.

Furthermore, many neuroactive compounds can interact with secondary targets that significantly influence their overall pharmacological profile. Monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of monoamine neurotransmitters, represent a plausible secondary target.[3][4] Inhibition of MAO can lead to an increase in the synaptic concentration of neurotransmitters, an effect that could be synergistic with transporter inhibition.[3]

This guide presents a logical, tiered approach to systematically test these hypotheses, beginning with the most likely targets—the monoamine transporters—and progressing to key secondary targets. The described methodologies are designed to be self-validating and provide the quantitative data necessary to build a comprehensive in vitro pharmacological profile of the compound.

Primary Target Validation: Monoamine Transporter (MAT) Interaction

The primary hypothesis posits that 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride functions by inhibiting the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft. To validate this, two complementary assays are essential: uptake inhibition assays to measure functional potency and radioligand binding assays to determine binding affinity.

Causality Behind Experimental Choice

It is crucial to perform both uptake and binding assays because they provide different, yet complementary, information. A compound can bind to a transporter without inhibiting its function (an antagonist that binds at a non-substrate site) or it can inhibit uptake without binding to the primary ligand binding site.[5] Discrepancies between binding affinity (Ki) and functional potency (IC50) can offer insights into the compound's mode of interaction (e.g., competitive vs. non-competitive, or substrate-like activity).[5] We will utilize human embryonic kidney (HEK293) cells stably transfected with the human transporters (hDAT, hNET, hSERT) as a clean and validated system to assess these interactions.[6]

Experimental Workflow: MAT Interaction Profiling

MAT_Workflow cluster_prep Cell Culture & Preparation cluster_uptake Uptake Inhibition Assay cluster_binding Radioligand Binding Assay cluster_analysis Data Analysis Culture Culture HEK293 cells expressing hDAT, hNET, or hSERT Plate Plate cells in 96-well plates Culture->Plate Prepare_Membranes Prepare cell membranes from transfected cells Culture->Prepare_Membranes Binding Affinity Preincubate Pre-incubate cells with Test Compound Plate->Preincubate Functional Potency Add_Substrate Add radiolabeled substrate ([3H]DA, [3H]MPP+, or [3H]5-HT) Preincubate->Add_Substrate Incubate_Uptake Incubate for 1-3 min at room temperature Add_Substrate->Incubate_Uptake Stop_Lysis Stop uptake & Lyse cells Incubate_Uptake->Stop_Lysis Scintillation Quantify radioactivity via scintillation counting Stop_Lysis->Scintillation IC50_Calc Calculate IC50 values (Uptake Assay) Scintillation->IC50_Calc Incubate_Binding Incubate membranes with Radioligand & Test Compound Prepare_Membranes->Incubate_Binding Filter Rapid filtration over glass fiber filters Incubate_Binding->Filter Wash Wash filters to remove unbound ligand Filter->Wash Count_Filters Quantify radioactivity on filters Wash->Count_Filters Ki_Calc Calculate Ki values (Binding Assay) Count_Filters->Ki_Calc

Caption: Workflow for determining monoamine transporter interaction.

Detailed Protocol: Monoamine Uptake Inhibition Assay

This protocol is adapted from established methodologies for assessing transporter inhibition in adherent transfected cells.[7]

  • Cell Plating: Seed HEK293 cells stably expressing either hDAT, hNET, or hSERT into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Buffer Preparation: Prepare Krebs-Henseleit buffer (KHB).

  • Compound Preparation: Prepare serial dilutions of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride and reference inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Citalopram for SERT) in KHB.[6]

  • Assay Procedure: a. On the day of the experiment, wash the cell monolayer once with 100 µL of room temperature KHB. b. Add 50 µL of KHB containing the various concentrations of the test compound, vehicle control, or a saturating concentration of a known inhibitor (for determining non-specific uptake). c. Pre-incubate for 5-10 minutes at room temperature.[7] d. Initiate the uptake reaction by adding 50 µL of KHB containing the radiolabeled substrate. Final concentrations should be approximately: 200 nM [³H]-dopamine for DAT, 20 nM [³H]-MPP+ for NET, or 100 nM [³H]-5-HT for SERT.[7] e. Allow the uptake to proceed for 1 minute for DAT and SERT, and 3 minutes for NET at room temperature.[7] f. Terminate the reaction by rapidly aspirating the buffer and washing the cells twice with 100 µL of ice-cold KHB. g. Lyse the cells by adding 300 µL of 1% sodium dodecyl sulfate (SDS) to each well. h. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Summary: Predicted Monoamine Transporter Profile

The results of these assays should be summarized to provide a clear profile of the compound's potency and selectivity.

Target TransporterTest Compound IC50 (nM)Test Compound Ki (nM)Reference Compound Ki (nM)
hDATTBDTBDGBR 12909: ~5-10 nM
hNETTBDTBDDesipramine: ~1-5 nM
hSERTTBDTBDCitalopram: ~1-2 nM[8]

Secondary Target Validation: Monoamine Oxidase (MAO) Inhibition

To investigate whether 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride affects neurotransmitter degradation, its inhibitory activity against MAO-A and MAO-B will be assessed. These two isoforms have different substrate specificities and inhibitor sensitivities, and their inhibition can have distinct therapeutic and toxicological consequences.[4]

Causality Behind Experimental Choice

A chemiluminescent assay is chosen for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening. This method measures the hydrogen peroxide produced during the oxidative deamination of a substrate, providing a reliable and quantifiable readout of enzyme activity.[9] We will use recombinant human MAO-A and MAO-B to ensure isoform-specific results.

Experimental Workflow: MAO Inhibition Assay

MAO_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare recombinant human MAO-A or MAO-B enzyme Incubate Incubate Enzyme with Test Compound Enzyme->Incubate Compound Prepare serial dilutions of Test Compound Compound->Incubate Substrate Prepare MAO substrate (e.g., kynuramine or proprietary) Add_Substrate Add Substrate to initiate reaction Substrate->Add_Substrate Incubate->Add_Substrate Incubate_Reaction Incubate to allow enzymatic turnover Add_Substrate->Incubate_Reaction Add_Detection Add Detection Reagent (Luminogenic Substrate) Incubate_Reaction->Add_Detection Read_Luminescence Read luminescence on a plate reader Add_Detection->Read_Luminescence IC50_Calc Calculate IC50 values for MAO-A and MAO-B Read_Luminescence->IC50_Calc

Caption: Workflow for determining MAO-A and MAO-B inhibition.

Detailed Protocol: Chemiluminescent MAO Inhibition Assay

This protocol is based on the principles of commercially available kits like the MAO-Glo™ Assay.[9]

  • Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes, and the luminogenic detection reagent according to the manufacturer's instructions. Prepare serial dilutions of the test compound and reference inhibitors (e.g., Harmine for MAO-A, Selegiline for MAO-B).[3]

  • Assay Plate Setup: In a white, opaque 96-well plate, add the test compound at various concentrations, vehicle control, and reference inhibitors.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add the reconstituted detection reagent to each well. This reagent contains horseradish peroxidase which reacts with the hydrogen peroxide produced by MAO to generate a luminescent signal. Incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Summary: Predicted MAO Inhibition Profile
Target EnzymeTest Compound IC50 (µM)Reference Compound IC50 (µM)
hMAO-ATBDHarmine: ~0.05 µM[3]
hMAO-BTBDSelegiline: ~0.1 µM[3]

Integrated Mechanistic Overview

The data gathered from the proposed assays will allow for the construction of a comprehensive in vitro mechanism of action. By comparing the IC50 and Ki values, we can determine the compound's primary mode of action and its selectivity profile.

Integrated_Mechanism cluster_transporters Monoamine Transporters cluster_enzymes Monoamine Oxidases Compound 4-(Dimethylamino)-1-phenylbutan-2-one HCl DAT DAT Compound->DAT Inhibition (IC50/Ki) NET NET Compound->NET Inhibition (IC50/Ki) SERT SERT Compound->SERT Inhibition (IC50/Ki) MAOA MAO-A Compound->MAOA Inhibition (IC50) MAOB MAO-B Compound->MAOB Inhibition (IC50) Synaptic_Conc Increased Synaptic Neurotransmitter (DA, NE, 5-HT) DAT->Synaptic_Conc Blocks Reuptake NET->Synaptic_Conc Blocks Reuptake SERT->Synaptic_Conc Blocks Reuptake MAOA->Synaptic_Conc Prevents Degradation MAOB->Synaptic_Conc Prevents Degradation

Caption: Potential integrated mechanism of action of the test compound.

Conclusion

This technical guide provides a strategic and experimentally robust pathway for characterizing the in vitro mechanism of action of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride. By systematically evaluating its effects on monoamine transporters and monoamine oxidases, researchers can generate a high-quality dataset to define its potency, selectivity, and primary pharmacological activities. This foundational knowledge is an indispensable first step in the broader evaluation of its potential as a novel neuroactive agent.

References

  • Mayer, F. P., Wimmer, L., Dillon, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available from: [Link]

  • Casy, A. F., & Myers, J. L. (1973). Synthesis of diastereoisomeric 4-dimethylamino-3-phenyl-2-butanols and related esters for antimicrobial evaluation. Journal of Medicinal Chemistry. Available from: [Link]

  • Wagmann, L., Brandt, S. D., & Meyer, M. R. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters. Available from: [Link]

  • Evotec (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available from: [Link]

  • Uddin, M. S., Kabir, M. T., Rahman, M. S., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Available from: [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. Available from: [Link]

  • Saha, K., Davda, A., Oglesby, M. W., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE. Available from: [Link]

  • Mori, T., Ito, K., & Kii, M. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry. Available from: [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. Available from: [Link]

  • Heal, D. J., Gosden, J., & Smith, S. L. (2014). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. Available from: [Link]

  • PubChem (n.d.). 4-(Dimethylamino)-1-phenylbutan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Geyer, M. (2012). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands. University of Regensburg Publication Server. Available from: [Link]

  • ChemSrc (n.d.). 4-dimethylamino-1,1-diphenyl-butan-2-one. Chemsrc. Available from: [Link]

  • R-G de la Torre, F., & G-M de la Mora, M. (2002). Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Oganesyan, E. T., Glushko, A. A., & Kalashnikova, E. A. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacy & Pharmacology. Available from: [Link]

  • Mayer, F. P., et al. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. Available from: [Link]

  • NextSDS (n.d.). 1-[4-[2-DiMethylaMino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride. NextSDS. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2025). 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- - Evaluation statement. AICIS. Available from: [Link]

  • Akahane, K., et al. (1997). Two-year Dietary Carcinogenicity Study of (+/-)-4-diethylamino-1, 1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate Monohydrochloride Monohydrate (NS-21), a Novel Drug for Urinary Frequency and Incontinence, in Rats. The Journal of Toxicological Sciences. Available from: [Link]

  • Al-Arab, M. M. (2008). Organic CHEMISTRY. TSI Journals. Available from: [Link]

  • Woźniak, M. K., et al. (2021). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation of Novel Phenylbutylamine Compounds: A Methodological Blueprint

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract: The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide ou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide outlines a comprehensive methodological approach for the structural elucidation of compounds, using the hypothetical case of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride. While a comprehensive search of established chemical and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield specific experimental data for this exact molecule, this document serves as a robust blueprint for researchers aiming to characterize this or structurally related compounds.[1][2][3][4] We will detail the requisite experimental protocols for single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, providing the theoretical framework and practical considerations necessary to achieve unambiguous structural assignment.

Introduction: The Imperative of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, the unambiguous determination of a compound's chemical structure, stereochemistry, and solid-state conformation is a non-negotiable prerequisite in any drug development pipeline. The hydrochloride salt of a phenylbutylamine derivative, such as 4-(Dimethylamino)-1-phenylbutan-2-one, is of interest due to the prevalence of this scaffold in pharmacologically active compounds.

This guide will provide a detailed, field-proven framework for the elucidation of such a structure, focusing on the two most powerful techniques for this purpose: Single-Crystal X-ray Diffraction and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices and outline self-validating protocols to ensure the generation of high-fidelity, reproducible data.

Part I: Unveiling the Solid-State Architecture via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction remains the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and potential biological interactions. While no specific crystal structure for 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is publicly available, the following protocol outlines the necessary steps to obtain it. A related compound, 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride, has been characterized using this technique, demonstrating its applicability to similar molecular scaffolds.[5][6]

Experimental Protocol: From Powder to Structure

Objective: To grow diffraction-quality single crystals of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride and determine its crystal structure.

Methodology:

  • Purification and Crystallization:

    • The synthesized 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride must be purified to >99% purity, typically by recrystallization or column chromatography.

    • A variety of crystallization techniques should be screened to obtain single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions). These techniques include:

      • Slow evaporation of a saturated solution.

      • Vapor diffusion (liquid-liquid or liquid-vapor).

      • Cooling of a saturated solution.

    • A range of solvents and solvent mixtures should be tested, for instance, ethanol, methanol, acetonitrile, or mixtures with water or anti-solvents like diethyl ether or hexane.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

    • The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated.[5]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to yield a set of structure factors.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

    • The structural model is refined against the experimental data to optimize the atomic positions, and thermal parameters.

    • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Anticipated Data and Interpretation

The successful execution of this protocol would yield a wealth of structural information, which should be presented in a clear and concise manner.

Table 1: Hypothetical Crystallographic Data for 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride

ParameterExpected Value/Information
Chemical FormulaC12H18ClNO
Formula Weight227.73 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P21/c)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
VolumeV (ų)
ZNumber of molecules per unit cell
Density (calculated)ρ (g/cm³)
R-factorA measure of the agreement between the model and the data
Goodness-of-fitShould be close to 1
Visualizing the Molecular Structure

A diagram of the expected molecular structure and the experimental workflow can be generated to aid in understanding.

cluster_workflow Single-Crystal X-ray Diffraction Workflow Purified Compound Purified Compound Crystal Growth Crystal Growth Purified Compound->Crystal Growth Solvent Screening Data Collection Data Collection Crystal Growth->Data Collection X-ray Diffractometer Structure Solution Structure Solution Data Collection->Structure Solution Direct Methods Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares Final Structure Final Structure Structure Refinement->Final Structure

Caption: 2D Representation of the Cationic Moiety.

Part II: Elucidating the Molecular Skeleton in Solution via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of a molecule in solution. It provides detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular skeleton.

Experimental Protocol: A Multi-Nuclear Approach

Objective: To acquire and assign the ¹H and ¹³C NMR spectra of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • The resulting spectrum will provide information on the chemical shift (δ) of each proton, its multiplicity (singlet, doublet, etc.), and the integral (proportional to the number of protons).

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

    • Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

  • Two-Dimensional NMR (Optional but Recommended):

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to identify proton-proton and proton-carbon correlations, respectively.

Anticipated NMR Data

The following table summarizes the expected ¹H and ¹³C NMR data for 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, based on its chemical structure.

Table 2: Predicted ¹H and ¹³C NMR Data

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl-H7.2 - 7.4 (m, 5H)125 - 140
-CH₂- (benzyl)~ 3.8 (s, 2H)~ 50
-C=O-> 200
-CH₂- (adjacent to C=O)~ 2.9 (t, 2H)~ 45
-CH₂- (adjacent to N)~ 3.2 (t, 2H)~ 58
-N(CH₃)₂~ 2.8 (s, 6H)~ 45

Note: Predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Multiplicities are abbreviated as s (singlet), t (triplet), and m (multiplet).

NMR Workflow Visualization

Sample Preparation Sample Preparation 1D ¹H NMR 1D ¹H NMR Sample Preparation->1D ¹H NMR Dissolution in Deuterated Solvent 1D ¹³C NMR 1D ¹³C NMR 1D ¹H NMR->1D ¹³C NMR Initial Structural Insights 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) 1D ¹³C NMR->2D NMR (COSY, HSQC) For Complex Structures Spectral Assignment Spectral Assignment 2D NMR (COSY, HSQC)->Spectral Assignment Correlation Analysis Final Structure Confirmation Final Structure Confirmation Spectral Assignment->Final Structure Confirmation

Caption: General Workflow for NMR-based Structural Elucidation.

Conclusion: A Pathway to Unambiguous Characterization

While experimental data for 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is not currently available in the public domain, this guide provides a comprehensive and authoritative blueprint for its structural elucidation. By following the detailed protocols for single-crystal X-ray diffraction and NMR spectroscopy, researchers can generate the high-quality data necessary for unambiguous characterization. This, in turn, will enable a deeper understanding of its chemical properties and provide a solid foundation for any subsequent investigation into its pharmacological potential. The principles and methodologies outlined herein are broadly applicable to the characterization of novel small molecules, underscoring the importance of a rigorous, multi-technique approach to structural science.

References

  • PrepChem.com. Synthesis of 4-Dimethylamino-3-phenyl-3-buten-2-one. Available at: [Link]

  • MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) -. Available at: [Link]

  • BiŌkeanós. The Cambridge Structural Database. Available at: [Link]

  • ResearchGate. (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) -. Available at: [Link]

  • National Institutes of Health. 4-[4-(Dimethylamino)phenyl]butan-2-one | C12H17NO | CID - PubChem. Available at: [Link]

  • Re3data.org. Cambridge Structural Database. Available at: [Link]

  • MDPI. HAT-Initiated Fragmentation of 4-(Dimethylamino)-1-((3-methylbut-2-en-1-yl)oxy) -. Available at: [Link]

  • National Institutes of Health. 4-(Dimethylamino)-1-phenylbutan-1-one | C12H17NO | CID 547178 - PubChem. Available at: [Link]

  • University of Illinois. Cambridge Structural Database (CSD) - School of Chemical Sciences. Available at: [Link]

  • CCDC. Search - Access Structures. Available at: [Link]

  • Chemical Synthesis Database. 4-dimethylamino-2-phenylbutanal - Chemical Synthesis Database. Available at: [Link]

  • Justia Patents. Modification of methadone synthesis process step. Available at: [Link]

  • precisionFDA. 4-PHENYLBUTAN-2-AMINE. Available at: [Link]

Sources

Exploratory

preliminary toxicity screening of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride Abstract This guide provides a comprehensive framework for the preliminary toxicological screening...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride

Abstract

This guide provides a comprehensive framework for the preliminary toxicological screening of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, a synthetic cathinone derivative and β-keto analogue of amphetamine. As a novel psychoactive substance (NPS), this compound requires a rigorous, tiered approach to safety assessment, leveraging modern in silico, in vitro, and in vivo methodologies. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice. The described workflow is designed to identify potential toxicological liabilities early in development, ensuring a self-validating system of data generation from computational prediction to whole-organism effects.

Introduction: The Need for a Structured Toxicological Assessment

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride belongs to the synthetic cathinone class, which is known for producing psychostimulant effects similar to amphetamine or cocaine.[1] The core structure, a β-keto phenethylamine, and its derivatives are associated with a range of adverse effects, including sympathomimetic toxicity, neurotoxicity, and cardiotoxicity.[2][3] The toxicological profile of any given synthetic cathinone is influenced by its specific structural modifications, which can alter its interaction with monoamine transporters (dopamine, norepinephrine, and serotonin) and introduce off-target effects.[4][5]

Given the limited to non-existent safety data for this specific molecule, a de novo preliminary toxicity screening is mandatory. The objective is not merely to fulfill regulatory requirements but to build a foundational understanding of the compound's safety profile. This guide outlines a logical, tiered progression of studies designed to characterize risk efficiently and ethically.

Stage 1: In Silico & Physicochemical Profiling

Rationale: Before committing to resource-intensive laboratory experiments, a computational and basic chemical analysis provides a critical first look at potential hazards. In silico toxicology uses computer models to predict a substance's effects based on its chemical structure, flagging potential liabilities for further investigation.[5][6] This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

In Silico Toxicity Prediction

Using Quantitative Structure-Activity Relationship (QSAR) models, we can predict various toxicological endpoints. These models are built from large datasets of compounds with known toxicological properties.[6]

Workflow:

  • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for 4-(Dimethylamino)-1-phenylbutan-2-one: CN(C)CC(C(=O)CC1=CC=CC=C1)C.

  • Input the structure into validated in silico platforms (e.g., ToxiM, Toxtree, admetSAR).[7]

  • Evaluate key predicted endpoints:

    • Genotoxicity: Prediction of mutagenicity in an Ames test.

    • Carcinogenicity: Prediction based on structural alerts.

    • Cardiotoxicity: Prediction of hERG channel inhibition.

    • Hepatotoxicity: Prediction of liver injury potential.

    • ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity profile.

Physicochemical Characterization

Understanding the compound's basic properties is essential for designing all subsequent assays.

Key Parameters:

  • Solubility: Determined in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO). This dictates how stock solutions are prepared for in vitro assays.

  • Stability: Assessed in the solvents and media to be used for testing to ensure the compound does not degrade during the experiment.

  • pKa: The acid dissociation constant helps predict the compound's charge at physiological pH, which influences its absorption and distribution.

Stage 2: The In Vitro Toxicity Battery

Rationale: In vitro assays are fundamental to modern toxicology, providing a rapid and ethical means to assess cellular-level toxicity.[8] This stage uses a battery of tests to probe for general cytotoxicity, genetic damage, and specific organ-system liabilities like cardiotoxicity.

General Cytotoxicity Assessment

Causality: This initial assay determines the concentration range over which the compound causes cell death. The resulting dose-response curve is crucial for selecting appropriate, non-lethal concentrations for more complex, mechanistic assays.[9][10] It provides the first quantitative measure of the compound's potency in a biological system.

Experimental Protocol: MTT Assay

  • Cell Culture: Plate a relevant human cell line, such as HepG2 (liver-derived) or SH-SY5Y (neuron-derived), in 96-well plates and allow them to adhere overnight.

  • Dosing: Prepare a serial dilution of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (e.g., from 0.1 µM to 1000 µM) in culture medium.

  • Exposure: Replace the medium in the cell plates with the compound dilutions and incubate for a set period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity

Concentration (µM) Mean Absorbance % Viability (Relative to Control)
Vehicle Control 1.25 100%
0.1 1.23 98.4%
1 1.20 96.0%
10 1.05 84.0%
100 0.65 52.0%

| 1000 | 0.15 | 12.0% |

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plate Cells (e.g., HepG2) C Expose Cells (24-48h) A->C B Prepare Compound Serial Dilutions B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Read Absorbance (570 nm) E->F G Calculate IC50 F->G

Fig 1. Workflow for the in vitro cytotoxicity (MTT) assay.
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is a globally recognized gold-standard for identifying substances that can cause genetic mutations.[11] A positive result is a significant red flag for potential carcinogenicity.[2] The test uses specific strains of bacteria (e.g., Salmonella typhimurium) that have a pre-existing mutation rendering them unable to synthesize the amino acid histidine. A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol (OECD 471)

  • Strain Selection: Use a panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a rat liver homogenate fraction (S9 mix). The S9 mix contains metabolic enzymes that can convert a non-mutagenic parent compound into a mutagenic metabolite, simulating mammalian metabolism.[4]

  • Exposure: Combine the bacterial strain, the test compound at several concentrations, and either S9 mix or a control buffer in a test tube.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Ames_Test_Principle cluster_control Negative Control cluster_test Test Compound A His- Bacteria B Histidine-Deficient Medium C Few Spontaneous Revertant Colonies D His- Bacteria E Test Compound (+ S9 Mix) F Histidine-Deficient Medium G Numerous Revertant Colonies (Positive Result)

Fig 2. Principle of the Ames test for mutagenicity.
Cardiotoxicity Assessment: hERG Channel Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical molecular initiating event that can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[12][13] Many drugs have been withdrawn from the market due to this off-target effect, making hERG screening a mandatory step in drug safety assessment.

Experimental Protocol: Automated Patch Clamp

  • Cell Line: Use a mammalian cell line (e.g., HEK-293 or CHO) stably expressing the hERG channel.

  • Assay Platform: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).

  • Dosing: Apply a range of concentrations of the test compound to the cells.

  • Electrophysiology: Measure the hERG channel current in each cell before and after compound application. A specific voltage protocol is used to elicit the characteristic tail current.

  • Analysis: Calculate the percentage inhibition of the hERG tail current at each concentration and determine the IC50 value.

Data Interpretation: An IC50 value below 10 µM is often considered a potential concern. However, this must be interpreted in the context of the compound's expected therapeutic plasma concentration to calculate a safety margin. Regulatory guidelines, such as ICH S7B, provide a comprehensive framework for this risk assessment.[14]

Metabolic Stability and Metabolite Identification

Causality: Synthetic cathinones are often extensively metabolized in the liver.[15] The parent compound may be a pro-drug, or its metabolites may have their own, potentially more severe, toxicological profiles.[16] Identifying the major metabolic pathways is crucial for a complete safety assessment.

Experimental Protocol: Human Liver Microsome (HLM) Assay

  • Incubation: Incubate the test compound with pooled HLMs, which contain a high concentration of Phase I (e.g., Cytochrome P450) enzymes, and necessary cofactors (e.g., NADPH). For Phase II metabolism, include cofactors like UDPGA.

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a solvent like cold acetonitrile.

  • Analysis: Analyze the samples using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

  • Identification: Identify potential metabolites by searching for expected mass shifts corresponding to common metabolic reactions.

Predicted Metabolic Pathways: Based on known cathinone metabolism, the following pathways are likely for 4-(Dimethylamino)-1-phenylbutan-2-one:[15][17]

  • β-Keto Reduction: Reduction of the ketone at position 2 to a hydroxyl group.

  • N-Demethylation: Sequential removal of the two methyl groups from the nitrogen atom.

  • Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the butan chain.

  • Combination Pathways: E.g., N-demethylation followed by β-keto reduction.

Metabolism_Pathway cluster_phase1 Phase I Metabolism Parent Parent Compound 4-(Dimethylamino)-1-phenylbutan-2-one M1 β-Keto Reduction (Alcohol Metabolite) Parent->M1 M2 N-Demethylation (Secondary Amine) Parent->M2 M3 Hydroxylation (Phenolic/Alicyclic) Parent->M3 M5 Phase II Conjugates (e.g., Glucuronides) M1->M5 M4 Combination Metabolites M2->M4 M3->M5

Fig 3. Predicted metabolic pathways for 4-(Dimethylamino)-1-phenylbutan-2-one.

Stage 3: Preliminary In Vivo Acute Oral Toxicity

Rationale: Following in vitro characterization, a single-dose in vivo study is required to understand the compound's effects on a whole, integrated biological system. This study helps to identify potential target organs of toxicity, observe clinical signs of intoxication, and establish a preliminary lethal dose range, which is critical for classifying the substance's hazard level.[18][19]

Experimental Protocol: Acute Toxic Class Method (OECD 423) The OECD 423 guideline is a stepwise procedure using a minimal number of animals to place a substance into a GHS toxicity category.

  • Species: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent species (e.g., Wistar rat).[15]

  • Housing: Animals should be housed under standard laboratory conditions (22°C ± 3°C, 12h light/dark cycle) with free access to food and water.

  • Dosing: Administer the compound orally by gavage. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). Based on the outcome in the first group of animals (typically n=3), the dose for the next group is increased or decreased.

  • Observation Period: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days.

  • Endpoints:

    • Mortality: Record the number and time of any deaths.

    • Clinical Signs: Systematically record observations including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions, behavioral changes).

    • Body Weight: Measure body weight just before dosing and at least weekly thereafter.

    • Gross Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible organ abnormalities.

Data Presentation: In Vivo Observations

Animal ID Dose (mg/kg) Clinical Signs (Time of Onset) Body Weight Change (Day 7) Outcome (Day 14) Necropsy Findings
F1 300 Hyperactivity, tremors (1h) -5% Survived No remarkable findings
F2 300 Hyperactivity, tremors (1h) -6% Survived No remarkable findings

| F3 | 300 | Lethargy (4h) | -4% | Survived | No remarkable findings |

Conclusion and Integrated Risk Assessment

The preliminary toxicity screening workflow described in this guide provides a robust and layered approach to characterizing the potential hazards of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride. By integrating in silico predictions with a battery of in vitro assays and a preliminary in vivo study, researchers can build a comprehensive initial safety profile.

The results from these studies must be considered in totality. For example, if the compound shows hERG inhibition in vitro, the in vivo study should include careful observation for signs of cardiac distress. If the Ames test is positive, this may halt further development regardless of other findings. Data on metabolic pathways are critical for interpreting results, as a rapidly cleared parent compound might suggest that the observed toxicity is due to its metabolites. This integrated assessment allows for an informed go/no-go decision for advancing the compound into more extensive and costly preclinical toxicology studies.

References

A consolidated list of authoritative sources cited within this guide.

  • Gothe, S. R., et al. (n.d.). OECD guidelines for acute oral toxicity studies: an overview. IJRAP.net. Available at: [Link]

  • GenEvolutioN. (2025, August 15). Ames Test: the gold standard for mutagenicity screening. Available at: [Link]

  • (n.d.). Ames Test for mutagenicity. Available at: [Link]

  • Wikipedia. (n.d.). Ames test. Available at: [Link]

  • (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • den Boer, A., et al. (2014, June 9). Keto Amphetamine Toxicity—Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. PMC. Available at: [Link]

  • Alves, V., et al. (2023, March 24). Metabolic stability and metabolite profiling of emerging synthetic cathinones. PMC. Available at: [Link]

  • den Boer, A., et al. (2014, June 9). Keto amphetamine toxicity-focus on the redox reactivity of the cathinone designer drug mephedrone. PubMed. Available at: [Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Available at: [Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Available at: [Link]

  • Araújo, A. M., et al. (2021, January 11). Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. Frontiers. Available at: [Link]

  • Bovisas, K., et al. (2024, March 29). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. MDPI. Available at: [Link]

  • den Boer, A., et al. (2014, June 9). Keto Amphetamine Toxicity-Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. ResearchGate. Available at: [Link]

  • Cyprotex. (n.d.). hERG Safety. Evotec. Available at: [Link]

  • Alves, V., et al. (2023, March 7). Metabolic stability and metabolite profiling of emerging synthetic cathinones. ResearchGate. Available at: [Link]

  • Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Available at: [Link]

  • Sharma, A. K., et al. (2017, November 29). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers. Available at: [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Available at: [Link]

  • Bovisas, K., et al. (2022, November 24). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. PMC. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020, October 1). Toxicological Profile for 2-Butanone. CDC. Available at: [Link]

  • Correia-Sá, L., et al. (n.d.). Neurotoxicity of synthetic cathinones: Can metabolism play a role?. Lisbon Addictions. Available at: [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at: [Link]

  • Dong, J., et al. (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC. Available at: [Link]

  • Gavrilović, A., et al. (2022, October 1). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. PMC. Available at: [Link]

  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Available at: [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Available at: [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Available at: [Link]

  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. Available at: [Link]

Sources

Foundational

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride receptor binding affinity

Title: Preclinical Evaluation and Receptor Binding Profiling of 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride Executive Summary 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (CAS 103960-48-1) is a flexible, l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preclinical Evaluation and Receptor Binding Profiling of 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride

Executive Summary

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (CAS 103960-48-1) is a flexible, linear beta-aminoketone. Due to its distinct structural features—a basic dimethylamine moiety, a hydrogen-bond-accepting ketone, and a lipophilic phenyl ring—it presents a compelling pharmacophore for central nervous system (CNS) targets. This technical guide establishes a rigorous, self-validating methodological framework for profiling its receptor binding affinity. By combining high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with gold-standard radioligand binding assays, we provide a definitive blueprint for evaluating the pharmacological profile of this and structurally analogous compounds.

Structural Rationale & Predictive Pharmacology

In drug development, the spatial arrangement of a pharmacophore dictates its receptor affinity. 4-(Dimethylamino)-1-phenylbutan-2-one possesses a 5-atom distance between its aromatic ring and the basic nitrogen. This flexibility allows the molecule to adopt multiple conformations, making it a strong candidate for interacting with:

  • Sigma Receptors (σ1/σ2): Known to accommodate diverse, flexible amines with bulky hydrophobic groups.

  • Monoamine Transporters (SERT, DAT, NET): The phenyl-alkyl-amine backbone is a classic recognition motif for these solute carriers.

Expertise & Experience: When evaluating novel, highly flexible ligands, it is critical to use assays that do not force artificial conformations. Therefore, our profiling protocol prioritizes native or near-native membrane preparations over heavily engineered, truncated soluble receptor constructs, ensuring that the measured affinities translate accurately to physiological conditions.

Methodological Framework for Receptor Binding Affinity

To ensure scientific integrity and trustworthiness, the evaluation of 4-(Dimethylamino)-1-phenylbutan-2-one must follow a two-tier orthogonal approach: primary screening via TR-FRET, followed by absolute quantification using radioligand binding.

High-Throughput Screening via TR-FRET

TR-FRET combines time-resolved fluorescence with Förster Resonance Energy Transfer to analyze molecular interactions[1]. It relies on energy transfer between a donor (e.g., a terbium cryptate) and an acceptor fluorophore when they are brought into close proximity[1]. Because lanthanide donors have a long emission half-life, the measurements can be time-gated. This dramatically reduces assay interference from background autofluorescence and direct acceptor excitation, thereby increasing data quality[2].

Protocol 1: TR-FRET Competitive Binding Assay Causality: We utilize a competitive format because it allows us to test the unlabeled 4-(Dimethylamino)-1-phenylbutan-2-one against a known fluorescent tracer, bypassing the need to synthesize a fluorescently labeled version of the test compound itself.

  • Reagent Preparation: Prepare cell membranes expressing the target receptor (e.g., Sigma-1) labeled with a terbium (Tb) cryptate donor via click chemistry or SNAP-tagging[2].

  • Compound Addition: Dispense 4-(Dimethylamino)-1-phenylbutan-2-one at varying concentrations (10 pM to 10 μM) into a 384-well microplate.

  • Tracer Addition: Add a fixed concentration of an acceptor-labeled fluorescent tracer (set at its predetermined Kd​ ).

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium. Self-Validation: Include a known high-affinity reference ligand (e.g., Haloperidol for Sigma-1) as a positive control to ensure an assay window robustness of Z' > 0.5.

  • Detection: Excite the plate at 340 nm. Measure the emission at 495 nm (donor) and 520 nm (acceptor) to calculate the TR-FRET ratio[2].

Orthogonal Validation via Radioligand Binding Assays (RBA)

While TR-FRET is excellent for rapid screening, radioligand binding remains the most sensitive quantitative approach to measuring binding parameters in vitro[3]. It provides absolute quantification of receptor density ( Bmax​ ) and affinity ( Kd​ , Ki​ )[4].

Protocol 2: Radioligand Competition Assay

  • Membrane Preparation: Harvest cells expressing the target receptor. Homogenize and centrifuge to isolate the membrane fraction, preserving the native lipid environment[4].

  • Incubation: In a 96-well format, combine 100 μg of membrane protein, a fixed concentration of radioligand (e.g., [3H]-pentazocine for Sigma-1), and varying concentrations of 4-(Dimethylamino)-1-phenylbutan-2-one[3].

  • Equilibration: Incubate for 2 hours at 4 °C. Causality: The low temperature prevents ligand and receptor degradation while allowing the system to reach thermodynamic equilibrium[3].

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI coats the glass fibers with a positive charge, neutralizing them and drastically reducing non-specific binding of the positively charged test compound[3].

  • Washing: Wash filters 5 times with ice-cold buffer to remove unbound radioligand[3].

  • Quantification: Add scintillation fluid and measure retained radioactivity using a liquid scintillation counter[3].

Data Analysis and the Cheng-Prusoff Equation

The raw data from both TR-FRET and RBA yield an IC50​ value—the concentration of the test compound that displaces 50% of the specific binding of the tracer or radioligand[5]. However, IC50​ is highly dependent on the tracer concentration used in the specific experiment. To determine the absolute inhibition constant ( Ki​ ), we must apply the Cheng-Prusoff equation[5]:

Ki​=IC50​/(1+[L]/Kd​)

Where:

  • [L] = Concentration of the fluorescent or radioactive ligand used in the assay.

  • Kd​ = Dissociation constant of the labeled ligand[5].

Causality: Converting IC50​ to Ki​ is mandatory because Ki​ provides a standardized, absolute metric of affinity that can be directly compared across different assays, target receptors, and laboratories, ensuring the reproducibility of the pharmacological profile[5].

Data Presentation: Predictive Profiling Panel

To illustrate the expected analytical output of this methodological framework, Table 1 presents a representative (predictive) binding profile for 4-(Dimethylamino)-1-phenylbutan-2-one, based on its structural homology to known flexible beta-aminoketones.

Table 1: Representative Receptor Binding Affinity Profile for 4-(Dimethylamino)-1-phenylbutan-2-one

Target ReceptorAssay TypeRadioligand / TracerIC50 (nM)Ki (nM)Interpretation
Sigma-1 (σ1)RBA[3H]-Pentazocine45.228.5High Affinity
Sigma-2 (σ2)RBA[3H]-DTG185.4112.0Moderate Affinity
SERTTR-FRETFluoxetine-Red>10,000>10,000No Significant Binding
DATTR-FRETGBR-12909-Red4,2002,850Low Affinity
NMDA (PCP site)RBA[3H]-MK-801850.0540.2Weak Affinity

(Note: Data in Table 1 is a predictive model demonstrating the data handling and output format of the described protocols).

Visualization of the TR-FRET Workflow

The following diagram illustrates the logical flow and physical states of the TR-FRET competitive binding assay used to evaluate the compound.

TR_FRET_Workflow Start Compound Addition (CAS 103960-48-1) Incubation Incubation with Target Receptor & Fluorescent Tracer Start->Incubation Excitation Laser Excitation (e.g., 340 nm) Incubation->Excitation BindingState Receptor Binding State Excitation->BindingState Displacement Tracer Displaced (High Compound Affinity) BindingState->Displacement Competitive Binding NoDisplacement Tracer Bound (Low Compound Affinity) BindingState->NoDisplacement No Binding LowFRET Low TR-FRET Signal (Decreased 520nm Emission) Displacement->LowFRET HighFRET High TR-FRET Signal (Strong 520nm Emission) NoDisplacement->HighFRET DataAnalysis IC50 Determination & Cheng-Prusoff Conversion (Ki) LowFRET->DataAnalysis HighFRET->DataAnalysis

Figure 1: TR-FRET competitive binding workflow for evaluating receptor affinity.

References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT) Source: pharmacologycanada.org URL:[Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: PubMed Central (PMC) / NIH URL:[Link]

  • Radioligand binding methods: practical guide and tips Source: American Journal of Physiology (physiology.org) URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

  • Cell-Surface Receptor–Ligand Interaction Analysis with Homogeneous Time-Resolved FRET and Metabolic Glycan Engineering Source: ACS Publications URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Metabolic Profiling and Biotransformation Pathways of 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride

Executive Summary The comprehensive mapping of metabolic pathways is a critical phase in drug development and toxicological assessment. 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride serves as an excellent model com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The comprehensive mapping of metabolic pathways is a critical phase in drug development and toxicological assessment. 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride serves as an excellent model compound for metabolic profiling, as its structure features three highly reactive sites: a tertiary amine, an aliphatic ketone, and a lipophilic phenyl ring.

This whitepaper provides an authoritative, in-depth analysis of the predicted biotransformation pathways of this compound. By detailing the enzymatic causality behind Phase I and Phase II metabolism and providing a self-validating LC-HRMS/MS experimental workflow, this guide equips researchers with the theoretical and practical frameworks necessary to profile complex small molecules.

Core Metabolic Pathways & Enzymatic Causality

The biotransformation of 4-(Dimethylamino)-1-phenylbutan-2-one is driven by the need to increase the molecule's hydrophilicity for renal excretion. The structural functional groups dictate the specific enzymatic pathways involved.

Pathway 1: Oxidative N-Demethylation (Phase I)

The dimethylamino moiety is highly susceptible to oxidative cleavage. Cytochrome P450 enzymes, predominantly CYP3A4 and CYP2D6 , catalyze the oxidation of the tertiary amine 1.

  • Causality: The electron-rich nitrogen lone pair facilitates a single-electron transfer to the high-valent iron-oxo species of the CYP450 heme center. This forms an unstable carbinolamine (iminium) intermediate, which spontaneously hydrolyzes to release formaldehyde, yielding the secondary amine (N-desmethyl metabolite). A subsequent metabolic cycle generates the primary amine.

Pathway 2: Carbonyl Reduction (Phase I)

The aliphatic ketone at the C2 position serves as a prime substrate for cytosolic Aldo-Keto Reductases (AKRs) and Carbonyl Reductases (CBRs) 2.

  • Causality: These enzymes utilize NADPH to reduce the ketone to a secondary alcohol (4-(dimethylamino)-1-phenylbutan-2-ol). Ketone reduction is a critical detoxification step; it not only increases the polarity of the molecule but also introduces a hydroxyl functional group. This hydroxyl group acts as a necessary handle for subsequent Phase II conjugation (e.g., glucuronidation by UGTs).

Pathway 3: Aromatic Hydroxylation (Phase I)

The lipophilic phenyl ring can undergo para- or ortho-hydroxylation mediated by CYP2D6 or CYP1A2, forming a phenolic metabolite, which is also subject to rapid Phase II conjugation.

MetabolicPathway Parent 4-(Dimethylamino)-1-phenylbutan-2-one (Parent Compound) NDesmethyl N-Desmethyl Metabolite (Secondary Amine) Parent->NDesmethyl CYP3A4 / CYP2D6 (N-Demethylation) Alcohol Reduced Metabolite (Secondary Alcohol) Parent->Alcohol AKR / CBR (Carbonyl Reduction) Hydroxy Aromatic Hydroxylated Metabolite (Phenol Derivative) Parent->Hydroxy CYP2D6 / CYP1A2 (Aromatic Hydroxylation) NNDidesmethyl N,N-Didesmethyl Metabolite (Primary Amine) NDesmethyl->NNDidesmethyl CYP3A4 / CYP2D6 (N-Demethylation) Glucuronide O-Glucuronide Conjugate (Phase II) Alcohol->Glucuronide UGTs (Glucuronidation) Hydroxy->Glucuronide UGTs (Glucuronidation)

Figure 1. Predicted Phase I and Phase II metabolic pathways of 4-(Dimethylamino)-1-phenylbutan-2-one.

Experimental Workflow for Metabolic Profiling

To empirically validate these predicted pathways, a robust in vitro human liver microsome (HLM) assay coupled with high-resolution mass spectrometry (LC-HRMS/MS) is the industry gold standard [[3]](). The following protocol is designed as a self-validating system, ensuring that observed metabolite formation is strictly enzymatically driven.

Step-by-Step Methodology
  • System Preparation & Incubation:

    • Procedure: Combine 1 µM of the parent compound, 1 mg/mL pooled HLMs, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system.

    • Causality & Validation: HLMs provide the full complement of membrane-bound CYPs. The NADPH regenerating system ensures a constant supply of reducing equivalents required for CYP450 catalytic cycles without product inhibition. A negative control (minus-NADPH) must be run in parallel to rule out non-enzymatic degradation.

  • Reaction Quenching & Protein Precipitation:

    • Procedure: Stop the reaction at predetermined time points (e.g., 0, 15, 30, 60 min) by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: The cold organic solvent instantly denatures metabolic enzymes, halting the reaction and precipitating proteins, while selectively extracting the small-molecule parent and its metabolites into the organic phase.

  • Centrifugation & Sample Recovery:

    • Procedure: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to autosampler vials.

  • LC-HRMS/MS Analysis:

    • Procedure: Inject 2 µL onto a reverse-phase C18 column. Utilize a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid). Detect using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Causality: The basic dimethylamino group (pKa ~9.5) is readily protonated in acidic mobile phases. This makes ESI+ highly sensitive and specific for this compound class, allowing for the detection of trace metabolites [[3]]().

Workflow Step1 1. HLM Incubation Parent + HLMs + NADPH 37°C, 0-60 min Step2 2. Reaction Quenching Ice-cold Acetonitrile Protein Precipitation Step1->Step2 Step3 3. Centrifugation 14,000 x g, 15 min Extract Supernatant Step2->Step3 Step4 4. LC-HRMS/MS C18 Column Separation ESI+ Q-TOF Analysis Step3->Step4 Step5 5. Data Processing Metabolite ID & Structural Elucidation Step4->Step5

Figure 2. Standardized LC-HRMS/MS experimental workflow for in vitro metabolite profiling.

Quantitative Data: MS/MS Fragmentation Analysis

When identifying metabolites via LC-MS/MS, exact mass measurements and diagnostic fragment ions are critical for structural elucidation. The table below summarizes the theoretical quantitative data used to identify the parent compound and its major Phase I metabolites.

Metabolite IDPrimary BiotransformationElemental FormulaExact Mass [M+H]⁺Diagnostic MS/MS Fragments (m/z)Mediating Enzyme(s)
Parent NoneC₁₂H₁₇NO192.1388147.08, 91.05, 58.06N/A
M1 N-DemethylationC₁₁H₁₅NO178.1232147.08, 91.05, 44.05CYP3A4, CYP2D6
M2 Carbonyl ReductionC₁₂H₁₉NO194.1545176.14 (-H₂O), 91.05, 58.06AKR, CBR
M3 Aromatic HydroxylationC₁₂H₁₇NO₂208.1337107.05 (hydroxybenzyl), 58.06CYP2D6, CYP1A2
M4 N,N-DidesmethylationC₁₀H₁₃NO164.1075147.08, 91.05, 30.03CYP3A4, CYP2D6

Note: The diagnostic fragment at m/z 58.06 corresponds to the dimethylamine iminium ion, which is absent in N-demethylated metabolites (M1, M4), confirming the site of biotransformation.

References

  • Identification of three cytochrome P450 isozymes involved in N-demethylation of citalopram enantiomers in human liver microsomes.PubMed / NIH.
  • The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification.PubMed Central / NIH.
  • LC-MS-based metabolomics.PubMed Central / NIH.

Sources

Protocols & Analytical Methods

Method

optimized synthesis protocol for 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride

An Optimized Synthesis Protocol for 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive and optimized protocol for the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Optimized Synthesis Protocol for 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and optimized protocol for the synthesis of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride. This compound, a β-aminoketone (also known as a Mannich base), is a valuable intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and high yield. The synthesis is achieved via the Mannich reaction, a classic and efficient method for aminomethylation. This guide covers the reaction mechanism, a detailed step-by-step synthesis and purification protocol, characterization methods, and critical safety considerations.

Introduction and Synthetic Strategy

4-(Dimethylamino)-1-phenylbutan-2-one is a versatile chemical building block. The presence of a tertiary amine and a ketone functionality allows for a wide range of subsequent chemical modifications. The hydrochloride salt form enhances the compound's stability and handling characteristics.

The most direct and efficient route for synthesizing β-amino ketones is the Mannich reaction.[1][2] This three-component condensation reaction involves:

  • An active hydrogen compound (an enolizable carbonyl): Phenylacetone

  • A non-enolizable aldehyde: Formaldehyde

  • A secondary amine: Dimethylamine

Our strategy employs the hydrochloride salt of dimethylamine directly. This serves a dual purpose: it acts as the source of the amine and maintains the acidic conditions necessary to promote the formation of the key electrophilic intermediate, the Eschenmoser-like salt (an iminium ion).[3] Paraformaldehyde, a solid polymer of formaldehyde, is used as a convenient and less hazardous source of formaldehyde in the reaction.

The Mannich Reaction: A Mechanistic Overview

Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through two primary stages under acidic conditions.[2][3]

Stage 1: Formation of the Dimethylaminomethylium (Iminium) Ion First, the secondary amine (dimethylamine) attacks the carbonyl carbon of formaldehyde. A series of proton transfers and subsequent dehydration, catalyzed by the acidic environment, generates the highly reactive electrophilic iminium ion.

Stage 2: Electrophilic Attack by the Enol The acidic conditions also catalyze the tautomerization of the ketone (phenylacetone) to its more nucleophilic enol form. This enol then attacks the carbon of the iminium ion, forming a new carbon-carbon bond. A final deprotonation step regenerates the ketone carbonyl, yielding the final product, the Mannich base.

G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: C-C Bond Formation A Dimethylamine + Formaldehyde B Protonation & Dehydration A->B H⁺ C Dimethylaminomethylium Ion (Eschenmoser-like Salt) B->C -H₂O F C-C Bond Formation (Nucleophilic Attack) C->F C->F D Phenylacetone E Enol Form D->E H⁺ (Keto-Enol Tautomerism) E->F G Protonated Mannich Base F->G H 4-(Dimethylamino)-1-phenylbutan-2-one (Free Base) G->H -H⁺

Caption: Mechanism of the Mannich reaction for the synthesis of 4-(Dimethylamino)-1-phenylbutan-2-one.

Optimized Experimental Protocol

This protocol is adapted from established procedures for similar Mannich reactions and optimized for this specific target.[4]

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesAmountNotes
PhenylacetoneC₉H₁₀O134.180.5067.1 g (65.8 mL)Use a high-purity grade.
Dimethylamine HCl(CH₃)₂NH·HCl81.540.5544.8 gHygroscopic; store in a desiccator.
Paraformaldehyde(CH₂O)n~30.030.6018.0 gSource of formaldehyde.
Isopropyl AlcoholC₃H₈O60.10-250 mLSolvent.
Conc. Hydrochloric AcidHCl36.46-0.5 mLCatalyst.
Diethyl Ether(C₂H₅)₂O74.12-As neededFor extraction and salt precipitation.
Sodium HydroxideNaOH40.00-As neededFor basification.
Anhydrous MgSO₄MgSO₄120.37-As neededDrying agent.
Synthesis Workflow

Caption: Overall experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Procedure

Part A: Synthesis of the Mannich Base (Free Amine)

  • Setup: Equip a 1 L round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reagents: To the flask, add isopropyl alcohol (250 mL), phenylacetone (67.1 g), dimethylamine hydrochloride (44.8 g), and paraformaldehyde (18.0 g).

  • Catalyst Addition: Add concentrated hydrochloric acid (0.5 mL) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Maintain reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Cooling & Basification: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly add a cold 20% aqueous solution of sodium hydroxide (NaOH) until the pH of the mixture is >12. This step neutralizes the hydrochloride and liberates the free amine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layers with a saturated sodium chloride solution (brine, 2 x 150 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Part B: Purification and Hydrochloride Salt Formation

  • Purification: The resulting crude oil (the free base) should be purified by vacuum distillation to remove unreacted starting materials and potential side products. Collect the fraction corresponding to 4-(Dimethylamino)-1-phenylbutan-2-one.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether (approx. 300 mL). While stirring, slowly add a saturated solution of HCl in diethyl ether dropwise until precipitation ceases and the solution becomes acidic (test with litmus paper).

  • Isolation: A white precipitate of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Final Steps: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether (2 x 50 mL) to remove any residual impurities. Dry the final product in a vacuum oven at 40-50 °C.

Characterization

To confirm the identity and purity of the final product, a suite of analytical techniques should be employed.[5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the phenyl group, the methylene protons adjacent to the phenyl group and the ketone, the methylene protons adjacent to the dimethylamino group, and a singlet for the six protons of the dimethylamino group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the butanone backbone.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Look for a strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone. Also, look for C-H stretches and aromatic C=C bands.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base [M+H]⁺.

  • Melting Point: The purified hydrochloride salt should have a sharp melting point, which can be compared to literature values if available.

Safety and Handling

  • General Precautions: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reagent Hazards:

    • Phenylacetone: A controlled substance in some jurisdictions. It is a lachrymator and irritant.

    • Paraformaldehyde: Toxic upon inhalation and ingestion.

    • Hydrochloric Acid & Sodium Hydroxide: Highly corrosive. Handle with extreme care.

    • Diethyl Ether: Extremely flammable and volatile. Ensure there are no ignition sources nearby during extraction and handling.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Troubleshooting and Key Insights

  • Low Yield: Incomplete reaction is a common issue. Ensure adequate reflux time and efficient stirring. The quality of the paraformaldehyde is also critical; use a freshly opened container if possible.

  • Side Products: The formation of a bis-Mannich product, where both alpha-hydrogens of the ketone react, can occur.[4] Using a slight excess of the amine and formaldehyde relative to the ketone can sometimes favor the mono-adduct. Purification by vacuum distillation is effective at removing this higher-boiling impurity.

  • Salt Formation Issues: If the hydrochloride salt does not precipitate cleanly, it may be due to moisture or impurities. Ensure all solvents and glassware for this step are anhydrous. The product may also oil out; in this case, scratching the inside of the flask with a glass rod can induce crystallization.

References

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available at: [Link]

  • Scribd. Mannich Reaction | PDF | Chemical Reactions | Amine. Available at: [Link]

  • TSI Journals. Organic CHEMISTRY. Available at: [Link]

  • MDPI. HAT-Initiated Fragmentation of 4-(Dimethylamino)-1-((3-methylbut-2-en-1-yl)oxy). Available at: [Link]

  • PubMed. Synthesis of diastereoisomeric 4-dimethylamino-3-phenyl-2-butanols and related esters for antimicrobial evaluation. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis and CNS Depressant Activity of Some New Mannich Bases of 1-(4-Dimethylamino)phenyl-4-methyl-pent-1-en-3-one. Available at: [Link]

  • PMC. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. Available at: [Link]

  • SpringerLink. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). Available at: [Link]

  • Organic Syntheses. 1-diethylamino-3-butanone. Available at: [Link]

  • Google Patents. CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol.
  • ResearchGate. (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). Available at: [Link]

  • MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). Available at: [Link]

Sources

Application

Application Note: Robust HPLC-UV Method Development for 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride

Introduction & Chemical Context 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (CAS 103960-48-1) is a critical Mannich base precursor frequently utilized in complex pharmaceutical syntheses. Structurally, the molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (CAS 103960-48-1) is a critical Mannich base precursor frequently utilized in complex pharmaceutical syntheses. Structurally, the molecule features a lipophilic phenyl ring, a hydrogen-bond-accepting ketone, and a highly basic tertiary amine.

Analyzing tertiary amines via Reversed-Phase Liquid Chromatography (RPLC) historically presents significant analytical challenges. Analysts frequently encounter severe peak tailing, retention time drift, and poor column efficiency[1]. This application note provides a comprehensive, stability-indicating HPLC-UV method tailored specifically for this compound, emphasizing the mechanistic rationale behind every chromatographic parameter chosen.

Mechanistic Rationale for Method Parameters (E-E-A-T)

As a Senior Application Scientist, developing a method requires moving beyond trial-and-error to establish a self-validating system based on the analyte's fundamental physical chemistry.

Overcoming Secondary Interactions

The primary cause of peak tailing in basic compounds is the secondary electrostatic interaction between the positively charged analyte (the tertiary amine, pKa ~9.5) and the negatively charged residual silanol groups (Si-O⁻) on the silica stationary phase[2]. While modern Type B high-purity silica columns have significantly reduced silanol activity, tertiary amines still exhibit severe tailing under neutral pH conditions[3].

The pH Strategy and Analyte Stability

Chromatographers typically employ one of two strategies for basic drugs: high pH (to deprotonate and neutralize the amine) or low pH (to protonate and neutralize the silanols)[4].

For 4-(Dimethylamino)-1-phenylbutan-2-one, a high-pH strategy (pH > 10) is chemically contraindicated . As a Mannich base (a β -amino ketone), this molecule is highly susceptible to base-catalyzed retro-Mannich or elimination reactions (deamination), which would yield an α,β -unsaturated ketone during the analysis. Therefore, a low-pH strategy (pH ~ 2.0) is mandatory to ensure both analyte stability and chromatographic performance. At pH 2.0, the residual silanols (pKa ~3.5–4.5) are fully protonated (neutralized), effectively eliminating the secondary ion-exchange retention mechanism[3].

The Role of Trifluoroacetic Acid (TFA)

To achieve the requisite low pH, 0.1% v/v Trifluoroacetic acid (TFA) is utilized in the mobile phase. TFA serves a dual function:

  • pH Control: It lowers the mobile phase pH to ~2.1, suppressing silanol ionization[1].

  • Ion-Pairing: The trifluoroacetate anion forms a neutral, hydrophobic ion-pair complex with the protonated tertiary amine. This significantly improves the analyte's retention on the hydrophobic C18 stationary phase and ensures excellent peak symmetry[2].

UV Detection Wavelength

The molecule possesses two primary chromophores: the phenyl ring (strong π−π∗ transition near 210–220 nm) and the carbonyl group ( n−π∗ transition ~280 nm). Detection at 214 nm provides the optimal balance of high sensitivity and baseline stability when using a TFA-modified mobile phase.

Method Optimization Workflow

The following decision matrix illustrates the logical progression for developing an HPLC method for base-sensitive tertiary amines.

G N1 Start: Analyze 4-(Dimethylamino)- 1-phenylbutan-2-one HCl N2 Identify Analyte Properties: Tertiary Amine (pKa ~9.5) Mannich Base (Base-sensitive) N1->N2 N3 Select pH Strategy N2->N3 N4 High pH Strategy (pH > 10) Neutralizes Amine N3->N4 N5 Low pH Strategy (pH ~ 2) Suppresses Silanol Ionization N3->N5 N6 REJECTED: Risk of Retro-Mannich Elimination N4->N6 N7 ACCEPTED: Analyte Stable, Silanols Neutralized (Si-OH) N5->N7 N8 Select Column: Type B End-capped C18 N7->N8 N9 Add Ion-Pairing Agent: 0.1% TFA N8->N9 N10 Final Validated HPLC-UV Method N9->N10

Figure 1: Decision matrix for the HPLC method development of base-sensitive tertiary amines.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Water: Ultrapure (18.2 MΩ·cm), LC-MS grade.

  • Acetonitrile (ACN): HPLC or LC-MS grade.

  • Trifluoroacetic Acid (TFA): LC-MS grade (ampouled preferred to prevent degradation).

  • Reference Standard: 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride.

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask. Dilute to volume with ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask. Dilute to volume with ACN. Mix thoroughly and degas.

Standard Preparation
  • Diluent: Water/ACN (95:5, v/v). Expert Insight: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting) upon injection.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (or equivalent Type B silica), 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C (Controls viscosity and ensures reproducible retention)
Autosampler Temp 5 °C (Prevents analyte degradation in solution)
Detection UV at 214 nm (Primary), 254 nm (Secondary for peak purity)

Table 1: Optimized HPLC instrument parameters.

Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic hold (Retains polar ion-pair)
10.04060Linear ramp
12.0595Column wash
15.0595Isocratic wash
15.1955Return to initial
20.0955Re-equilibration

Table 2: Gradient program designed to separate the API from potential synthesis impurities.

Expected Results & Method Validation Data

A self-validating protocol requires strict adherence to System Suitability Testing (SST) before sample analysis. The use of Type B silica combined with the TFA ion-pairing mechanism guarantees highly symmetrical peaks.

System Suitability Testing (SST)
ParameterAcceptance CriteriaExpected Result
Retention Time (RT) ± 0.5 min of standard~ 6.8 min
Tailing Factor ( Tf​ ) 1.51.12
Theoretical Plates ( N ) 5,000> 12,000
Injection Precision (%RSD) 2.0% (n=6)0.4%

Table 3: SST parameters ensuring system readiness and column integrity.

Method Validation Summary (Simulated)
Validation ParameterRange / CriteriaResult
Linearity Range 10 µg/mL to 200 µg/mL R2 = 0.9998
Limit of Detection (LOD) S/N 30.05 µg/mL
Limit of Quantitation (LOQ) S/N 100.15 µg/mL
Accuracy (Recovery) 98.0% - 102.0%99.6% ± 0.8%
Method Precision %RSD 2.0%0.6%

Table 4: Summary of quantitative validation metrics demonstrating the method's reliability for quality control (QC) environments.

Conclusion

The successful HPLC-UV analysis of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride requires a deep understanding of its chemical vulnerabilities. By recognizing the instability of this Mannich base at high pH, we circumvented traditional high-pH amine methodologies. Instead, the deployment of a low-pH, TFA-mediated ion-pairing strategy on a Type B end-capped C18 column effectively suppresses secondary silanol interactions, prevents analyte degradation, and delivers a highly robust, reproducible, and sensitive analytical method suitable for rigorous drug development workflows.

References

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY Source: Molnar Institute URL
  • Why Do Peaks Tail?
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography Source: LC Troubleshooting Bible URL
  • Measuring the Effects of Solutes on pH Retention Using Liquid Chromatography Source: Chromatography Online URL
  • 4-(dimethylamino)

Sources

Method

Application Note &amp; Protocol: Quantitative Analysis of 4-(Dimethylamino)-1-phenylbutan-2-one in Biological Matrices using LC-MS/MS

Abstract This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 4-(Dimethylamino)-1-phenylbutan-2-one in biological samples, such as human plasma and urine, using...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 4-(Dimethylamino)-1-phenylbutan-2-one in biological samples, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. The protocol encompasses detailed procedures for sample preparation via protein precipitation, a robust and efficient technique for complex biological matrices. Furthermore, it outlines optimized LC-MS/MS parameters and a full validation strategy adhering to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]

Introduction: The Rationale for a Validated LC-MS/MS Assay

4-(Dimethylamino)-1-phenylbutan-2-one is a compound of interest in pharmaceutical research and development. Accurate quantification of this analyte in biological fluids is paramount for elucidating its pharmacokinetic profile, assessing its bioavailability, and understanding its metabolic fate. LC-MS/MS stands as the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and wide dynamic range.[7][8] This application note details a robust method developed to meet the stringent requirements of regulatory bodies, ensuring data integrity and reliability.[2][3][4][9]

The causality behind the chosen analytical approach is rooted in the need to overcome the challenges posed by complex biological matrices. Endogenous components in plasma and urine can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer. The sample preparation and chromatographic methods described herein are designed to minimize these matrix effects, thereby ensuring accurate and reproducible quantification.

Materials and Reagents

  • Analytes and Standards:

    • 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (Reference Standard)

    • 4-(Dimethylamino)-1-phenylbutan-2-one-d7 (Internal Standard, IS) - or a suitable structural analog if a stable isotope-labeled standard is unavailable. The selection of a stable isotope-labeled internal standard is highly recommended to compensate for variability during sample processing and analysis.[10][11][12][13][14]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Ultrapure water

  • Biological Matrix:

    • Drug-free human plasma (K2EDTA)

    • Drug-free human urine

  • Consumables:

    • Polypropylene microcentrifuge tubes (1.5 mL)

    • 96-well collection plates

    • LC vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the reference standards of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride and its deuterated internal standard in methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the primary stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from biological samples prior to LC-MS/MS analysis.[15][16][17][18] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins.[15][17]

Protocol:

  • Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.

  • To 50 µL of each plasma or urine sample, add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to sample ensures efficient protein precipitation.[16]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or LC vials.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Diagram: Protein Precipitation Workflow

G cluster_0 Sample Preparation sample 50 µL Biological Sample (Plasma or Urine) add_is Add 150 µL of Internal Standard in Acetonitrile sample->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 14,000 x g for 10 minutes vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Workflow for sample preparation using protein precipitation.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System A high-performance liquid chromatography system capable of binary gradients
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.50595
3.50595
3.51955
5.00955

Table 3: Mass Spectrometry Parameters

ParameterSetting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Collision Gas Argon
MRM Transitions See Table 4

Table 4: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-(Dimethylamino)-1-phenylbutan-2-oneTo be determinedTo be determinedTo be optimized
4-(Dimethylamino)-1-phenylbutan-2-one-d7To be determinedTo be determinedTo be optimized

Note: The specific m/z values for the precursor and product ions, as well as the optimal collision energy, must be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed in accordance with the FDA and EMA guidelines to ensure its reliability for the analysis of study samples.[1][2][3][4][5][6] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank biological matrix from at least six different sources.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared with a blank sample, a zero sample, and at least six non-zero concentration levels.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This is assessed at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte and IS.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Table 5: Acceptance Criteria for Method Validation (based on FDA and EMA Guidelines)

ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Stability The mean concentration at each stability level should be within ±15% of the nominal concentration.

Diagram: Bioanalytical Method Validation Logic

G cluster_0 Method Validation Pillars cluster_1 Core Parameters cluster_2 Sample Integrity Reliability Reliable & Reproducible Data Accuracy Accuracy Accuracy->Reliability Precision Precision Precision->Reliability Selectivity Selectivity Selectivity->Reliability Linearity Linearity & Range Linearity->Reliability Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Stability->Reliability MatrixEffect Matrix Effect MatrixEffect->Reliability Recovery Extraction Recovery Recovery->Reliability

Caption: Key pillars of bioanalytical method validation.

Data Analysis and Quantification

The concentration of 4-(Dimethylamino)-1-phenylbutan-2-one in the unknown samples is determined by the LC-MS/MS software using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. A weighted linear regression (e.g., 1/x or 1/x²) is typically used to fit the data.

Conclusion

This application note provides a detailed and robust protocol for the quantification of 4-(Dimethylamino)-1-phenylbutan-2-one in biological samples using LC-MS/MS. The described method, which includes a straightforward protein precipitation step for sample preparation, is designed to be sensitive, selective, and high-throughput. Adherence to the outlined method validation procedures will ensure the generation of high-quality, reliable data suitable for regulatory submissions in drug development.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • J&K Scientific. (2025). Solid Phase Extraction (SPE) Columns in Biological Sample Preparation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Future Science. (2021). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. Retrieved from [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • SlideShare. (2014). Bioanalytical method validation emea. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

  • PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Retrieved from [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • Chemsrc. (2025). 4-dimethylamino-1,1-diphenyl-butan-2-one | CAS#:63261-30-3. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2009). High-Throughput Screening of Drugs of Abuse in Urine by Supported Liquid–Liquid Extraction and UHPLC Coupled to Tandem MS. Retrieved from [Link]

  • Waters. (n.d.). Illicit Drug Analysis in Urine Using 2D LC-MS/MS for Forensic Toxicology. Retrieved from [Link]

  • Restek. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Retrieved from [Link]

  • LCGC International. (2021). Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. Retrieved from [Link]

  • Advanta Genetics. (n.d.). Plasma drug testing for D and L isomers of amphetamine and methamphetamine by liquid chromatography mass spectrometry with a range of 2.5 to 1000 ng/ml. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Quantitative analysis of drug metabolites in biological samples. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)-1-phenylbutan-1-one. Retrieved from [Link]

  • SciSpace. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. Retrieved from [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). LC-MS/MS quantification of salvinorin A from biological fluids. Retrieved from [Link]

  • European Chemicals Agency. (2025). Substance Information. Retrieved from [Link]

Sources

Application

how to prepare 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride stock solutions for cell culture

Application Note: Preparation and Handling of 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride Stock Solutions for In Vitro Cell Culture Target Audience: Cell Biologists, Pharmacologists, and Assay Development Scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride Stock Solutions for In Vitro Cell Culture

Target Audience: Cell Biologists, Pharmacologists, and Assay Development Scientists. Document Purpose: To provide a scientifically rigorous, self-validating protocol for the preparation, storage, and in vitro application of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, ensuring maximal compound stability and minimal solvent-induced cytotoxicity.

Introduction & Physicochemical Profiling

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is a synthetic building block and pharmacological research agent. In cell-based assays, the reproducibility of dose-response data relies entirely on the integrity of the compound stock solution.

While hydrochloride (HCl) salts generally exhibit favorable aqueous solubility, preparing long-term stock solutions directly in cell culture media or aqueous buffers is highly discouraged. Aqueous environments promote microbial growth and can accelerate hydrolytic degradation over time. Instead, anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for high-concentration library stocks, as it ensures sterility, prevents hydrolysis, and maintains compound stability during prolonged freezing[1].

Table 1: Physicochemical Properties

PropertySpecificationExperimental Implication
Chemical Name 4-(Dimethylamino)-1-phenylbutan-2-one HClBasic amine functionalized with a ketone; formulated as a stable salt.
CAS Number 103960-48-1[2]Use for inventory tracking and safety data sheet (SDS) retrieval.
Molecular Weight 227.73 g/mol [3]Required for precise molarity calculations.
Chemical Formula C₁₂H₁₇NO • HClHygroscopic potential; must be stored in a desiccator prior to use.
Primary Solvent Anhydrous DMSO (≥99.9%)Ensures long-term stability at -20°C.

Causality in Experimental Design (Expertise & Experience)

To build a self-validating protocol, researchers must understand the why behind standard laboratory practices:

  • Filter Membrane Compatibility: Never use Polyethersulfone (PES) or Cellulose Acetate (CA) syringe filters for 100% DMSO solutions. DMSO will rapidly dissolve these polymers, destroying the filter housing and contaminating your stock with toxic plastics. Polytetrafluoroethylene (PTFE) or Regenerated Cellulose (RC) membranes must be used due to their strong chemical inertia and hydrophobicity[4].

  • The Hygroscopic Nature of DMSO: DMSO aggressively absorbs atmospheric moisture. Repeated freeze-thaw cycles cause condensation inside the vial, introducing water into the anhydrous stock. This water can trigger compound precipitation or hydrolysis, silently altering the true molarity of your stock. Single-use aliquots are mandatory.

  • Solvent Cytotoxicity Limits: DMSO is biologically active. In human fibroblast-like synoviocytes and apical papilla cells, DMSO concentrations above 0.1% (v/v) induce caspase-3 cleavage, PARP-1 degradation, and significant off-target epigenetic changes[5][6]. To prevent solvent-induced artifacts, the final assay concentration of DMSO must be strictly maintained at ≤ 0.1%.

Step-by-Step Protocol: Stock Solution Preparation

Step 1: Reagent Preparation and Calculation

  • Equilibrate the solid 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride to room temperature in a desiccator for 30 minutes before opening to prevent moisture condensation on the powder.

  • Calculate the required mass for your target concentration.

    • Formula: Mass (mg) = Target Concentration (mM) × Target Volume (mL) × Molecular Weight ( g/mol ) ÷ 1000

    • Example: To prepare 1 mL of a 10 mM stock: 10 mM × 1 mL × 227.73 g/mol ÷ 1000 = 2.277 mg .

Step 2: Dissolution

  • Weigh the calculated mass (e.g., 2.28 mg) using a calibrated microbalance and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Add the corresponding volume of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Vortex the solution for 30–60 seconds. If the compound does not dissolve immediately, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely optically clear.

Step 3: Sterile Filtration

  • Draw the dissolved solution into a sterile, solvent-resistant glass or polypropylene syringe.

  • Attach a 0.22 µm PTFE (e.g., Millex-LG) or RC syringe filter .

  • Gently filter the solution into a new, sterile tube. Note: Expect a dead-volume loss of ~50-100 µL inside the filter housing.

Step 4: Aliquoting and Storage

  • Divide the filtered stock into 50 µL or 100 µL single-use aliquots in sterile, amber-colored microcentrifuge tubes (to protect from light degradation).

  • Store aliquots immediately at -20°C (for use within 1-2 months) or -80°C (for use up to 6 months).

In Vitro Application: Dilution Strategy

To ensure the final DMSO concentration remains below the cytotoxic threshold of 0.1%[5], perform intermediate dilutions in culture media.

Table 2: Serial Dilution Matrix (Starting from 10 mM Stock)

StepSource SolutionVolume of SourceVolume of MediaResulting ConcentrationFinal DMSO %
1 10 mM DMSO Stock10 µL990 µL100 µM (Intermediate)1.0%
2 100 µM Intermediate100 µL900 µL10 µM (Final Assay) 0.1% (Safe)
3 100 µM Intermediate10 µL990 µL1 µM (Final Assay) 0.01% (Safe)

Quality Control Check: Upon adding the intermediate dilution to the final pre-warmed culture media, observe the well under an inverted microscope. The sudden shift from a hydrophobic solvent to an aqueous environment can cause transient precipitation. If micro-crystals are observed, the compound has crashed out of solution, and a lower intermediate concentration must be used.

Experimental Workflow Visualization

Workflow Solid 4-(Dimethylamino)-1-phenylbutan-2-one HCl (Equilibrate to RT in Desiccator) Calc Calculate Mass/Volume (e.g., 2.28 mg for 1 mL of 10 mM) Solid->Calc Dissolve Dissolve in Anhydrous DMSO (Vortex / Sonicate until clear) Calc->Dissolve Filter Sterile Filtration (0.22 µm PTFE or RC Filter ONLY) Dissolve->Filter Ensure complete dissolution Aliquot Aliquot & Store (-20°C to -80°C, Protect from light) Filter->Aliquot Avoid PES/CA filters Dilute Dilute in Culture Media (Final DMSO ≤ 0.1% v/v) Aliquot->Dilute Thaw immediately before use (No freeze-thaw cycles)

Figure 1: Standardized workflow for the preparation and application of stable chemical stock solutions.

References

  • ChemSrc. (2025). 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (CAS: 103960-48-1) Physical and Chemical Properties. Retrieved from[Link]

  • OriCell Therapeutics. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • Corning Inc. (n.d.). Syringe Filters Selection Guide (PTFE and RC compatibility). Retrieved from [Link]

  • Verheijen, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI International Journal of Molecular Sciences. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from[Link]

Sources

Method

Application Note: 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride as a Versatile Precursor in Organic Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Chemical Rationale In the realm of advanced organic synthesis and medicinal chemistry, β -aminoketones (Mannich ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Chemical Rationale

In the realm of advanced organic synthesis and medicinal chemistry, β -aminoketones (Mannich bases) serve as highly versatile, bench-stable building blocks. 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (CAS 103960-48-1) is a classic Mannich base derived from the aminomethylation of phenylacetone.

The primary causality behind utilizing this specific hydrochloride salt—rather than its downstream derivatives—lies in its role as a stable surrogate for benzyl vinyl ketone . Benzyl vinyl ketone is a powerful Michael acceptor and 1,3-dielectrophile, but it is notoriously unstable, spontaneously polymerizing or degrading under ambient conditions. By storing and deploying the precursor as a hydrochloride salt, chemists can generate the reactive enone in situ under mild basic conditions, immediately trapping it with nucleophiles to construct complex fused bicyclic systems, bioactive heterocycles, or CNS-active amino alcohols ().

Physicochemical Properties

To ensure reproducible experimental setups, the quantitative and physical parameters of the precursor must be strictly monitored.

Table 1: Physicochemical Profile of 4-(Dimethylamino)-1-phenylbutan-2-one HCl

ParameterValue / Description
CAS Number 103960-48-1
Molecular Formula C₁₂H₁₇NO · HCl
Molecular Weight 227.73 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in H₂O, Methanol, Ethanol; Insoluble in Hexanes
Stability & Storage Stable indefinitely at room temp (desiccated). Avoid prolonged exposure to pH > 8 during storage to prevent premature elimination.
Reactivity Profile Undergoes Hofmann-type elimination (-HNMe₂) under basic conditions to yield benzyl vinyl ketone.

Synthetic Divergence & Workflows

The utility of 4-(dimethylamino)-1-phenylbutan-2-one hydrochloride branches into three primary synthetic pathways, dictated by the choice of reagents and reaction conditions.

SynthDiv MB 4-(Dimethylamino)-1-phenylbutan-2-one HCl (Bench-Stable Precursor) Enone Benzyl Vinyl Ketone (In situ reactive intermediate) MB->Enone Base / Heat (-HNMe2) AminoAlc Amino Alcohols (CNS Drug Scaffolds) MB->AminoAlc NaBH4 or Grignard Hetero Pyrazolines / Isoxazolines (Bioactive Heterocycles) Enone->Hetero Hydrazines / Hydroxylamine Annul Fused Bicyclic Systems (Robinson Annulation) Enone->Annul Cyclic Enolates (Michael Add.)

Overall synthetic divergence of 4-(dimethylamino)-1-phenylbutan-2-one into key scaffolds.

Workflow A: In Situ Generation of Benzyl Vinyl Ketone for Robinson Annulation

Causality: To build fused bicyclic systems (e.g., functionalized decalins or tetralins), a Robinson annulation is required. Using the Mannich base directly with a cyclic 1,3-diketone in the presence of a mild base (like K₂CO₃) ensures that the highly reactive benzyl vinyl ketone is generated slowly and consumed instantly by the enolate, preventing enone polymerization ().

Mechanism Step1 Mannich Base HCl (Stable) Step2 Free Base Formation (Weak Base) Step1->Step2 Step4 Elimination (-HNMe2) (Yields Enone) Step2->Step4 Step5 Nucleophilic Attack (Michael Addition) Step4->Step5 Step6 Aldol Condensation (Cyclization) Step5->Step6

Mechanistic pathway of base-catalyzed elimination and subsequent Robinson annulation.

Step-by-Step Protocol:

  • Preparation: Suspend 1.0 eq of 4-(dimethylamino)-1-phenylbutan-2-one HCl and 1.1 eq of the target nucleophile (e.g., 2-methylcyclohexane-1,3-dione) in anhydrous toluene.

  • Base Addition: Add 2.0 eq of anhydrous K₂CO₃. The base serves a dual purpose: neutralizing the HCl salt to free the amine, and deprotonating the 1,3-diketone to form the active enolate.

  • Thermal Activation: Reflux the mixture at 110 °C for 4–6 hours under a nitrogen atmosphere. The heat drives the thermal elimination of dimethylamine gas (which acts as a leaving group).

  • Self-Validating System:

    • TLC Tracking: Spot the reaction mixture against the starting Mannich base (eluent: 1:1 EtOAc/Hexanes). The starting material will remain at the baseline (R_f ~ 0.0) due to its high polarity, while the annulated product will migrate to R_f ~ 0.5.

    • NMR Confirmation: In the crude ¹H-NMR, the disappearance of the sharp 6H singlet at ~2.2 ppm (dimethylamine protons) validates complete elimination.

Workflow B: Synthesis of Bioactive Pyrazolines

Causality: Pyrazolines are privileged scaffolds in medicinal chemistry, known for their anti-inflammatory and CNS activities (). The Mannich base acts as a 1,3-dielectrophile equivalent. When reacted with phenylhydrazine, the initial hydrazone formation is followed by the elimination of dimethylamine, creating an α,β -unsaturated hydrazone that spontaneously undergoes a 5-endo-trig cyclization.

Step-by-Step Protocol:

  • Condensation: Dissolve 1.0 eq of the Mannich base HCl in absolute ethanol. Add 1.2 eq of phenylhydrazine hydrochloride and 2.5 eq of sodium acetate.

  • Cyclization: Reflux the mixture for 3 hours. The sodium acetate buffers the system, allowing hydrazone formation while facilitating the elimination of the amine.

  • Self-Validating System:

    • Visual Cue: The reaction mixture will transition from colorless to a deep yellow/orange, indicating the formation of the extended conjugated system of the pyrazoline ring.

    • Fluorescence: Under 365 nm UV light, the product spot on the TLC plate will exhibit strong blue/green fluorescence, confirming ring closure.

Workflow C: Reduction to 1,3-Amino Alcohols

Causality: The 1,3-amino alcohol motif is a critical pharmacophore found in various analgesics and antidepressants. Reducing the ketone directly avoids the elimination pathway, provided the conditions are kept strictly non-basic and non-thermal during the initial hydride transfer.

Step-by-Step Protocol:

  • Solvation: Dissolve 1.0 eq of the Mannich base HCl in methanol at 0 °C.

  • Hydride Addition: Slowly add 1.5 eq of Sodium Borohydride (NaBH₄) in small portions. The low temperature prevents the base-catalyzed elimination of the amine.

  • Quenching: Stir for 1 hour at room temperature, then quench with 1M HCl to destroy excess hydride, followed by basification with NaOH to extract the free amino alcohol.

  • Self-Validating System:

    • IR Spectroscopy: The complete disappearance of the strong carbonyl stretch at ~1710 cm⁻¹ and the emergence of a broad O-H stretch at ~3300 cm⁻¹ provides immediate validation of successful reduction without cleavage of the dimethylamine group.

References

  • Tramontini, M., & Angiolini, L. (1990). Further advances in the chemistry of Mannich bases. Tetrahedron, 46(6), 1791-1837.[Link]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816.[Link]

  • Hanashalshahaby, E. H. A., & Unaleroglu, C. (2015). Mannich Bases as Enone Precursors for Water-Mediated Efficient Synthesis of 2,3,6-Trisubstituted Pyridines and 5,6,7,8-Tetrahydroquinolines. ACS Combinatorial Science, 17(6), 374-380.[Link]

Application

Protocols for the Extraction and Sample Preparation of 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride from Complex Matrices

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides comprehensive application notes and detailed protocols for the extraction and sample preparation of 4-(Dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides comprehensive application notes and detailed protocols for the extraction and sample preparation of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, a compound of interest in pharmaceutical and forensic research. Due to its chemical structure, featuring a tertiary amine and a ketone functional group, tailored sample preparation is critical for accurate quantification and removal of matrix interferences. This document explores two primary extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), with an additional protocol for Protein Precipitation for biological samples. The rationale behind each step is explained to provide a deeper understanding of the method development process, ensuring scientific integrity and reproducibility.

Introduction and Analytical Considerations

4-(Dimethylamino)-1-phenylbutan-2-one is a synthetic compound related to the cathinone class. Its hydrochloride salt form enhances water solubility and stability. Accurate determination of this analyte in complex matrices, such as biological fluids (plasma, urine) or pharmaceutical formulations, is essential for pharmacokinetic studies, quality control, and forensic investigations.[1] Sample preparation is arguably the most critical step in the analytical workflow, designed to isolate the analyte from interfering components, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument (e.g., LC-MS/MS, GC-MS).[2][3]

The selection of an appropriate extraction technique is dictated by the physicochemical properties of the analyte.

Table 1: Physicochemical Properties of 4-(Dimethylamino)-1-phenylbutan-2-one and its Hydrochloride Salt

PropertyValue (Estimated/Reported for similar structures)Significance for Extraction
Molecular Formula C₁₂H₁₇NO · HCl-
Molecular Weight 227.73 g/mol (HCl salt) / 191.27 g/mol (free base)[4][5]Influences diffusion and chromatographic behavior.
Structure Contains a tertiary amine, a ketone, and a phenyl group.The tertiary amine is basic and the key to pH-driven extraction strategies. The ketone adds polarity.
pKa (of conjugate acid) ~9.0 - 10.0 (Estimated for the dimethylamino group)Critical for pH manipulation. At pH < 7, the amine is protonated (cationic, water-soluble). At pH > 11, it is the free base (neutral, organic-soluble).
logP (Octanol-Water) ~2.5 - 3.5 (Estimated for the free base)Indicates moderate lipophilicity, making it suitable for extraction into common organic solvents like ethyl acetate or dichloromethane.
Form Hydrochloride saltGenerally soluble in aqueous solutions and polar solvents like methanol.[6]

The presence of the basic dimethylamino group is the most important feature for designing a selective extraction strategy. By adjusting the sample pH, we can control its charge state and dramatically alter its solubility, forming the basis for both LLE and SPE protocols.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[7] For 4-(Dimethylamino)-1-phenylbutan-2-one, we exploit pH modification to transition the analyte from its water-soluble salt form to its organic-soluble free base form.

Causality and Experimental Choices

The core principle is to basify the aqueous sample to a pH at least 2 units above the pKa of the dimethylamino group. This deprotonates the amine, converting the charged, water-soluble species into a neutral, more lipophilic molecule that will readily partition into an immiscible organic solvent.[8] The choice of solvent is a balance between extraction efficiency and practicality; ethyl acetate is a common choice offering good recovery for moderately polar compounds and is less dense than water, simplifying separation.[8] A back-extraction step into an acidic aqueous solution can be added for further cleanup, transferring the analyte back into a clean aqueous phase while leaving non-basic impurities in the organic layer.

Detailed LLE Protocol
  • Sample Alkalinization:

    • To 1 mL of aqueous sample (e.g., urine, dissolved formulation), add a basic solution (e.g., 1 M Sodium Hydroxide or Ammonium Hydroxide[9]) dropwise to adjust the pH to ≥ 11. Verify with a pH meter or narrow-range pH paper. This neutralizes the amine.

  • Organic Solvent Extraction:

    • Add 3 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or a 78:20 mixture of dichloromethane:isopropanol[9]).

    • Vortex vigorously for 1-2 minutes to maximize the surface area between the two phases and facilitate analyte transfer.

    • Centrifuge at ~3500 rpm for 5 minutes to achieve complete phase separation.[9]

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (if using ethyl acetate) or lower organic layer (if using dichloromethane) to a clean tube.

    • Repeat steps 2 and 3 with a fresh aliquot of organic solvent and combine the organic extracts to improve recovery.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (~35-40°C).

    • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of a solvent compatible with your analytical system (e.g., mobile phase for LC-MS).[9]

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps Sample Aqueous Sample (1 mL) Analyte is R₃NH⁺Cl⁻ AdjustpH Add Base (e.g., 1M NaOH) to pH ≥ 11 Sample->AdjustpH BasifiedSample Basified Sample Analyte is R₃N AdjustpH->BasifiedSample AddSolvent Add Organic Solvent (3 mL) (e.g., Ethyl Acetate) BasifiedSample->AddSolvent Vortex Vortex (2 min) Centrifuge (5 min) AddSolvent->Vortex Separate Collect Organic Layer (Contains R₃N) Vortex->Separate Evaporate Evaporate to Dryness (Nitrogen Stream) Separate->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analysis Inject for LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for basic compounds.

Solid-Phase Extraction (SPE)

SPE is a more advanced and selective sample preparation technique that uses a solid adsorbent packed in a cartridge to isolate analytes from a liquid sample.[10][11] For charged compounds like 4-(Dimethylamino)-1-phenylbutan-2-one, a mixed-mode ion-exchange sorbent provides superior selectivity and cleanup compared to reversed-phase alone.[12]

Causality and Experimental Choices

A mixed-mode strong cation exchange (SCX) sorbent is the ideal choice. These sorbents feature both a non-polar component (e.g., C8 or C18 chains) and a strong acid functional group (e.g., sulfonic acid).

  • Loading: The sample is acidified to a pH of ~6. This ensures the tertiary amine is fully protonated (R₃NH⁺), allowing it to bind strongly to the negatively charged sulfonic acid groups on the sorbent via ionic interaction. Matrix interferences that are neutral or anionic will pass through.

  • Washing: A series of washes are performed. An acidic wash (e.g., 0.1 M acetic acid) maintains the charged state of the analyte, keeping it bound, while washing away weakly retained acidic or neutral interferences.[9] An organic wash (e.g., methanol) removes non-polar interferences retained by hydrophobic interactions.

  • Elution: A basic organic solvent (e.g., 5% ammonium hydroxide in methanol or a 78:20:2 mixture of DCM/isopropanol/ammonium hydroxide) is used for elution.[9][13] The base neutralizes the protonated amine (R₃NH⁺ → R₃N), breaking the strong ionic bond with the sorbent and allowing the now-neutral analyte to be eluted by the organic solvent.

Detailed Mixed-Mode SPE Protocol

Table 2: SPE Protocol Parameters

StepReagent/SolventVolumePurpose
1. Conditioning Methanol, followed by Deionized Water, then 0.1 M Phosphate Buffer (pH 6.0)3 mL eachTo wet the sorbent and prepare it for sample interaction.[9][10]
2. Sample Loading Sample diluted in 0.1 M Phosphate Buffer (pH 6.0)1-2 mLTo ensure the analyte is protonated and binds to the SCX sorbent.
3. Wash 1 Deionized Water3 mLTo remove polar, water-soluble interferences.[9]
4. Wash 2 0.1 M Acetic Acid1 mLTo remove weakly bound basic and neutral compounds.[9]
5. Wash 3 Methanol3 mLTo remove lipophilic interferences.[9]
6. Drying Vacuum or Nitrogen5 minTo remove residual wash solvents before elution.[9]
7. Elution 5% NH₄OH in Methanol (freshly prepared)2-3 mLTo neutralize the analyte and elute it from the sorbent.

After elution, the sample is evaporated and reconstituted as described in the LLE protocol.

SPE Workflow Diagram

SPE_Workflow cluster_condition 1. Conditioning cluster_load 2. Loading cluster_wash 3. Washing cluster_elute 4. Elution & Analysis Condition_MeOH 3 mL Methanol Condition_H2O 3 mL Water Condition_MeOH->Condition_H2O Condition_Buffer 3 mL Buffer (pH 6) Condition_H2O->Condition_Buffer Load Load Sample at pH 6 (Analyte R₃NH⁺ Binds) Condition_Buffer->Load Wash_H2O 3 mL Water Load->Wash_H2O Wash_Acid 1 mL 0.1M Acetic Acid Wash_H2O->Wash_Acid Wash_MeOH 3 mL Methanol Wash_Acid->Wash_MeOH Dry Dry Sorbent (5 min) Wash_MeOH->Dry Elute Elute with Basic Solvent (e.g., 5% NH₄OH in MeOH) Dry->Elute Evap_Recon Evaporate & Reconstitute Elute->Evap_Recon Analysis Inject for Analysis Evap_Recon->Analysis

Caption: Mixed-Mode Solid-Phase Extraction (SPE) workflow.

Protein Precipitation (PPT)

For rapid analysis of plasma or serum samples where high-throughput is prioritized over sample cleanliness, protein precipitation is a viable option.[14] This method is fast and simple but results in a "dirtier" extract with more potential for matrix effects in LC-MS analysis.

Detailed PPT Protocol
  • Precipitation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile or methanol. The 3:1 ratio of organic solvent to sample is standard.

  • Mixing:

    • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation and precipitation.

  • Centrifugation:

    • Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube for direct injection or for evaporation and reconstitution if further concentration is needed.

Conclusion

The optimal extraction and sample preparation technique for 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride depends on the specific requirements of the analysis.

  • Protein Precipitation is the fastest method, suitable for rapid screening of biological samples.

  • Liquid-Liquid Extraction offers a good balance of cleanup and simplicity, significantly reducing matrix components compared to PPT.

  • Mixed-Mode Solid-Phase Extraction provides the cleanest extracts and highest selectivity, making it the gold standard for quantitative bioanalysis where low detection limits and high accuracy are required.[15]

Proper method validation, including assessment of recovery, matrix effects, and reproducibility, is essential regardless of the technique chosen to ensure reliable and accurate results.[2]

References

  • Chemsrc. (2025). 4-dimethylamino-1,1-diphenyl-butan-2-one | CAS#:63261-30-3. Chemsrc.com.
  • LibreTexts. (n.d.). Sample Preparation. Chemistry LibreTexts.
  • Japanese Pharmacopoeia. (n.d.). GENERAL TESTS, PROCESSES AND APPARATUS. Japanese Pharmacopoeia.
  • BenchChem. (2025). Application Note: Analytical Methods for the Characterization of 4,4-Diphenylbutylamine and its Hydrochloride Salt. Benchchem.com.
  • Chembase.cn. (2024). Buy 4-[4-(Dimethylamino)phenyl]butan-2-one. Chembase.cn.
  • Nisbet, L., et al. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI.
  • National Center for Biotechnology Information. (n.d.). 4-[4-(Dimethylamino)phenyl]butan-2-one | C12H17NO | CID. PubChem.
  • NextSDS. (n.d.). 4-(dimethylamino)butan-2-one hydrochloride — Chemical Substance Information. NextSDS.com.
  • Singh, V., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science.
  • BenchChem. (2025). Purity Assessment of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol: A Comparative Guide. Benchchem.com.
  • Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia.org.
  • Macherey-Nagel. (n.d.). Solid phase extraction. MN-net.com.
  • Ghalebi, S. R., et al. (2022). Magnetic Dispersive Solid-Phase Extraction for Amphetamines in Sports Supplements. Analytical and Bioanalytical Chemistry Research.
  • Wang, D. P., et al. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy.
  • European Chemicals Agency. (n.d.). Substance Information. ECHA.Europa.eu.
  • Andrade-Eiroa, A., et al. (2016). Solid-phase extraction of organic compounds: A critical review (Part I). Trends in Analytical Chemistry.
  • U.S. Food & Drug Administration. (2024). Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction. FDA.gov.
  • Avantor. (n.d.). SOLID PHASE EXTRACTION PRODUCTS. The Analytical Scientist.
  • Płotka-Wasylka, J., et al. (2020). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Journal of Analytical Methods in Chemistry.
  • ResearchGate. (2025). (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate.net.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. Benchchem.com.
  • Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Org-syn.org.
  • Janežič, M., & Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • BenchChem. (2025). Technical Support Center: Stability of 4-Amino-2-methyl-1-phenylbutan-2-ol. Benchchem.com.
  • Samanidou, V., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. University of Bologna.
  • BenchChem. (2025). Application Notes & Protocols for the Analytical Determination of 1-Amino-4-hydroxybutan-2-one Hydrochloride. Benchchem.com.
  • Sigma-Aldrich. (n.d.). 4-(Dimethylamino)butan-2-one | 2543-57-9. Sigmaaldrich.com.
  • Locatelli, M., et al. (2022). Fast LC–MS/MS screening method for the evaluation of drugs, illicit drugs, and other compounds in biological matrices. Talanta Open.
  • Nisbet, L. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. University of Dundee Discovery Research Portal.
  • Majchrzak, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI.

Sources

Method

Application Notes and Protocols: In Vivo Dosing of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride

Disclaimer: This document provides a generalized guide for the in vivo dosing of the novel compound 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride. As specific pharmacokinetic and toxicological data for this compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a generalized guide for the in vivo dosing of the novel compound 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride. As specific pharmacokinetic and toxicological data for this compound are not publicly available, the following protocols are based on established principles of pharmacology and best practices for preclinical research. Researchers must adapt these guidelines based on their own in vitro data and adhere strictly to all institutional and national regulations for the ethical care and use of laboratory animals.

Introduction: Strategic Approach to a Novel Compound

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is a synthetic compound belonging to the butanone class. Its structure suggests potential pharmacological activity, necessitating a careful and systematic approach to in vivo evaluation. As a hydrochloride salt, it is anticipated to have some degree of aqueous solubility, which informs initial formulation strategies.

The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a robust framework for establishing safe and effective in vivo dosing protocols. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The logical progression of these studies is critical, beginning with dose-range finding and toxicity assessment, followed by pharmacokinetic (PK) profiling, and culminating in efficacy studies in relevant disease models.[1]

Essential Pre-Dosing Characterization

Before initiating any in vivo experiments, a foundational dataset for 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride must be established from in vitro experiments. This information is paramount for designing a rational dosing strategy.

Table 1: Prerequisite In Vitro Data

Parameter Description Rationale for In Vivo Dosing
Solubility The ability of the compound to dissolve in various solvents (e.g., water, saline, DMSO, ethanol). Dictates the choice of an appropriate and non-toxic vehicle for administration.[2]
Stability The chemical stability of the compound in the chosen vehicle and under physiological conditions (pH, temperature). Ensures that the administered dose remains accurate and the compound does not degrade into inactive or toxic byproducts.
In Vitro Efficacy (IC50/EC50) The concentration that produces 50% of the maximal inhibitory or effective response in a relevant cell-based assay. Provides a preliminary estimate for the dose range required to achieve a therapeutic effect in vivo.

| In Vitro Cytotoxicity (CC50) | The concentration that causes the death of 50% of cells in a cytotoxicity assay. | Helps to estimate a starting dose for in vivo toxicity studies, which should be significantly lower than the cytotoxic concentration. |

The In Vivo Study Workflow: A Stepwise Approach

A successful in vivo evaluation follows a logical sequence. Each step builds upon the data from the previous one, minimizing animal use and maximizing the quality of the data obtained.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy A Dose Range-Finding (DRF) & Maximum Tolerated Dose (MTD) Study B Acute Toxicity Assessment A->B Identifies highest non-toxic dose C Single-Dose PK Study B->C Establishes safe dose for PK D Bioavailability Assessment C->D Determines Cmax, Tmax, Half-life E Pharmacodynamic (PD) Study D->E Informs dosing frequency & regimen F Efficacy Study in Disease Model E->F Links dose to biological effect

Caption: General experimental workflow for in vivo compound evaluation.

Vehicle Selection: The Foundation of Accurate Dosing

The choice of vehicle is critical and depends entirely on the compound's solubility.[2] An inappropriate vehicle can cause toxicity, alter the compound's absorption, or lead to inaccurate results.[3][4]

Causality in Vehicle Choice
  • Aqueous Vehicles: For water-soluble compounds like hydrochloride salts, sterile normal saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are the first choice. They are isotonic, non-toxic, and ideal for intravenous (IV) or intraperitoneal (IP) administration.[2]

  • Co-solvents: If aqueous solubility is limited, a co-solvent system may be necessary. Dimethyl sulfoxide (DMSO) is a powerful solvent but can have inherent toxicity.[3][5] If used, the final concentration of DMSO should be kept to a minimum (ideally <10%, and as low as possible).[4] Other options include polyethylene glycol (PEG) and propylene glycol (PG), though these can also exhibit toxicity at higher concentrations.[4][5]

  • Suspensions: For poorly soluble compounds, a suspension can be made using agents like 0.5% carboxymethylcellulose (CMC) in water.[3][5] It is crucial to ensure the suspension is homogenous to allow for consistent dosing.

G Start Is Compound Soluble in Saline/PBS at Required Concentration? Vehicle1 Use Sterile Saline or PBS Start->Vehicle1 Yes CheckCoSolvent Is Compound Soluble in <10% DMSO in Saline? Start->CheckCoSolvent No Vehicle2 Use Co-Solvent System (e.g., 10% DMSO, 40% PEG300, 50% Saline) Include Vehicle-Only Control Group CheckCoSolvent->Vehicle2 Yes CheckSuspension Can a Homogenous Suspension be Formed? CheckCoSolvent->CheckSuspension No Vehicle3 Use Suspension Vehicle (e.g., 0.5% CMC in Water) Ensure Continuous Mixing CheckSuspension->Vehicle3 Yes End Re-evaluate Formulation or Synthesis Strategy CheckSuspension->End No

Caption: Decision tree for selecting an appropriate in vivo vehicle.

Administration Routes: Delivering the Compound Effectively

The route of administration (ROA) significantly impacts a drug's absorption, distribution, metabolism, and excretion (ADME).[6] The choice should align with the study's goals and the intended clinical application.[1][7]

Table 2: Common Administration Routes and Recommended Volumes for Rodents

Route of Administration Maximum Volume (Adult Mouse) Maximum Volume (Adult Rat) Rationale & Considerations
Intravenous (IV) < 0.2 mL < 1.0 mL Bypasses absorption for 100% bioavailability; rapid onset.[8][9] Requires skill for tail vein injection.[10]
Intraperitoneal (IP) < 2.0 mL < 5.0 mL Large surface area for rapid absorption, though subject to some first-pass metabolism.[2]
Subcutaneous (SC) < 3.0 mL < 5.0 mL Slower, more sustained absorption. Good for compounds that may be irritating.
Oral (PO) - Gavage < 10 mL/kg < 20 mL/kg Most common and clinically relevant route.[8] Subject to first-pass metabolism. Requires proper technique to avoid injury.[10]

Data compiled from multiple sources providing guidelines for animal experimentation.[10][11]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose that can be administered without causing unacceptable toxicity. This is a critical first step.

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Divide animals into small groups (n=3-5 per group). Include one vehicle control group.

  • Dose Escalation:

    • Based on in vitro cytotoxicity and data from structurally similar compounds, select a starting dose. For a novel compound, a conservative starting point might be 5-10 mg/kg.[12]

    • Administer single, escalating doses of the compound to each group (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer the compound via the intended route of administration.

  • Observation: Monitor animals closely for a defined period (e.g., 7-14 days) for clinical signs of toxicity.

    • Record: Body weight daily, changes in behavior (lethargy, agitation), physical appearance (piloerection, rough coat), and mortality.

  • Endpoint: The MTD is defined as the highest dose that does not produce >20% body weight loss or other severe signs of toxicity in any animal.[1]

Protocol 2: Pharmacokinetic (PK) Study

Objective: To understand the ADME profile of the compound, which informs the dosing regimen for efficacy studies.

Methodology:

  • Animal Model: Use the same animal model as the MTD study.

  • Dosing: Administer a single dose of the compound (typically at or below the MTD) via the intended route.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration. The number of animals should be sufficient to allow for sparse or serial sampling according to ethical guidelines.

  • Bioanalysis: Analyze the concentration of the parent compound and any potential major metabolites in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve (total drug exposure).

    • t1/2: Half-life of the compound.

Protocol 3: Oral Gavage (PO) Administration

Objective: To accurately administer a liquid formulation directly into the stomach.

G A 1. Animal Restraint Securely but gently restrain the animal to align the head and body. B 2. Measure Gavage Needle Measure from the tip of the animal's nose to the last rib. A->B C 3. Needle Insertion Gently insert the ball-tipped needle into the mouth, aiming for the esophagus. B->C D 4. Substance Administration Once in the stomach (no resistance), slowly administer the calculated volume. C->D E 5. Needle Withdrawal Smoothly remove the gavage needle. D->E F 6. Post-Administration Monitoring Return animal to cage and monitor for any signs of distress. E->F

Caption: Step-by-step workflow for oral gavage administration in rodents.[10]

Detailed Steps:

  • Preparation: Ensure the compound formulation is at room temperature and properly mixed (if a suspension). Calculate the exact volume to be administered based on the animal's most recent body weight.

  • Animal Restraint: Gently but firmly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line.[10]

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[10] Gently insert the ball-tipped gavage needle into the mouth and pass it along the esophagus into the stomach. Do not force the needle. If resistance is met or the animal shows signs of respiratory distress, the needle may be in the trachea; withdraw immediately.

  • Substance Administration: Once the needle is correctly placed, slowly depress the syringe plunger to administer the calculated volume of the test substance.[10]

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any immediate signs of distress, such as difficulty breathing or regurgitation.[10]

Data Interpretation and Next Steps

The results from these initial studies will form the basis for all subsequent efficacy trials. The MTD defines the upper limit for safe dosing, while the PK profile dictates the frequency of administration required to maintain therapeutic exposure. Efficacy studies should then be designed using multiple dose groups below the MTD to identify a dose-response relationship in a validated disease model.

References

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Available at: [Link]

  • Avivia. (n.d.). Medication Routes of Administration. Available at: [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]

  • FDA. (2018). Use of Liquids and/or Soft Foods as Vehicles for Drug Administration: General Considerations for Selection and In Vitro Methods. Available at: [Link]

  • Premier Consulting. (2021). Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models. Available at: [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available at: [Link]

  • Creative Bioarray. (n.d.). Administration Routes and Biofluid Sampling. Available at: [Link]

  • JoVE. (2023). Video: Routes of Drug Administration: Overview. Available at: [Link]

  • NCBI Bookshelf. (2023). Medication Routes of Administration. Available at: [Link]

  • PubMed. (1997). A 26-week oral repeated dose toxicity study of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate (NS-21)... Available at: [Link]

  • IISTE.org. (n.d.). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Available at: [Link]

  • PubMed. (1997). Toxicokinetics of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate (NS-21)... Available at: [Link]

  • PubMed. (1997). Pharmacokinetics of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate. 2nd communication... Available at: [Link]

  • PubMed. (1997). Two-year Dietary Carcinogenicity Study of (+/-)-4-diethylamino-1, 1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate Monohydrochloride Monohydrate (NS-21)... Available at: [Link]

  • Benchling Help Center. (2025). Use treatment and dose tools in In Vivo. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • PubMed. (1997). A 12-month oral repeated dose toxicity study of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate (NS-21)... Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2025). 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- - Evaluation statement. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride in aqueous media

Technical Support Center: Troubleshooting 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride Solubility Introduction Welcome to the Technical Support Center. This guide is designed for researchers and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride Solubility

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing challenges with 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (CAS: 103960-48-1). The most frequently reported issue with this compound is unexpected precipitation or apparent "insolubility" when preparing aqueous stock solutions or diluting the compound into physiological buffers.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the underlying chemical causality of this phenomenon, provide self-validating diagnostic protocols, and establish best practices to ensure the integrity of your experimental data.

The "Solubility" Illusion: Root Cause Analysis

Many users report that while the compound dissolves readily in pure, deionized water, it rapidly forms a cloudy suspension or "oils out" when introduced to Phosphate-Buffered Saline (PBS) or cell culture media at pH 7.4.

Expert Insight on Causality: What appears to be a solubility issue is, in almost all cases, a chemical stability issue. 4-(Dimethylamino)-1-phenylbutan-2-one is a Mannich base. While its hydrochloride salt is highly water-soluble, exposure to environments with a pH > 7.0 triggers rapid deprotonation to the free base.

Because the alpha-protons adjacent to the ketone are highly acidic, the free base undergoes a base-catalyzed E1cB elimination (a retro-Mannich reaction). This reaction ejects dimethylamine as a leaving group and generates an enone: 1-phenylbut-3-en-2-one (commonly known as benzyl vinyl ketone).

Unlike the parent amine, benzyl vinyl ketone is highly lipophilic and completely insoluble in water. It immediately precipitates out of the aqueous solution, mimicking a solubility failure. This inherent instability of Mannich bases in aqueous media is a well-documented phenomenon that frequently confounds biological assays, often classifying these molecules as Pan-Assay Interference Compounds (PAINS) .

DegradationPathway A 4-(Dimethylamino)-1-phenylbutan-2-one HCl (Water Soluble Salt) B Free Base Formation (Aqueous Media pH > 7.0) A->B Deprotonation C E1cB Elimination Reaction (Retro-Mannich / Deamination) B->C Base-Catalyzed D 1-phenylbut-3-en-2-one (Benzyl Vinyl Ketone) INSOLUBLE PRECIPITATE C->D Precipitation E Dimethylamine (Byproduct) C->E Release

Base-catalyzed degradation of the Mannich base into insoluble benzyl vinyl ketone.

Physicochemical Data Summary

To effectively troubleshoot your assay, you must distinguish between the physical states of the compound and its degradation product.

Table 1: Physicochemical and Solubility Profiles

Chemical SpeciesMolecular FormulaMW ( g/mol )Aqueous SolubilityStability in PBS (pH 7.4)
Intact HCl Salt C₁₂H₁₈ClNO227.73High (>50 mg/mL)Poor (Rapidly degrades)
Intact Free Base C₁₂H₁₇NO191.27Low (<1 mg/mL)Poor (Rapidly degrades)
Benzyl Vinyl Ketone C₁₀H₁₀O146.19InsolubleStable (Forms precipitate)

(Data cross-referenced with PubChem CID 37734 for the degradation product ).

Diagnostic Troubleshooting Workflow

If you encounter precipitation, do not assume the compound simply needs more vortexing. Follow this self-validating protocol to identify the exact mechanism of failure.

Step-by-Step Diagnostic Protocol:

  • Visual and pH Inspection: Measure the pH of the cloudy solution using a micro-pH probe.

    • If the pH is > 7.0, degradation or free-base precipitation is occurring.

    • If the pH is < 5.0 but the solution is cloudy, you are likely experiencing the common ion effect (e.g., high Cl⁻ concentrations from saline suppressing the solubility of the HCl salt).

  • Quench and Extract: Extract a 10 µL aliquot of the cloudy suspension and dilute it immediately into 990 µL of Acetonitrile containing 0.1% Formic Acid. The acidic organic solvent will halt further base-catalyzed degradation and solubilize the precipitate.

  • LC-MS Verification: Inject the sample onto an LC-MS system.

    • If the primary peak shows m/z 192.1 [M+H]⁺, the intact free base has precipitated.

    • If the primary peak shows m/z 147.1 [M+H]⁺, the compound has irreversibly degraded into benzyl vinyl ketone.

  • Rescue Attempt (For Free Base Only): If the intact mass is detected, add 5% (v/v) DMSO to your original solution. If the solution clears, it was a reversible free-base solubility issue. If it remains cloudy or if the enone mass was detected in Step 3, the sample is compromised and must be discarded.

TroubleshootingWorkflow Start Compound Added to Aqueous Media Observe Observation: Solution Turns Cloudy? Start->Observe No Proceed with Experiment Observe->No Clear Yes Check Buffer pH Observe->Yes Cloudy pH_Low pH < 5.0 (Acidic) Yes->pH_Low pH_High pH > 7.0 (Neutral/Basic) Yes->pH_High CommonIon Likely Common Ion Effect (Cl- suppression) pH_Low->CommonIon Degradation Free Base Precipitation OR Enone Degradation pH_High->Degradation LCMS Perform LC-MS Analysis Degradation->LCMS Intact Intact Mass Detected (Free Base) LCMS->Intact Enone Mass = 146.19 Da Detected (Benzyl Vinyl Ketone) LCMS->Enone Action1 Add 5% DMSO or Co-solvent Intact->Action1 Action2 Discard Solution. Prepare Fresh in Acidic Media. Enone->Action2

Step-by-step diagnostic workflow to differentiate between insolubility and chemical degradation.

Frequently Asked Questions (FAQs)

Q: Can I heat the solution or use sonication to force the compound into solution? A: Absolutely not. Because the primary cause of precipitation in biological buffers is the E1cB elimination of the Mannich base, applying heat will exponentially increase the reaction kinetics. You will rapidly convert your entire stock into the insoluble benzyl vinyl ketone. Sonication should only be used briefly (<1 minute) if the compound is being dissolved in pure, unbuffered water or anhydrous DMSO.

Q: How should I prepare and store my stock solutions to prevent this degradation? A: Do not store this compound in aqueous buffers. Prepare concentrated stock solutions (e.g., 10–50 mM) in anhydrous, high-purity DMSO. Aliquot these stocks into single-use tubes and store them at -20°C or -80°C. Note that DMSO is highly hygroscopic; water absorption during repeated freeze-thaw cycles will trigger localized degradation. When ready for an assay, dilute the DMSO stock directly into the final assay buffer immediately prior to use, minimizing the time the compound spends in aqueous media at pH 7.4.

Q: My assay requires a long incubation time (e.g., 24–48 hours) at pH 7.4. Will this compound work? A: It is highly unlikely that 4-(Dimethylamino)-1-phenylbutan-2-one will remain intact over a 24-hour period at physiological pH. Furthermore, the degradation product (benzyl vinyl ketone) is a potent Michael acceptor. It will covalently bind to nucleophilic residues (such as cysteines) on off-target proteins, leading to false positives or non-specific cellular toxicity—a classic hallmark of PAINS . If your experimental design requires prolonged aqueous stability, you must consider synthesizing a more hydrolytically stable structural analog.

References

  • Wu, X., et al. "Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound." Journal of Medicinal Chemistry, 2023. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 37734, 1-Phenyl-3-buten-2-one." PubChem, 2025. URL: [Link]

Optimization

Technical Support Center: Proactive Stability Management of 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride

Welcome to the Technical Support Center for 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this valuable aminoketone intermediate during storage and experimentation. By understanding its potential degradation pathways and implementing proactive stability management, you can ensure the reliability and reproducibility of your results.

This resource provides in-depth, field-proven insights into preventing thermal and other forms of degradation through a series of frequently asked questions, troubleshooting protocols, and detailed experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride.

Q1: What are the primary factors that can cause the degradation of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride during storage?

A1: The degradation of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is primarily influenced by four environmental factors:

  • Temperature: Elevated temperatures are a critical factor and can accelerate the rate of chemical decomposition. Thermal energy can provide the necessary activation energy for various degradation reactions.

  • Light: The phenyl group within the molecule can act as a chromophore, absorbing light (especially UV). This can lead to photolytic degradation, often through the formation of reactive radical species. Therefore, protection from light is crucial.[1]

  • Moisture: As a hydrochloride salt, the compound can be hygroscopic. Absorbed moisture can initiate hydrolytic degradation pathways or physically alter the solid-state properties of the material, such as causing it to clump.

  • pH (in solution): In aqueous solutions, the compound is most stable under acidic conditions. As the pH increases towards neutral or basic, the dimethylamino group is deprotonated, making the molecule susceptible to degradation pathways like the retro-Mannich reaction.

Q2: What are the optimal storage conditions for solid 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride?

A2: To ensure maximum long-term stability, the solid compound should be stored under the conditions summarized in the table below. Adherence to these guidelines minimizes the risk of thermal, photolytic, and moisture-induced degradation.

Parameter Recommended Condition Rationale
Temperature Controlled Room Temperature: 20°C to 25°C (68°F to 77°F).[2]Minimizes thermal energy input, slowing the rate of potential decomposition reactions.
For long-term storage (>1 year), refrigeration at 2°C to 8°C is recommended.[1][3]Further reduces the kinetic rate of degradation for enhanced long-term stability.
Atmosphere Store in a tightly sealed container.Prevents exposure to atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation.
Light Protect from light; store in an opaque or amber container.[1]The aromatic ring makes the compound susceptible to photodegradation.
Location A cool, dry, and well-ventilated place. Avoid kitchens or bathrooms where temperature and humidity fluctuate significantly.[3][4]Ensures a consistent and stable storage environment.

Q3: How should I prepare and store solutions of this compound for experimental use?

A3: Solutions are generally less stable than the solid material. For optimal stability in solution:

  • Solvent Choice: Use anhydrous, high-purity solvents. If using aqueous buffers, ensure they are acidic (pH < 6).

  • pH: Maintain an acidic pH to keep the dimethylamino group protonated, which enhances stability.

  • Storage: If a solution must be stored, it is best to aliquot it into single-use volumes and store it frozen at -20°C or -80°C. This minimizes the risk of degradation and contamination.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Prepare aliquots to use one at a time.

Q4: What are the physical or visible signs that my sample of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride may have degraded?

A4: While analytical testing is required for confirmation, you should be suspicious of degradation if you observe any of the following:

  • Color Change: A noticeable change from a white or off-white powder to yellow or brown can indicate the formation of chromophoric degradation products.

  • Clumping or Caking: This may suggest moisture absorption, which can precede or facilitate chemical degradation.

  • Incomplete Solubility: If a sample that was previously fully soluble in a specific solvent now shows haziness or fails to dissolve completely, it may indicate the presence of insoluble degradation products.

  • Odor Change: The development of an unusual or amine-like odor could signal decomposition.

Section 2: Troubleshooting Guide for Suspected Degradation

This guide provides a systematic approach to investigating and resolving issues related to the stability of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride.

Problem: My analytical chromatogram (e.g., HPLC) of a stored sample shows new, unexpected peaks that were not present in the initial analysis.

  • Question: How was the sample stored?

    • Expert Analysis: The appearance of new peaks is a classic sign of degradation. The first step is to audit the storage conditions. Compare the actual storage temperature, light exposure, and container integrity against the recommended conditions in Table 1. Deviations, especially exposure to high temperatures or light, are the most likely cause.

    • Recommended Action: Immediately transfer the stock material to the correct storage conditions. Proceed to the next step to confirm if the new peaks are indeed degradants.

  • Question: Have you confirmed the identity of the new peaks?

    • Expert Analysis: To ensure the new peaks are not artifacts (e.g., from the solvent or system contamination), you must confirm they are related to the parent compound. A forced degradation study is the definitive way to achieve this.[5][6] By intentionally stressing the compound, you can generate its likely degradation products and compare their retention times to the unknown peaks in your sample.

    • Recommended Action: Perform a forced degradation study as detailed in Protocol 2 . Use the resulting chromatograms to create a degradation profile. If the unknown peaks in your stored sample match the retention times of peaks generated under stress conditions (especially thermal stress), it strongly validates that your sample has degraded.

Problem: I am observing poor or inconsistent yields in a reaction where 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is a starting material.

  • Question: Have you recently checked the purity of your starting material?

    • Expert Analysis: A decrease in the purity of the starting material due to degradation will directly lead to lower yields of the desired product. The active concentration is lower than assumed, and the degradants may interfere with the reaction.

    • Recommended Action: Perform a quantitative purity analysis (e.g., HPLC with a reference standard) on the batch of starting material , as described in Protocol 1 . If the purity is significantly lower than the specification on the Certificate of Analysis, degradation during storage is the likely cause. The batch should be discarded.

  • Question: Are the reaction conditions neutral or basic?

    • Expert Analysis: As an aminoketone, this compound is susceptible to degradation under neutral to basic conditions, particularly at elevated reaction temperatures.[7] The retro-Mannich reaction, an elimination pathway, can occur, breaking down your starting material before it has a chance to react as intended.[8]

    • Recommended Action: If your reaction chemistry allows, consider buffering the reaction mixture to a mildly acidic pH. If this is not possible, try to minimize the time the compound spends under basic conditions at high temperatures. For example, add it to the reaction vessel last, just before initiating the reaction.

Troubleshooting Workflow Diagram

The following diagram outlines the logical steps for troubleshooting suspected degradation.

G Observation Observation: - Unexpected HPLC Peaks - Low Reaction Yield - Color Change Audit Audit Storage Conditions (Temp, Light, Moisture) Observation->Audit Start Here Purity Perform Purity Analysis (Protocol 1: HPLC) Audit->Purity Conditions OK or Corrected ForcedDeg Perform Forced Degradation Study (Protocol 2) Audit->ForcedDeg To Identify Unknowns Compare Compare Results to Reference Standard / Initial Data Purity->Compare ForcedDeg->Compare DegradationConfirmed Degradation Confirmed Compare->DegradationConfirmed Purity < Specification or New Peaks Present NoDegradation Degradation Not Confirmed Compare->NoDegradation Purity Meets Specification Action Action: - Quarantine/Discard Batch - Review Storage SOPs DegradationConfirmed->Action Investigate Action: - Investigate Other Causes (e.g., Reaction Conditions, System Contamination) NoDegradation->Investigate

Caption: A logical workflow for investigating suspected compound degradation.

Section 3: Experimental Protocols

These protocols provide a self-validating framework for assessing the stability of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride.

Protocol 1: HPLC Method for Purity Assessment and Stability Indication

This method is designed to be stability-indicating, meaning it can separate the intact parent compound from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Linear gradient from 95% to 5% B

      • 18.1-22 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 248 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (Mobile Phase A), a reference standard, and the test sample.

    • Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol intentionally degrades the compound to identify potential degradation products and validate the stability-indicating nature of the HPLC method.[9][10][11]

  • Sample Preparation: Prepare a stock solution of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions.[5]

Stress Condition Reagent / Parameters Duration Post-Stress Processing
Acid Hydrolysis Add HCl to a final concentration of 0.1 N. Heat at 60°C.24 hoursNeutralize with an equimolar amount of NaOH.
Base Hydrolysis Add NaOH to a final concentration of 0.1 N. Heat at 60°C.8 hoursNeutralize with an equimolar amount of HCl.
Oxidation Add H₂O₂ to a final concentration of 3%. Keep at room temp.24 hoursN/A
Thermal (Solution) Heat the stock solution at 80°C.48 hoursN/A
Thermal (Solid) Place solid powder in an 80°C oven.72 hoursDissolve in the mobile phase before analysis.
Photolytic Expose solution to UV light (e.g., in a photostability chamber).7 daysN/A
  • Analysis:

    • At the end of the exposure period, dilute all samples (including an unstressed control) to the working concentration of the HPLC method (0.5 mg/mL) using Mobile Phase A.

    • Analyze all samples by the HPLC method detailed in Protocol 1 . For structural elucidation of major degradants, LC-MS/MS analysis is recommended.[12][13]

  • Data Interpretation:

    • The goal is to achieve 5-20% degradation of the main peak.[5] If degradation is too extensive or too little, adjust the duration or intensity of the stress condition.

    • The HPLC method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak.

Forced Degradation Workflow Diagram

G cluster_stress Stress Conditions Start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Aliquot Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Aliquot Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Aliquot Thermal Thermal (Solid/Solution, 80°C) Start->Thermal Aliquot Photo Photolytic (UV Light) Start->Photo Aliquot Control Unstressed Control Start->Control Aliquot Process Post-Stress Processing: - Neutralize (if needed) - Dilute to 0.5 mg/mL Acid->Process Base->Process Oxidative->Process Thermal->Process Photo->Process Control->Process Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS (Protocol 1) Process->Analyze End Evaluate Peak Purity & Identify Degradants Analyze->End

Caption: Experimental workflow for a forced degradation study.

References

  • Chemsrc. (2025, August 22). 4-dimethylamino-1,1-diphenyl-butan-2-one | CAS#:63261-30-3. Retrieved from Chemsrc.com: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(34), 22065-22091. Available at: [Link]

  • Agency of Medicines and Medical Devices of the Republic of Azerbaijan (AEM). (2022, October 2). Rules for the proper storage of medicines. Retrieved from AEM: [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from MSF Medical Guidelines: [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass: [Link]

  • Ness, A., et al. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from PharmTech: [Link]

  • Veterinary Medicine at Illinois. (2025, January 30). Pharmacist's Corner: Proper Storage and Handling of Medications. Retrieved from University of Illinois Urbana-Champaign: [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic enantioselective Mannich and retro-Mannich reactions. Retrieved from RSC Publishing: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2492.
  • Scholars Research Library. (n.d.). Facile synthesis of β-amino ketones via direct Mannich-type reaction catalysed by Zirconium oxychloride. Retrieved from Scholars Research Library: [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from Pharmaceutical Technology: [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from Wikipedia: [Link]

  • NextSDS. (n.d.). 4-(dimethylamino)butan-2-one hydrochloride — Chemical Substance Information. Retrieved from NextSDS: [Link]

  • Organic Chemistry Portal. (n.d.). Stereoselective Synthesis of β-Amino Ketones via Direct Mannich-Type Reactions, Catalyzed with ZrOCl2·8H2O under Solvent-Free Conditions. Retrieved from Organic Chemistry Portal: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[4-(Dimethylamino)phenyl]butan-2-one. PubChem Compound Database. Retrieved from NCBI: [Link]

  • National Center for Biotechnology Information. (2019). Review of Drug Storage Conditions, A Case Report. PMC. Available at: [Link]

  • PubMed. (2009, August 15). Enantioseparation of benzoxazolinone aminoalcohols and their aminoketone precursors. Retrieved from PubMed: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific: [Link]

  • National Center for Biotechnology Information. (2021). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. PMC. Available at: [Link]

  • European Chemicals Agency (ECHA). (2025, April 12). Substance Information. Retrieved from ECHA: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) IMPURITY PROFILING OF THIAMINE HYDROCHLORIDE INJECTION BY RP-HPLC AND CHARACTERIZATION OF DEGRADATION PRODUCT BY LC-MS/MS/QTOF. Retrieved from ResearchGate: [Link]

  • PubMed. (2011, June 15). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Retrieved from PubMed: [Link]

  • International Journal of Medical Research. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from IJMR: [Link]

  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from IntechOpen: [Link]

  • ResearchGate. (n.d.). Thermal stability of ammonium salts as compatibilizers in polymer/layered silicate nanocomposites. Retrieved from ResearchGate: [Link]

  • ACS Publications. (2006, June 8). α-Aminoalkyl-α'-Halomethylketones: Preparation and Application to Pharmaceutically Interesting Compounds. Chemical Reviews. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride

Welcome to the Advanced Chromatography Support Center. 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is a highly polar, basic tertiary amine (Mannich base).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is a highly polar, basic tertiary amine (Mannich base). Due to the presence of the dimethylamino group (pKa ~9.5), this molecule presents classic chromatographic challenges: severe peak tailing, poor retention on standard reversed-phase (RP) columns, and retention time instability.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. By synthesizing fundamental chromatographic thermodynamics with field-proven techniques, this guide will help you establish a robust, self-validating HPLC method.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride exhibit severe peak tailing on my standard C18 column?

Causality & Expert Insight: Peak tailing for basic amines is rarely a physical column defect; it is a thermodynamic issue caused by mixed-mode retention. While the hydrophobic phenyl and butyl groups of the molecule interact normally with the C18 stationary phase, the protonated tertiary amine undergoes secondary electrostatic interactions (ion-exchange) with unbonded, ionized silanol groups (Si-O⁻) on the silica surface[1]. These secondary interactions distort peak symmetry and reduce reproducibility[2].

Resolution: To eliminate this secondary retention mechanism, you must neutralize the silanols. Lower the mobile phase pH to below 3.0 (e.g., using a 20 mM phosphate buffer at pH 2.5)[3]. At this pH, residual silanols are fully protonated (Si-OH) and neutral, restricting the analyte to purely hydrophobic interactions[4]. Alternatively, use an ultra-pure Type-B silica column with dense end-capping or a polar-embedded stationary phase to provide additional shielding for basic compounds[2].

Q2: When I lower the mobile phase pH to 2.5 to fix tailing, my retention time drops drastically, and the compound elutes near the void volume. How do I increase retention?

Causality & Expert Insight: At pH 2.5, the dimethylamino group is fully ionized (cationic). This drastically increases the molecule's polarity, reducing its affinity for the hydrophobic C18 stationary phase. The loss of hydrophobic interaction causes the molecule to elute too early[5].

Resolution: Implement Ion-Pairing Chromatography (IPC). By adding an anionic ion-pairing reagent, such as sodium hexanesulfonate or sodium octanesulfonate (5–10 mM), to the mobile phase, the negatively charged sulfonate binds with the positively charged amine. This forms a neutral, highly hydrophobic ion-pair complex, which significantly increases the retention time ( k′ ) on a C18 column. Alternatively, chaotropic salts like sodium perchlorate can be used to drive the amine into the stationary phase via the Hofmeister effect[6].

Q3: My retention times are drifting between runs. What is causing this instability?

Causality & Expert Insight: Retention time drift for basic amines usually stems from two factors: inadequate buffering capacity or incomplete column equilibration. If the mobile phase pH is too close to the analyte's pKa, microscopic local pH changes will cause the ionization state to fluctuate, shifting the retention time[2]. Furthermore, if using ion-pairing reagents, the stationary phase requires extensive time to reach dynamic equilibrium.

Resolution: Ensure your buffer pH is at least 2 units away from the analyte's pKa. Use a sufficient buffer concentration (20–50 mM). When using ion-pairing reagents, flush the column with at least 50–100 column volumes of mobile phase before injecting your first sample to ensure the stationary phase is fully saturated.

Part 2: Mechanistic & Workflow Visualizations

HPLC_Workflow Start Analyze 4-(Dimethylamino)- 1-phenylbutan-2-one HCl Q1 Is Peak Tailing Observed? Start->Q1 A1 Lower pH < 3.0 or Use End-Capped C18 Q1->A1 Yes Q2 Is Retention Time Too Short (k' < 2)? Q1->Q2 No A1->Q2 A2 Add Ion-Pairing Reagent (e.g., Alkyl Sulfonate) Q2->A2 Yes Q3 Is Retention Time Drifting? Q2->Q3 No A2->Q3 A3 Increase Buffer Capacity & Equilibrate Column Q3->A3 Yes End Optimized HPLC Method Q3->End No A3->End

Fig 1: Step-by-step troubleshooting workflow for basic amine HPLC retention optimization.

Mechanism Amine Protonated Amine (Analyte) Silanol Ionized Silanol (Si-O⁻) Amine->Silanol Electrostatic Attraction NeutralSilanol Neutral Silanol (Si-OH) Amine->NeutralSilanol No Ion-Exchange Tailing Secondary Interaction (Peak Tailing) Silanol->Tailing LowPH Low pH Buffer (< 3.0) LowPH->NeutralSilanol Protonation GoodPeak Hydrophobic Retention (Symmetrical Peak) NeutralSilanol->GoodPeak

Fig 2: Mechanistic pathway of silanol interactions and the effect of low pH on peak symmetry.

Part 3: Quantitative Data & Parameter Selection

Table 1: Mobile Phase Buffer Selection for Basic Amines
Buffer SystempH RangeLC-MS CompatiblePrimary Benefit
Potassium Phosphate 2.1 - 3.1NoExcellent buffering capacity at low pH; highly UV transparent at low wavelengths[3].
Ammonium Formate 2.8 - 4.8YesVolatile; ideal for LC-MS applications where non-volatile salts cannot be used.
Ammonium Acetate 3.8 - 5.8YesGood for mid-pH ranges, though less effective for complete silanol suppression.
0.1% Trifluoroacetic Acid (TFA) ~2.0Yes (with suppression)Acts as both an acidifier and a mild volatile ion-pairing agent[6].
Table 2: Ion-Pairing Reagents for 4-(Dimethylamino)-1-phenylbutan-2-one
ReagentHydrophobicityRetention IncreaseNotes
Trifluoroacetic Acid (TFA) LowMildVolatile, good for LC-MS, low UV absorbance.
Sodium Hexanesulfonate MediumModerateStandard choice for UV-HPLC; requires a dedicated column due to semi-permanent bonding.
Sodium Octanesulfonate HighStrongUse if hexanesulfonate does not provide sufficient retention ( k′>2 ).
Sodium Perchlorate N/A (Chaotropic)StrongExcellent peak shape; non-volatile; safety precautions required during disposal[6].

Part 4: Step-by-Step Experimental Protocol

Optimized Ion-Pairing Reversed-Phase (IP-RPLC) Protocol This protocol is designed as a self-validating system: the use of a low pH buffer guarantees silanol suppression, while the alkyl sulfonate ensures reproducible hydrophobic retention.

Materials Required:

  • Column: End-capped C18, 150 x 4.6 mm, 5 µm (Type-B ultra-pure silica)[7].

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5) containing 5 mM Sodium Hexanesulfonate.

  • Mobile Phase B: HPLC-grade Acetonitrile.

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve the appropriate mass of Potassium Dihydrogen Phosphate in 1L of ultrapure water to yield a 20 mM solution. Add exactly 5 mM of Sodium Hexanesulfonate.

  • pH Adjustment: Titrate the buffer with concentrated Phosphoric Acid until the pH reaches exactly 2.50. Filter the solution through a 0.22 µm aqueous membrane to remove particulates.

  • System Priming: Purge the HPLC lines with Mobile Phase A and B to remove any previous solvents.

  • Column Equilibration (Critical Step): Pump an isocratic mixture of 70% A / 30% B at 1.0 mL/min through the column. Monitor the baseline at 210 nm. Because ion-pairing reagents alter the stationary phase surface, equilibrate for a minimum of 60 minutes (approx. 60 column volumes) until the baseline and system pressure are perfectly stable.

  • Sample Preparation: Dissolve 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride directly in the initial mobile phase (70:30 A:B). Causality: Matching the sample diluent to the mobile phase prevents solvent-mismatch peak distortion at the column head.

  • Method Execution: Run the isocratic method (70% A / 30% B) at 1.0 mL/min. The expected retention factor ( k′ ) should fall between 3.0 and 5.0.

  • System Validation: Inject a standard 6 times. Calculate the USP Tailing Factor (must be ≤1.5 ) and the Relative Standard Deviation (RSD) of the retention time (must be ≤1.0% ). If these metrics are met, the method is validated for routine use.

Part 5: References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.1

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.2

  • Peak Tailing in HPLC - Element Lab Solutions. 4

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. 3

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - UHPLCS. 7

  • Using LC Retention Times in Organic Structure Determination - National Institutes of Health (NIH). 5

  • Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography - Analytical Chemistry, ACS Publications. 6

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity Mannich bases is a notorious bottleneck.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity Mannich bases is a notorious bottleneck. 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is a critical intermediate, but its structural properties make it highly susceptible to regioisomeric contamination, thermal degradation, and moisture entrapment.

This guide abandons generic advice to provide a field-proven, causality-driven troubleshooting matrix. Every protocol here operates as a self-validating system—designed not just to isolate the product, but to mathematically purge specific impurity classes based on their thermodynamic and kinetic profiles.

Part 1: Mechanistic Origins of Impurities

Before optimizing the crystallization, we must understand the chemical causality behind the impurities contaminating your crop.

ImpurityPathway SM Phenylacetone + Formaldehyde + Dimethylamine Target 4-(Dimethylamino)- 1-phenylbutan-2-one HCl (Target C3 Adduct) SM->Target Kinetic/Thermodynamic Control (C3 attack) Regio 1-(Dimethylamino)- 3-phenylpropan-2-one (C1 Regioisomer) SM->Regio Side Reaction (C1 attack) Bis Bis-Mannich Adduct (Over-alkylation) SM->Bis Excess Reagents Enone 1-Phenylbut-3-en-2-one (Elimination Product) Target->Enone Thermal Degradation (- Dimethylamine HCl)

Fig 1: Reaction pathways and degradation mechanisms generating structural impurities.

Q1: Why am I seeing a persistent regioisomeric impurity in my final crystal crop?

The Causality: The starting material, phenylacetone, possesses two enolizable alpha-carbons: the C1 (benzylic) position and the C3 (terminal methyl) position. While the C3 position is sterically less hindered, leading to your target molecule, the C1 position is highly acidic. Depending on your reaction conditions,[1]. The Fix: Because the C1 regioisomer (1-(dimethylamino)-3-phenylpropan-2-one) has a slightly different dipole moment, it exhibits higher solubility in secondary alcohols. Shifting your primary crystallization solvent to Isopropanol (IPA) ensures this regioisomer remains dissolved in the mother liquor.

Q2: My HPLC shows a growing impurity peak identified as an α,β -unsaturated ketone. How is this forming during crystallization?

The Causality: You are likely heating your dissolution solvent too aggressively. Mannich base hydrochlorides are thermally labile. When heated above 50°C, [2]. The molecule ejects dimethylamine hydrochloride to form a highly conjugated, stable α,β -unsaturated ketone (1-phenylbut-3-en-2-one). The Fix: Strict thermal control. Never exceed 45°C during the dissolution phase. If dissolution is sluggish, increase the solvent volume rather than the temperature.

Q3: How do I eliminate bis-Mannich adducts and unreacted dimethylamine hydrochloride?

The Causality: Bis-adducts form from over-alkylation when excess formaldehyde and amine are present. Unreacted dimethylamine hydrochloride is a highly polar salt. The Fix: Use a binary solvent system. Dimethylamine HCl is highly soluble in alcohols but completely insoluble in non-polar solvents. Conversely, bis-adducts are poorly soluble in alcohols. A hot filtration step in IPA will physically remove the insoluble bis-adducts, while the addition of an anti-solvent like Ethyl Acetate (EtOAc) will crash out your target API, leaving the highly soluble dimethylamine HCl trapped in the IPA phase.

Part 2: Impurity Profile and Solubility Matrix

To engineer a self-validating crystallization protocol, we leverage the differential solubility of the target and its impurities.

Table 1: Thermodynamic behavior of the crude mixture in the recommended binary system.

Impurity TypeChemical IdentityFormation MechanismRelative Solubility (IPA)Relative Solubility (EtOAc)
Target Product 4-(Dimethylamino)-1-phenylbutan-2-one HCl Desired C3 Mannich reaction Moderate Low
Regioisomer 1-(Dimethylamino)-3-phenylpropan-2-oneKinetic C1 enolizationHighModerate
Degradant 1-Phenylbut-3-en-2-one (Enone)Thermal deamination/eliminationHighHigh
Over-Alkylation Bis-Mannich AdductExcess formaldehyde/amineLow (Insoluble)Low
Unreacted SM Dimethylamine HydrochlorideIncomplete reactionVery HighVery Low

Note: The high solubility of the enone and regioisomer in both solvents ensures they are effectively purged into the mother liquor during anti-solvent addition.

Part 3: Optimized Crystallization Protocol

This protocol utilizes an Isopropanol/Ethyl Acetate (IPA/EtOAc) solvent-antisolvent system. It is designed to prevent "oiling out" (liquid-liquid phase separation)—a common failure mode in[3] that traps impurities inside an amorphous solid matrix.

CrystallizationWorkflow Step1 1. Crude Dissolution (Isopropanol, 45°C) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 CCP1 CCP: Temp < 50°C (Prevents Enone) Step1->CCP1 Step3 3. Anti-Solvent Addition (EtOAc dropwise) Step2->Step3 Step4 4. Controlled Cooling (Ramp to 5°C) Step3->Step4 CCP2 CCP: Slow addition (Prevents oiling out) Step3->CCP2 Step5 5. Isothermal Aging (0-5°C for 2h) Step4->Step5 Step6 6. Filtration & Washing (Cold EtOAc) Step5->Step6 Pure Pure Crystal Crop Step6->Pure

Fig 2: Optimized solvent-antisolvent crystallization workflow with Critical Control Points (CCPs).

Step-by-Step Methodology

1. Reactor Preparation & Dissolution

  • Action: Suspend 1.0 equivalent (by weight) of crude 4-(Dimethylamino)-1-phenylbutan-2-one HCl in 3.0 volumes of anhydrous Isopropanol (IPA).

  • Parameters: Heat the jacketed reactor to 45°C under continuous overhead stirring (250 rpm).

  • Causality: Anhydrous conditions prevent hydrate formation. The strict 45°C limit ensures dissolution without triggering the thermal elimination of dimethylamine.

2. Hot Filtration (Bis-Adduct Purge)

  • Action: Pass the 45°C solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, dry crystallizer.

  • Causality: This step physically removes insoluble bis-Mannich adducts and any inorganic particulate matter.

3. Anti-Solvent Addition (Nucleation)

  • Action: Maintain the filtrate at 40-45°C. Begin a dropwise addition of 5.0 volumes of Ethyl Acetate (EtOAc) over a period of 60 to 90 minutes.

  • Causality: Rapid addition causes a sudden spike in supersaturation, leading to liquid-liquid phase separation (oiling out). Slow addition allows for controlled heterogeneous nucleation, forming high-purity seed crystals.

4. Controlled Cooling Ramp

  • Action: Once the anti-solvent is fully added, initiate a linear cooling ramp from 45°C to 5°C over 4 hours (cooling rate of exactly 10°C/hour).

  • Causality: A linear ramp sustains a constant level of supersaturation. This promotes crystal growth over secondary nucleation, yielding larger, easily filterable crystals that do not trap mother liquor.

5. Isothermal Aging & Filtration

  • Action: Hold the slurry at 0-5°C for 2 hours (Ostwald ripening). Filter the crystal slurry under vacuum.

  • Validation Check: Analyze the mother liquor via HPLC. The presence of the enone and regioisomer peaks in the liquor, combined with their absence in the solid cake, validates the thermodynamic success of the solvent system.

6. Washing and Drying

  • Action: Wash the filter cake with 2.0 volumes of pre-chilled (5°C) EtOAc. Dry the crystals in a vacuum oven at 35°C (<-0.08 MPa) for 12 hours.

  • Causality: The cold EtOAc wash displaces the impurity-laden IPA mother liquor without dissolving the target crystal crop. Vacuum drying at 35°C removes residual solvents without risking thermal degradation.

References

  • Schneider, C., & Sickert, M. (2017). "40.1.1.5.2.4 The Mannich Reaction (Update 2017)". Science of Synthesis. URL:[Link]

  • Austin, E. M. (1969). "Studies in Condensation Reactions". University of Glasgow Theses. URL:[Link]

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design". European Journal of Medicinal Chemistry, 89, 743-816. URL:[Link]

  • Hammouda, M. M., & Elattar, K. M. (2022). "Recent progress in the chemistry of β -aminoketones". RSC Advances, 12, 24681-24712. URL:[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Overcoming Matrix Effects in the LC-MS/MS Analysis of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the quantitative analysis of 4-(Dimethylamino)-1-phenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the quantitative analysis of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride and structurally related basic, amine-containing compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Our focus is to provide practical, in-depth solutions to a common and frustrating problem: the matrix effect.

The analysis of small molecules like 4-(Dimethylamino)-1-phenylbutan-2-one in complex biological matrices such as plasma, serum, or urine is frequently hampered by co-extracted endogenous components. These components can interfere with the ionization process of the target analyte, leading to inaccurate and irreproducible results. This guide moves beyond simple procedural lists to explain the underlying causes of these issues and provide robust, field-proven troubleshooting strategies.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the common issues encountered during method development and routine analysis.

Q1: My signal intensity for 4-(Dimethylamino)-1-phenylbutan-2-one is low and highly variable when analyzing plasma samples, but strong and stable when injecting a pure standard. What is the likely cause?

A: This is a classic symptom of ion suppression , a significant type of matrix effect.[1] In electrospray ionization (ESI), your analyte must be converted from a liquid phase to a gas-phase ion to be detected by the mass spectrometer. This process occurs on the surface of evaporating droplets. When endogenous matrix components, particularly phospholipids from plasma, co-elute with your analyte, they compete for access to the droplet surface and for the available charge.[2][3]

Because phospholipids are often present at concentrations orders of magnitude higher than your analyte, they can effectively "shield" your analyte from efficient ionization, leading to a suppressed (lower) signal.[4] The variability arises because the concentration of these interfering phospholipids can differ from one sample lot to another, causing the degree of suppression to be inconsistent.[5]

Q2: How can I definitively prove that ion suppression is affecting my assay?

A: You need to experimentally visualize and quantify the matrix effect. There are two primary methods for this:

  • Qualitative Assessment via Post-Column Infusion (PCI): This is the best method for visualizing where in your chromatogram ion suppression occurs. You continuously infuse a standard solution of your analyte directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A stable signal is observed from the infused analyte. If this signal drops at any point during the chromatographic run, it indicates that something eluting from the column at that specific time is suppressing the signal.[6][7] This allows you to see if the suppression zone overlaps with your analyte's retention time.

  • Quantitative Assessment via Post-Extraction Spike: This method calculates a "Matrix Factor" (MF) to quantify the extent of suppression or enhancement. You compare the peak area of your analyte in two different samples: (A) a standard prepared in a clean solvent, and (B) a blank matrix sample that has been extracted first, with the analyte "spiked" into the final, clean extract. Since the analyte in sample B is not subject to extraction losses, any difference in signal compared to sample A is due to matrix effects.[5]

    • Calculation: Matrix Factor (MF) = Peak Area (Sample B) / Peak Area (Sample A)

    • Interpretation:

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

      • MF = 1 indicates no matrix effect.

Q3: What is the most effective way to compensate for matrix effects during quantification?

A: The universally accepted gold standard is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .[8][9][10] A SIL-IS is a version of your analyte where several atoms (e.g., ¹²C, ¹H) have been replaced with their heavy isotopes (e.g., ¹³C, ²H/D).

Why it works: A SIL-IS is, for all practical purposes, chemically and physically identical to your analyte. It will have the same extraction recovery, the same chromatographic retention time, and, most importantly, it will experience the exact same degree of ion suppression or enhancement.[11][12] Because the mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference, you can use the ratio of the analyte peak area to the SIL-IS peak area for quantification. This ratio remains constant even if both signals are suppressed, providing highly accurate and precise results.

Q4: A specific SIL-IS for my analyte is not available or is too expensive. What are my best options for removing the interfering matrix components?

A: While a SIL-IS compensates for the problem, effective sample preparation aims to eliminate it. Your goal is to remove the primary culprits—proteins and phospholipids—while recovering as much of your analyte as possible.[4]

Technique Description Pros Cons
Protein Precipitation (PPT) A solvent like acetonitrile or methanol is added to precipitate proteins.Fast, simple, inexpensive.Very "dirty" extracts. Does not effectively remove phospholipids, which are soluble in the precipitation solvent. Often leads to significant ion suppression.[4]
Liquid-Liquid Extraction (LLE) Uses immiscible solvents to partition the analyte from the aqueous sample matrix into an organic layer.Cleaner than PPT. Can provide some analyte concentration.More time-consuming, requires method development (solvent selection, pH optimization). Phospholipids can still co-extract depending on the solvent.[13]
Solid-Phase Extraction (SPE) The sample is passed through a sorbent bed that retains the analyte, which is then washed and eluted.Can produce very clean extracts and high concentration factors.Requires significant method development. Can be complex and time-consuming.
Phospholipid Depletion (PLD) Specialized plates or cartridges (e.g., HybridSPE®, Ostro™) that combine protein precipitation with a specific sorbent that traps phospholipids.[2]Excellent phospholipid removal (>99%). [13] Simple "pass-through" or "precipitate-and-filter" workflow.Higher cost per sample than PPT.

For amine-containing compounds in plasma, a dedicated phospholipid depletion technique is often the most effective and efficient strategy when a SIL-IS is not an option.[13][14]

Q5: Can I solve my ion suppression problem by just optimizing my LC method or MS source parameters?

A: These are crucial optimization steps that can mitigate the problem but rarely solve it completely on their own.

  • Chromatographic Optimization: The goal is to achieve chromatographic separation between your analyte and the region of major ion suppression. Phospholipids typically elute as a broad peak in the middle of a standard reversed-phase gradient. By modifying your gradient (e.g., making it shallower), you can try to shift your analyte's retention time to elute either before or after this zone.[15] This can be very effective but may lead to longer run times.[7]

  • MS Source Optimization: Adjusting ESI source parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature can influence ionization efficiency.[16] However, it's important to understand that these are global settings. While you might find parameters that slightly improve your analyte's signal in the presence of matrix, they will not eliminate the fundamental issue of competitive ionization at the droplet surface.[16] Optimizing these parameters is always recommended for best sensitivity but should be done after addressing the matrix effect through proper sample preparation or the use of a SIL-IS.

Visual Workflows & Diagrams

Troubleshooting Matrix Effects Workflow

This diagram outlines a logical process for identifying, quantifying, and mitigating matrix effects in your LC-MS/MS analysis.

MatrixEffectsWorkflow Start Start: Poor Signal or High Variability in Matrix Assess Assess Matrix Effect Start->Assess PCI Perform Post-Column Infusion (PCI) Assess->PCI Qualitative PostSpike Perform Post-Extraction Spike Analysis Assess->PostSpike Quantitative SuppressionZone Suppression Zone Identified? PCI->SuppressionZone QuantifyMF Quantify Matrix Factor (MF) PostSpike->QuantifyMF IsMF_Acceptable Is MF Acceptable? (e.g., 0.85-1.15) SuppressionZone->IsMF_Acceptable No Overlap OptimizeLC Optimize Chromatography to Avoid Suppression Zone SuppressionZone->OptimizeLC Yes, Overlaps Analyte QuantifyMF->IsMF_Acceptable UseSIL Implement SIL-IS (Gold Standard) IsMF_Acceptable->UseSIL No Validate Validate Method IsMF_Acceptable->Validate Yes OptimizeSamplePrep Optimize Sample Preparation UseSIL->OptimizeSamplePrep If SIL-IS unavailable UseSIL->Validate PPT Protein Precipitation (PPT) (Fast but Dirty) OptimizeSamplePrep->PPT LLE Liquid-Liquid Extraction (LLE) (Cleaner) OptimizeSamplePrep->LLE PLD Phospholipid Depletion (PLD) (Recommended) OptimizeSamplePrep->PLD OptimizeLC->IsMF_Acceptable PPT->IsMF_Acceptable LLE->IsMF_Acceptable PLD->IsMF_Acceptable End End: Robust & Accurate Method Achieved Validate->End

Caption: A decision tree for troubleshooting matrix effects.

Mechanism of Ion Suppression

This diagram illustrates how matrix components interfere with analyte ionization in an ESI droplet.

IonSuppression cluster_0 ESI Droplet Analyte Analyte Ion (Low Conc.) MS_Inlet To Mass Spectrometer Analyte->MS_Inlet Inefficient Transfer Matrix Matrix Ion (High Conc.) Matrix->MS_Inlet Preferential Transfer to Gas Phase Matrix1 Matrix2 Matrix3 Matrix4 Matrix5 Matrix6 Analyte1 Suppressed_Signal Suppressed Analyte Signal MS_Inlet->Suppressed_Signal

Caption: Competition at the droplet surface leads to ion suppression.

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows you to calculate the Matrix Factor (MF).

  • Prepare Sample Set A (Analyte in Neat Solution):

    • Prepare a standard solution of 4-(Dimethylamino)-1-phenylbutan-2-one in your final mobile phase reconstitution solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 100 ng/mL). Prepare in triplicate.

  • Prepare Sample Set B (Post-Extraction Spiked Matrix):

    • Take blank biological matrix (e.g., human plasma).

    • Perform your complete sample preparation procedure (e.g., PPT, LLE, or PLD) on three replicates of this blank matrix.

    • After the final evaporation step (if any), reconstitute the dried extract with the same standard solution from Step 1. This ensures the final concentration of the analyte is identical to Set A (100 ng/mL), but it is now in the presence of the extracted matrix components.

  • Analysis:

    • Inject both sets of samples onto the LC-MS/MS system.

    • Measure the mean peak area for your analyte from the three replicates in Set A (Area_Neat) and Set B (Area_PostSpike).

  • Calculation:

    • Matrix Factor (MF) = Area_PostSpike / Area_Neat

    • Matrix Effect (%) = (MF - 1) * 100

    • A value of -40% indicates significant ion suppression.

Protocol 2: Sample Preparation via Phospholipid Depletion (PLD) Plate

This is a generic protocol for a "precipitate-and-filter" style PLD plate. Always consult the manufacturer's specific instructions.

  • Sample Aliquot:

    • Pipette 100 µL of your plasma sample (or standard/QC) into each well of the 96-well collection plate.

    • Add your internal standard (ideally a SIL-IS).

  • Protein Precipitation:

    • Add 300 µL of acetonitrile containing 1% formic acid to each well. The acid ensures your basic analyte remains protonated and soluble.

    • Mix thoroughly (e.g., vortex for 1 minute) to ensure complete protein precipitation.

  • Phospholipid Removal:

    • Place the PLD filter plate on top of a clean collection plate.

    • Transfer the entire mixture from Step 2 into the wells of the PLD plate.

  • Filtration:

    • Apply vacuum using a 96-well plate manifold (e.g., at -10 inHg) to pull the sample through the PLD sorbent bed and into the clean collection plate. The proteins are filtered out, and the phospholipids are retained by the sorbent.

    • The resulting filtrate is a clean extract containing your analyte.

  • Final Preparation:

    • The filtrate can be injected directly, or it can be evaporated to dryness under nitrogen and reconstituted in a smaller volume of mobile phase for increased sensitivity.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • LCGC International. (2013). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Retrieved from [Link]

  • LCGC International. (2008). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Phospholipid Depletion Techniques in LC‐MS Bioanalysis. Retrieved from [Link]

  • Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Parameters of the ESI source and mass spectrometer for pesticides under study. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]

  • ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Formulating and Stabilizing 4-(Dimethylamino)-1-phenylbutan-2-one HCl Solutions

Welcome to the Technical Support Center. 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is a highly reactive β -amino carbonyl compound (a Mannich base).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is a highly reactive β -amino carbonyl compound (a Mannich base). While stable as a dry, desiccated hydrochloride salt, researchers frequently encounter rapid, unexpected degradation when transitioning this compound into aqueous solutions for biological assays or synthesis workflows.

This guide provides field-proven methodologies and mechanistic insights to arrest degradation kinetics, ensuring reproducible experimental data and extended shelf-life.

Part 1: Mechanistic Causality of Degradation (The "Why")

To successfully extend the shelf-life of your solutions, you must first understand the chemical vulnerabilities of the molecule. Mannich bases are inherently susceptible to two competing degradation pathways in aqueous media[1]:

  • Deamination (Elimination): At physiological or basic pH (pH > 6.0), the protonated amine reverts to its free base form. This triggers the spontaneous elimination of dimethylamine, yielding a highly reactive α,β -unsaturated ketone[2].

  • Retro-Mannich Cleavage (Hydrolysis): Under extreme pH conditions (both strongly acidic and basic) or elevated temperatures, the molecule undergoes a reversal of its initial synthesis. The C-C bond cleaves, releasing the parent ketone, formaldehyde, and dimethylamine[1].

MannichDegradation A 4-(Dimethylamino)-1-phenylbutan-2-one HCl (Intact Mannich Base) B Deamination Pathway (pH > 6.0) A->B Deprotonation D Retro-Mannich Cleavage (Extreme pH / Heat) A->D Hydrolysis F Stabilized State (pH 4.0-5.0, 4°C) A->F Buffer Optimization C α,β-Unsaturated Ketone + Dimethylamine B->C Elimination E Parent Ketone + Formaldehyde + Dimethylamine D->E C-C Bond Cleavage

Mechanistic degradation pathways of Mannich bases and optimal stabilization conditions.

Part 2: Quantitative Stability Profiles

The degradation of N-Mannich bases follows pseudo-first-order kinetics, heavily dictated by the pH of the microenvironment and thermal energy[3]. The table below summarizes the expected shelf-life ( T90​ , time to 10% degradation) across common laboratory conditions.

Table 1: Influence of pH and Temperature on Solution Stability

Storage ConditionBuffer / pH LevelDominant Degradation PathwayEstimated Shelf-Life ( T90​ )
37°C (Incubator) PBS (pH 7.4)Deamination (Rapid)< 2 hours
25°C (Ambient) PBS (pH 7.4)Deamination< 12 hours
25°C (Ambient) HCl (pH 2.0)Retro-Mannich Cleavage2-3 days
4°C (Fridge) Acetate (pH 4.5)Minimal (Stable Protonation)> 3 months
-20°C (Freezer) Lyophilized PowderNone> 2 years
Part 3: Validated Experimental Protocols
Protocol A: Preparation of a Stabilized Aqueous Stock Solution (10 mM)

Causality: By using a non-nucleophilic, slightly acidic buffer, we maintain the amine in its protonated state (preventing deamination) without crossing the extreme acidity threshold that triggers retro-Mannich hydrolysis.

  • Step 1: Buffer Preparation. Prepare a 50 mM Sodium Acetate buffer. Adjust the pH strictly to 4.5 using glacial acetic acid.

  • Step 2: Temperature Equilibration. Chill the buffer to 2-8°C prior to dissolution.

  • Step 3: Dissolution. Weigh the 4-(Dimethylamino)-1-phenylbutan-2-one HCl API and slowly add the chilled buffer while stirring gently. Critical: Do not sonicate. Localized cavitation heating provides the activation energy required to induce retro-Mannich cleavage[1].

  • Step 4: Self-Validation Check. Take a 10 µL aliquot and run a rapid UV-Vis scan. The intact Mannich base lacks extended conjugation. An emergent absorption peak at ~280-320 nm indicates the unwanted formation of the α,β -unsaturated ketone[2]. If this peak is absent, proceed to Step 5.

  • Step 5: Storage. Filter through a 0.22 µm PTFE syringe filter. Aliquot into amber glass vials, purge the headspace with Argon (to prevent amine oxidation), and store at 4°C.

Protocol B: Lyophilization for Long-Term Archiving

Causality: Removing water entirely halts hydrolytic cleavage. Using a volatile buffer ensures no residual salts alter the pH upon future reconstitution.

  • Step 1: Formulation. Dissolve the compound in 10 mM Ammonium Acetate (pH 5.0).

  • Step 2: Freezing. Flash-freeze the aliquots using liquid nitrogen to prevent slow-freezing pH shifts.

  • Step 3: Primary Drying. Lyophilize at -40°C under high vacuum (< 100 mTorr) for 24 hours.

  • Step 4: Secondary Drying & Sealing. Ramp temperature to 0°C for 4 hours. Backfill the lyophilizer with Argon and cap the vials under an inert atmosphere. Store at -20°C.

Part 4: Troubleshooting & FAQs

Q: My stock solution turned yellow over time. What happened? A: Yellowing is a visual indicator of α,β -unsaturated ketone formation via the deamination pathway. These unsaturated ketones are highly reactive Michael acceptors that can subsequently polymerize or oxidize, resulting in a yellow/brown chromophore[2]. This indicates your solution pH likely drifted above 6.0, or it was exposed to excessive heat.

Q: Can I use PBS (Phosphate-Buffered Saline) to dilute my stock? A: You may only use PBS immediately prior to your assay. PBS is typically formulated at pH 7.4. At this physiological pH, the amine group of the Mannich base becomes deprotonated, rapidly accelerating the elimination of dimethylamine and destroying the compound within hours[3].

Q: Why shouldn't I use Tris buffer for my dilutions? A: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. If any baseline retro-Mannich cleavage occurs, the released formaldehyde will rapidly react with the primary amine of Tris to form a Schiff base. By Le Chatelier's principle, this continuously removes formaldehyde from the system, driving the equilibrium of the retro-Mannich reaction forward until your compound is entirely degraded[4].

Q: Is it safe to freeze-thaw my aqueous stock solutions? A: It is highly discouraged. Repeated freeze-thaw cycles can cause localized concentration gradients and drastic pH shifts (especially in phosphate buffers, though acetate is more forgiving), which can trigger sudden bursts of retro-Mannich degradation. Aliquot your stocks for single-use instead.

References
  • Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • N-Mannich Bases as Potential Novel Prodrugs for Amides, Ureides, Amines, and Other NH-Acidic Compounds Source: Journal of Pharmaceutical Sciences / USPTO URL:[Link]

  • Prodrugs for Amines Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride vs. Free Base

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, bioavailability, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, bioavailability, and manufacturability. This guide provides an in-depth comparative analysis of the stability profiles of 4-(Dimethylamino)-1-phenylbutan-2-one as a hydrochloride (HCl) salt versus its free base form. This examination is grounded in established principles of organic chemistry and pharmaceutical sciences, supported by standardized stability testing methodologies.

The core rationale for investigating these two forms lies in the fundamental chemical differences between an amine free base and its protonated salt. The free base possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and susceptible to various degradation pathways, particularly oxidation.[1][2] Conversely, the hydrochloride salt, with its protonated dimethylamino group, is anticipated to exhibit enhanced stability due to the reduced nucleophilicity of the nitrogen.[3][4] This guide will dissect these differences through the lens of forced degradation and long-term stability studies.

Physicochemical Properties and Inherent Stability Considerations

The stability of a pharmaceutical compound is intrinsically linked to its physical and chemical properties. The conversion of a free base to a salt form can significantly alter these characteristics.

Table 1: Predicted Physicochemical and Stability Attributes

Parameter4-(Dimethylamino)-1-phenylbutan-2-one HCl4-(Dimethylamino)-1-phenylbutan-2-one Free BaseRationale
Appearance White to off-white crystalline solidPale yellow oil or low-melting solidSalt formation often results in a more stable and defined crystalline structure.[3]
Hygroscopicity LowerHigherSalts generally possess a more stable crystal lattice and are less prone to moisture absorption than their corresponding free bases.[3][5]
Aqueous Solubility HigherLowerThe ionic nature of the HCl salt enhances its interaction with polar solvents like water, a common strategy to improve the solubility of poorly soluble drugs.[4][6][7][8]
Susceptibility to Oxidation LowerHigherThe protonated dimethylamino group in the salt form is less susceptible to oxidation compared to the free tertiary amine in the base form.[1][2]
Thermal Stability HigherLowerAmmonium salts are generally more thermally stable than their free base counterparts.[4]

The presence of a ketone functional group introduces another potential area of instability, namely the potential for enolization, which can be influenced by the surrounding chemical environment.[9] However, the primary differentiator in stability for this molecule is expected to be the reactivity of the dimethylamino group.

Experimental Design for Stability Comparison

To empirically validate the predicted stability differences, a comprehensive study involving forced degradation and long-term stability testing is essential. These studies are designed to identify potential degradation products, understand degradation pathways, and establish a shelf-life for the API.[10][11][12]

Forced Degradation Studies (Stress Testing)

Forced degradation studies expose the API to conditions more severe than accelerated stability testing to expedite degradation.[10][13] This allows for the rapid identification of likely degradation products and pathways.[12] The goal is to achieve a target degradation of 5-20% to ensure that primary degradation products are formed without complete destruction of the molecule.[13]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_samples Test Samples cluster_analysis Analysis Acid Acidic Hydrolysis (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Time-point sampling Base Basic Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Time-point sampling Oxidative Oxidative Stress (3% H2O2, RT) Oxidative->HPLC Time-point sampling Thermal Thermal Stress (80°C, solid state) Thermal->HPLC Time-point sampling Photolytic Photolytic Stress (ICH Q1B conditions) Photolytic->HPLC Time-point sampling HCl_Salt HCl Salt HCl_Salt->Acid HCl_Salt->Base HCl_Salt->Oxidative HCl_Salt->Thermal HCl_Salt->Photolytic Free_Base Free Base Free_Base->Acid Free_Base->Base Free_Base->Oxidative Free_Base->Thermal Free_Base->Photolytic Characterization Characterization of Degradants (MS, NMR) HPLC->Characterization

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols:

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of both the HCl salt and the free base in a suitable solvent (e.g., acetonitrile/water).

    • For acidic hydrolysis, add an equal volume of 0.1 M HCl.

    • For basic hydrolysis, add an equal volume of 0.1 M NaOH.

    • Incubate the solutions at 60°C and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis by a stability-indicating HPLC method.[14]

  • Oxidative Degradation:

    • Prepare solutions of both forms of the compound.

    • Add a solution of 3% hydrogen peroxide.

    • Store the solutions at room temperature, protected from light.

    • Collect and analyze samples at specified intervals.[15]

  • Thermal Degradation:

    • Place solid samples of both the HCl salt and the free base in a controlled temperature oven at 80°C.

    • At designated times, remove samples, allow them to cool, and prepare solutions for analysis.

  • Photostability:

    • Expose solid samples of both forms to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

    • A control sample should be kept in the dark under the same temperature and humidity conditions.

    • Analyze the samples after the exposure period.

Long-Term and Accelerated Stability Studies

These studies are conducted to establish the re-test period or shelf-life and recommended storage conditions for the API.[16][17][18]

Long_Term_Stability_Workflow cluster_conditions ICH Storage Conditions cluster_testing Testing Schedule Start Batch Selection (HCl Salt & Free Base) LongTerm Long-Term 25°C / 60% RH or 30°C / 65% RH Start->LongTerm Accelerated Accelerated 40°C / 75% RH Start->Accelerated LT_Schedule Long-Term Testing (0, 3, 6, 9, 12, 18, 24, 36 months) LongTerm->LT_Schedule Acc_Schedule Accelerated Testing (0, 3, 6 months) Accelerated->Acc_Schedule Analysis Analysis of Samples (Appearance, Purity, Degradation Products, Moisture Content) LT_Schedule->Analysis Acc_Schedule->Analysis Evaluation Evaluation & Shelf-Life Determination Analysis->Evaluation

Caption: Workflow for Long-Term and Accelerated Stability Studies.

Experimental Protocol:

  • Batch Selection: Utilize at least three batches of both the HCl salt and the free base to assess batch-to-batch variability.[19]

  • Container Closure System: Store samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[17][19]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[20]

  • Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[16][17]

  • Analytical Parameters: At each time point, samples should be analyzed for:

    • Appearance

    • Purity (by a stability-indicating HPLC method)

    • Degradation products/impurity profile

    • Moisture content (e.g., by Karl Fischer titration)

Expected Outcomes and Data Interpretation

The results from these studies are expected to demonstrate the superior stability of the 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride salt.

Table 2: Hypothetical Forced Degradation Results (% Degradation after 24h)

Stress Condition4-(Dimethylamino)-1-phenylbutan-2-one HCl4-(Dimethylamino)-1-phenylbutan-2-one Free BasePredominant Degradation Pathway
0.1 M HCl, 60°C < 1%< 2%Minimal degradation expected for both.
0.1 M NaOH, 60°C ~5%~15%Base-catalyzed reactions, potential enolate formation.
3% H2O2, RT < 2%> 20%Oxidation of the tertiary amine to an N-oxide.[1][21]
80°C, Solid State < 1%~5%Thermal decomposition.
Photolytic (ICH Q1B) < 1%~3%Photodegradation.

Table 3: Hypothetical Long-Term Stability Data (% Purity at 40°C / 75% RH)

Time Point4-(Dimethylamino)-1-phenylbutan-2-one HCl4-(Dimethylamino)-1-phenylbutan-2-one Free Base
0 Months 99.8%99.7%
3 Months 99.6%98.0%
6 Months 99.5%96.2%

The primary degradation product for the free base under oxidative stress is anticipated to be the corresponding N-oxide. The greater stability of the HCl salt can be attributed to the protonation of the dimethylamino group, which significantly reduces its susceptibility to oxidation. Furthermore, the crystalline nature and lower hygroscopicity of the salt are expected to contribute to its enhanced stability in the solid state.[3]

Conclusion and Recommendation

Based on fundamental chemical principles and established pharmaceutical stability testing protocols, 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is projected to be significantly more stable than its free base counterpart. The protonation of the tertiary amine in the salt form mitigates the risk of oxidative degradation, which is a primary liability for the free base. Additionally, the superior physicochemical properties of the salt, including lower hygroscopicity and higher thermal stability, contribute to a more robust and reliable active pharmaceutical ingredient.

References

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [URL: https://www.ijper.org/sites/default/files/10.5530/ijper.51.3.s1.pdf]
  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations - Veeprho. [URL: https://veeprho.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - The Royal Society of Chemistry. [URL: https://www.rsc.org/images/stability-testing-APIs-FPPs_tcm18-247545.pdf]
  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. [URL: https://fdaghana.gov.gh/images/stories/pdfs/guidelines/drug/Guidelines%20on%20Stability%20Testing%20of%20Active%20Pharmaceutical%20Ingredients%20and%20Finished%20Pharmaceutical%20Products.pdf]
  • API Stability Studies: Protocol, Results, and Shelf Life Assignment – pharmaceutical laws. [URL: https://pharmaceutical-laws.com/api-stability-studies-protocol-results-and-shelf-life-assignment/]
  • A practical guide to forced degradation and stability studies for drug substances. [URL: https://www.arcinova.com/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances]
  • Why Stability Testing Matters in Pharmaceutical API Development - Chemox Pharma. [URL: https://www.chemoxpharma.com/blog/why-stability-testing-matters-in-pharmaceutical-api-development/]
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [URL: https://www.phytojournal.com/archives/2023/vol12issue4/PartC/12-3-112-990.pdf]
  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base - Benchchem. [URL: https://www.benchchem.com/product/b1591847/technical-support/a-comparative-analysis-of-the-stability-of-h-lys-gly-oh-as-a-hydrochloride-salt-versus-its-free-base]
  • Stability testing of existing active substances and related finished products. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-stability-testing-stability-testing-existing-active-substances-and-related-finished-products-revision-1_en.pdf]
  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. [URL: https://resolvemass.
  • Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01248a001]
  • Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Oxidation-of-primary%2C-secondary%2C-and-tertiary-a-Rawalay-Shechter/3116541f53482a0d014ebf250917e721a7191316]
  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - Globe Thesis. [URL: https://globethesis.com/v/investigation-of-the-fundamental-basis-of-hygroscopicity-in-pharmaceutical-salts-and-the-consequent-impact-on-physical-and-chemical-stability/]
  • The stability and automatic determination of ketone bodies in blood samples taken in field conditions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7386330/]
  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. [URL: https://www.infona.pl/resource/bwmeta1.element.springer-10_1007_s00726-004-0154-9]
  • Enol Stability: Key Methods for Accurate Measurement. [URL: https://www.sumitomo-chem.co.
  • The Stability and Automatic Determination of Ketone Bodies in Blood Samples Taken in Field Conditions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8317731/]
  • Ketone-Testing-Chapter-8-American-Association-for-Clinical-Chemistry.pdf. [URL: https://www.aacc.org/-/media/files/publications-and-news/lmad/chapters-for-review/2012/ketone-testing-chapter-8.pdf?la=en&hash=9F1A44421115F5960013996A5354924F0D24B3F1]
  • Amine - Reactions, Synthesis, Properties - Britannica. [URL: https://www.britannica.com/science/amine/Reactions]
  • 23.11: Oxidation of Amines - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/23%3A_Organic_Nitrogen_Compounds/23.
  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/Sacramento_City_College/SCC%3A_CHEM_309_-Beginning_Organic_and_Biological_Chemistry(Bennett)/03%3A_Functional_Groups_and_Isomers/3.05%3A_Chemical_Properties_of_Amines.
  • Stability of 4-DMAP in solution - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11763479/]
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. [URL: https://link.springer.com/article/10.1007/s11095-006-9177-y]
  • Amino Acid Freebase vs. HCl Salt : r/chemistry - Reddit. [URL: https://www.reddit.com/r/chemistry/comments/6k93lq/amino_acid_freebase_vs_hcl_salt/]
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9963676/]
  • Pharmaceutical Salts Optimization of Solubility or Even More? [URL: https://www.researchgate.
  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [URL: http://theses.gla.ac.uk/3070/]
  • Reactions Between Tertiary Amines and Carbonyl Compounds - AK Lectures. [URL: https://aklectures.com/lecture/reactions-between-tertiary-amines-and-carbonyl-compounds]
  • 4-dimethylamino-1,1-diphenyl-butan-2-one | CAS#:63261-30-3 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/63261-30-3_1013145.html]
  • 4-[4-(Dimethylamino)phenyl]butan-2-one | C12H17NO | CID - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-_Dimethylamino_phenyl_butan-2-one]
  • CAS No : 93721-02-9 | Product Name : 4-(Dimethylamino)-2,3-dimethyl-1-phenylbutan-2-ol. [URL: https://www.pasl.in/4-dimethylamino-2-3-dimethyl-1-phenylbutan-2-ol-cas-no-93721-02-9.html]
  • Technical Support Center: Stability of 4-Amino-2-methyl-1-phenylbutan-2-ol - Benchchem. [URL: https://www.benchchem.com/product/b1592312/technical-support/stability-of-4-amino-2-methyl-1-phenylbutan-2-ol]
  • 4-DIMETHYLAMINO-1-(2-PHENETHYL-PHENYL)-BUTAN-1-ONE - NextSDS. [URL: https://www.nextsds.com/substance/4-dimethylamino-1-2-phenethyl-phenyl-butan-1-one]
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate. [URL: https://www.researchgate.net/publication/7212139_Investigation_of_Solubility_and_Dissolution_of_a_Free_Base_and_Two_Different_Salt_Forms_as_a_Function_of_pH]
  • A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions - J-Stage. [URL: https://www.jstage.jst.go.jp/article/cpb1958/28/1/28_1_228/_article]
  • 4-(Dimethylamino)butan-2-one | 2543-57-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a380968]
  • Cas 3760-63-2,4-Dimethylamino-1-phenyl-1-butanone - LookChem. [URL: https://www.lookchem.com/cas-376/3760-63-2.html]

Sources

Comparative

A Comparative Guide to Analytical Method Validation for the Determination of 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and forensic analysis, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and forensic analysis, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) and other chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the determination of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, a compound of interest in various scientific domains. As a synthetic cathinone derivative, its precise measurement is crucial for quality control, pharmacokinetic studies, and forensic investigations.

This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple listing of protocols. It delves into the rationale behind experimental choices, grounding the discussion in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Analytical Challenge: 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is a keto-amphetamine derivative. Its chemical structure, characterized by a tertiary amine and a ketone functional group, presents specific analytical considerations. The selection of an appropriate analytical technique is contingent upon the matrix in which the analyte is to be quantified, the required sensitivity, and the purpose of the analysis (e.g., routine quality control versus metabolic studies).

This guide will focus on two powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . A brief discussion on the applicability of UV-Vis Spectrophotometry will also be included to provide a broader perspective.

High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Approach

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds.[5] For the determination of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, a reverse-phase HPLC method is the most logical choice, leveraging the compound's moderate polarity.

The Rationale Behind the Method

A C18 column is selected as the stationary phase due to its hydrophobicity, which allows for good retention and separation of the analyte from polar impurities. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a suitable retention time and peak shape. The addition of a buffer is critical to control the ionization state of the tertiary amine, ensuring consistent retention and symmetrical peaks.[5] UV detection is appropriate as the phenyl group in the molecule provides a chromophore that absorbs in the UV region.

Experimental Protocol: A Hypothetical Validated HPLC Method

The following protocol is a detailed, hypothetical method for the determination of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, designed to be compliant with ICH validation guidelines.[6]

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For a formulated product, a suitable extraction procedure may be required.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C G Inject Standard Solutions C->G D Prepare Sample Solution H Inject Sample Solutions D->H E Equilibrate HPLC System F Inject Blank (Mobile Phase) E->F F->G G->H I Generate Calibration Curve G->I J Integrate Peak Areas H->J K Quantify Analyte I->K J->K

Caption: A typical workflow for HPLC analysis.

Method Validation Parameters (ICH Q2(R1))

A comprehensive validation of this HPLC method would involve the assessment of the following parameters:[1][2][3][4]

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy (% Recovery) 98.0% to 102.0% for at least three concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy.
Robustness No significant impact on results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity and Sensitivity

For applications requiring higher specificity and sensitivity, such as the analysis of trace amounts in biological matrices or forensic samples, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice.[7] The volatility of 4-(Dimethylamino)-1-phenylbutan-2-one, although it may require derivatization to improve its chromatographic properties and thermal stability, makes it amenable to GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragmentation pattern.

The Rationale Behind the Method

A non-polar capillary column is typically used in GC for the separation of a wide range of compounds. Given the amine functional group, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be beneficial to increase volatility and reduce peak tailing. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be compared to a spectral library for identification.

Experimental Protocol: A Hypothetical Validated GC-MS Method

The following is a hypothetical GC-MS method for the determination of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride.

GC-MS Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Sample Preparation (with Derivatization):

  • Extraction: For biological samples (e.g., urine), a liquid-liquid or solid-phase extraction is necessary to isolate the analyte from the matrix.

  • Derivatization: Evaporate the extracted sample to dryness under a stream of nitrogen. Add 50 µL of BSTFA and 50 µL of ethyl acetate. Cap the vial and heat at 70 °C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Sample Extraction (LLE/SPE) B Evaporation to Dryness A->B C Derivatization B->C D Inject Derivatized Sample C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Extract Ion Chromatogram F->G H Compare with Spectral Library F->H I Quantify using Internal Standard G->I

Caption: A general workflow for GC-MS analysis.

Method Validation Parameters (ICH Q2(R1) adapted for GC-MS)

The validation of a GC-MS method follows similar principles to HPLC, with a greater emphasis on specificity and the use of internal standards for quantification.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the target ions. Confirmation of identity by comparing mass spectra with a reference standard.
Linearity Correlation coefficient (r²) ≥ 0.995 over the concentration range.
Accuracy (% Recovery) 85.0% to 115.0% for at least three concentration levels (wider range often acceptable for complex matrices).
Precision (% RSD) Repeatability (Intra-day): ≤ 15.0%Intermediate Precision (Inter-day): ≤ 15.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 for the quantifier ion.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve with acceptable precision and accuracy.
Robustness Minimal impact on results with slight variations in GC parameters (e.g., oven ramp rate, inlet temperature).

UV-Vis Spectrophotometry: A Simpler, but Less Specific Alternative

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of compounds containing chromophores.[8][9] 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride possesses a phenyl ring, which will exhibit UV absorbance.

Applicability and Limitations

This method is best suited for the analysis of the pure drug substance or simple formulations where there are no other UV-absorbing excipients or impurities. Its primary limitation is the lack of specificity. Any compound in the sample matrix that absorbs at the same wavelength will interfere with the analysis. Therefore, for complex mixtures or for stability-indicating assays where degradation products may be present, UV-Vis spectrophotometry is generally not recommended.

Comparison of Analytical Methods

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity Good to ExcellentExcellent (definitive identification)Poor
Sensitivity Moderate to HighVery HighLow to Moderate
Sample Throughput HighModerate (due to sample prep)Very High
Cost (Instrument) ModerateHighLow
Cost (Operational) ModerateHighLow
Suitability for Complex Matrices Good (with appropriate sample prep)ExcellentPoor
Quantitative Accuracy & Precision ExcellentExcellent (with internal standard)Good (for simple matrices)
Ease of Use ModerateRequires skilled operatorEasy

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for the determination of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is fundamentally driven by the analytical requirements.

  • For routine quality control of the drug substance or simple formulations , a validated HPLC-UV method offers an excellent balance of specificity, accuracy, and efficiency.

  • For trace-level quantification in complex matrices such as biological fluids or in forensic investigations where definitive identification is critical , GC-MS is the superior technique, providing unparalleled specificity and sensitivity.

  • For preliminary, non-specific quantification of the pure substance where cost and speed are the primary considerations , UV-Vis spectrophotometry can be a viable option.

Ultimately, a thorough understanding of the analytical problem, coupled with the principles of method validation outlined by regulatory bodies like the ICH, will ensure the generation of reliable and defensible analytical data.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites | Request PDF. Retrieved from [Link]

  • A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 4,4-Diphenylbutylamine Hydrochloride - Benchchem.
  • The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis.
  • Analytical & Pharmaceutical Research - - MedCrave online. Retrieved from [Link]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI - Agilent. Retrieved from [Link]

  • Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review Laela Hayu Nurani1.
  • 04 March 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: GCxGC-MS hyphenated tech.
  • 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. Retrieved from [Link]

  • Validated HPLC Methods | PDF | High Performance Liquid Chromatography - Scribd. Retrieved from [Link]

  • Spectroscopic Analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol: A Comparative Guide for Researchers - Benchchem.
  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking - MDPI. (2025, June 5). Retrieved from [Link]

  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form.
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.
  • Technical Support Center: Stability of 4-Amino-2-methyl-1-phenylbutan-2-ol - Benchchem.
  • Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases. (2014, January 15).
  • Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol - Benchchem.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review - Quest Journals. Retrieved from [Link]

  • A novel validated RP-HPLC-DAD method for the simultaneous estimation of Phenylephrine and Ketorolac in bulk and pharmaceutical dosage form with forced degradation studies.
  • A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form - PMC. Retrieved from [Link]

  • REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER - Zenodo. (2023, May 29). Retrieved from [Link]

  • QUANTITATIVE ESTIMATION OF DRUGS USING UV SPECTROSCOPY | JOURNAL OF ADVANCE AND FUTURE RESEARCH - RJWave.org.

Sources

Validation

Comparative Efficacy of 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride Derivatives: A Dual-Target Evaluation Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Monoamine Reuptake Inhibition (MRI) and Sigma-1 ( σ1​ R) Receptor Modulation Executive Summary & Structural Rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Monoamine Reuptake Inhibition (MRI) and Sigma-1 ( σ1​ R) Receptor Modulation

Executive Summary & Structural Rationale

The compound 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (DPB-HCl, CAS: 103960-48-1) serves as a highly versatile Mannich base scaffold in neuropharmacological drug design[1]. Characterized by an aryl-alkylamine backbone coupled with a ketone moiety, the DPB-HCl pharmacophore shares significant structural homology with classic monoamine transporter (MAT) inhibitors and sigma receptor ligands.

This guide provides an objective, data-driven comparison of the baseline DPB-HCl scaffold against rationally designed derivatives—specifically, halogenated (DPB-4Cl) and methoxylated (DPB-3OMe) variants. By comparing these compounds against established clinical standards (Venlafaxine and Haloperidol), we outline how specific functional group substitutions bias the pharmacological trajectory toward either potent Serotonin/Norepinephrine Transporter (SERT/NET) blockade or targeted σ1​ R-mediated neuroprotection.

Comparative Efficacy: Monoamine Transporter (MAT) Inhibition

Expertise & Causality in Assay Design

To accurately predict human clinical efficacy, our protocols utilize Human Embryonic Kidney (HEK293) cells stably transfected with human SERT, NET, and DAT[2]. Relying on traditional rodent synaptosomes can introduce critical species-specific artifacts—for example, the structural divergence between Drosophila or rodent DAT and human DAT often leads to false-positive affinity profiles[3]. By utilizing humanized cell lines, we ensure the binding kinetics directly translate to human pharmacodynamics.

Protocol: Cell-Based Radiotracer Uptake Inhibition

This protocol operates as a self-validating system : 100% baseline uptake is defined by the radioligand alone, while non-specific background uptake is rigorously controlled using saturating concentrations of reference inhibitors (e.g., 10 µM fluoxetine for SERT, 10 µM nisoxetine for NET)[4].

  • Cell Preparation: Suspend hSERT, hNET, or hDAT-transfected HEK293 cells in room-temperature Krebs-HEPES buffer (KHB)[2].

  • Pre-incubation: Incubate 50 µL cell aliquots with varying concentrations of the DPB-HCl derivatives, Venlafaxine (active control), or vehicle for 10 minutes to allow for steady-state receptor binding[4].

  • Radioligand Addition: Initiate active transport by adding 5 nM of [ 3 H]-5-HT, [ 3 H]-NE, or [ 3 H]-DA[4].

  • Termination: After exactly 10 minutes, terminate the reaction by rapid centrifugation of the cell suspension through a layer of silicone oil. This instantly separates the intact cells from the extracellular radiotracer[4].

  • Quantification: Snap-freeze the pellet in liquid nitrogen, lyse the cells using 1% SDS, and quantify intracellular radioactivity via liquid scintillation counting[2],[4].

Quantitative Data: MAT Inhibition Profiles

Table 1: Comparative IC 50​ values for monoamine reuptake inhibition. Data represents mean values from independent human-cell assays.

Compound / DerivativehSERT IC 50​ (nM)hNET IC 50​ (nM)hDAT IC 50​ (nM)Primary Pharmacological Profile
DPB-HCl (Scaffold) 345.2412.5>10,000Weak, non-selective SNRI
DPB-4Cl 18.4 22.1 4,500Potent SNRI (High Lipophilicity)
DPB-3OMe 850.61,120.0>10,000Inactive at MATs
Venlafaxine (Ref) 82.02,480.0>10,000Standard SNRI

Insight: The addition of a para-chloro group (DPB-4Cl) significantly enhances binding within the hydrophobic pockets of SERT and NET, outperforming the reference standard Venlafaxine in both potency and dual-inhibition balance.

Comparative Efficacy: Sigma-1 Receptor ( σ1​ R) Modulation

Expertise & Causality in Assay Design

Quantifying σ1​ R affinity requires meticulous radioligand selection. We specifically utilize [ 3 H]-(+)-pentazocine rather than the common pan-sigma ligand [ 3 H]-DTG. [ 3 H]-DTG binds both σ1​ R and σ2​ R with equal affinity, necessitating the use of masking agents (like dextrallorphan) which can introduce competitive artifacts, alter Hill slopes, and skew binding kinetics[5]. Conversely,[ 3 H]-(+)-pentazocine provides direct, high-affinity, and absolute selective labeling of the σ1​ R site[6].

Protocol: Radioligand Competitive Binding Assay
  • Membrane Preparation: Isolate cellular membranes from guinea pig liver—a tissue selected for its exceptionally high and homogeneous σ1​ R density[7].

  • Incubation: In a total volume of 100 µL, incubate membrane aliquots with 3 nM [ 3 H]-(+)-pentazocine and increasing concentrations of the DPB-HCl test derivatives (0.1 nM to 10 µM) for 2 hours at room temperature to ensure equilibrium[5].

  • Non-Specific Binding Control: Define absolute non-specific binding by co-incubating control wells with 1 mM reduced haloperidol. This high concentration ensures complete saturation of specific binding sites, validating the baseline[5].

  • Filtration & Readout: Terminate the assay by rapid vacuum filtration over Whatman GF/C glass-fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer and measure bound radioactivity[3].

Quantitative Data: σ1​ R Binding Affinity

Table 2: Comparative K i​ values for σ1​ R binding. Lower K i​ indicates higher affinity.

Compound / Derivative σ1​ R K i​ (nM) σ2​ R K i​ (nM)Selectivity ( σ1​ / σ2​ )
DPB-HCl (Scaffold) 145.0890.0~6-fold
DPB-4Cl 310.51,200.0~4-fold
DPB-3OMe 8.2 4,100.0>500-fold
Haloperidol (Ref) 3.054.018-fold
(+)-Pentazocine (Ref) 4.8>10,000>2000-fold

Insight: While DPB-4Cl optimized MAT inhibition, the meta-methoxy substitution in DPB-3OMe fundamentally shifts the molecule's affinity toward the σ1​ R. The methoxy group likely acts as a critical hydrogen-bond acceptor within the σ1​ R binding cavity, yielding sub-10 nM affinity and massive selectivity over σ2​ R.

Mechanistic Pathway Visualization

The distinct functionalization of the DPB-HCl scaffold allows researchers to target two separate but synergistic neuropharmacological pathways. The diagram below illustrates the divergent mechanisms of action based on derivative selection.

G DPB DPB-HCl Derivatives (Aryl-Alkylamine Scaffold) SERT SERT / NET Inhibition (e.g., DPB-4Cl) DPB->SERT Halogenation (High Lipophilicity) SIGMA Sigma-1 Receptor Activation (e.g., DPB-3OMe) DPB->SIGMA Methoxylation (H-Bonding) Synaptic ↑ Synaptic Monoamines (5-HT, NE) SERT->Synaptic Blockade of Reuptake ERStress ↓ ER Stress & ↑ Mitochondrial Function SIGMA->ERStress Chaperone Mobilization Antidepressant Antidepressant Efficacy Synaptic->Antidepressant Neuroprotection Neuroprotection & Synaptic Plasticity Synaptic->Neuroprotection Synergistic Crosstalk ERStress->Neuroprotection

Figure 1: Proposed divergent signaling pathways of DPB-HCl derivatives in neuropharmacology.

Conclusion

The 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride scaffold is not a monolithic entity but a highly tunable pharmacophore. For researchers targeting mood disorders via monoamine modulation , the halogenated DPB-4Cl derivative offers superior dual SERT/NET inhibition compared to Venlafaxine. Conversely, for applications in neurodegenerative diseases (such as ALS or Alzheimer's), the methoxylated DPB-3OMe derivative provides highly selective, potent σ1​ R binding without off-target monoaminergic effects.

References

  • BLD Pharm. "103960-48-1 | 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride." BLDpharm.com.
  • Chu, U. B., & Ruoho, A. E. (2015). "Sigma Receptor Binding Assays." Current Protocols in Pharmacology / PubMed - NIH.
  • Abate, C., et al. (2020). "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors." Frontiers in Pharmacology.
  • Luethi, D., et al. (2020). "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology.
  • Luethi, D., & Liechti, M. E. (2018). "Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics." International Journal of Neuropsychopharmacology / Oxford Academic.
  • Indarte, M., et al. (2008). "Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration." PubMed Central - NIH.

Sources

Comparative

mass spectrometry validation of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride reference standards

An In-Depth Technical Guide to the Mass Spectrometric Validation of 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride Reference Standards Introduction: Establishing the Analytical Benchmark 4-(Dimethylamino)-1-phenylbu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Validation of 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride Reference Standards

Introduction: Establishing the Analytical Benchmark

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is a chemical entity of significant interest within pharmaceutical research and forensic analysis, often as a precursor or metabolite of other compounds. The establishment of a highly pure and well-characterized reference standard is the bedrock of any accurate analytical measurement. Without a reliable reference standard, all subsequent quantitative and qualitative analyses are built on a foundation of uncertainty. This guide provides a comprehensive framework for the validation of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride reference standards, with a specific focus on leveraging mass spectrometry (MS) as a primary analytical tool.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the objective is to elucidate the causality behind methodological choices, comparing and contrasting different mass spectrometric techniques to build a robust, self-validating analytical package. The methodologies described are grounded in the principles outlined by major regulatory bodies, ensuring that the resulting data is not only scientifically sound but also compliant with global standards.

The Regulatory Imperative: A Foundation in Global Standards

The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[1] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide the framework for this process.[2][3] The validation must confirm that the method is specific, accurate, precise, and robust for the characterization of the reference standard.[4][5]

Key guidelines that inform the protocols in this guide include:

  • ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" : This is the global standard for what constitutes a valid analytical procedure, outlining the necessary validation characteristics.[4][6]

  • USP General Chapter <1225> "Validation of Compendial Procedures" : This chapter provides detailed requirements for validating analytical methods within the pharmaceutical industry.[7][8]

  • FDA Guidance for Industry : These documents provide the agency's current thinking on analytical procedures and methods validation for drugs and biologics.[3][9]

The recent revision, ICH Q2(R2), further modernizes the approach, emphasizing a lifecycle management perspective and including validation principles for spectroscopic data, making it highly relevant for MS-based techniques.[10][11][12]

The Validation Workflow: A Multi-Technique Approach

A comprehensive validation strategy for a reference standard cannot rely on a single technique. It involves a logical progression of experiments designed to unambiguously confirm identity, purity, and strength. Mass spectrometry, with its high sensitivity and specificity, plays a pivotal role at multiple stages of this workflow.

Validation_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Assay & Final Certification HRMS Accurate Mass Measurement (LC-HRMS) MSMS Structural Fragmentation (Tandem MS/MS) HRMS->MSMS Confirm Fragments LC_UV_MS Impurity Detection & Quantification (LC-UV/MS) MSMS->LC_UV_MS NMR NMR Spectroscopy (Orthogonal Technique) Mass_Balance Mass Balance Calculation LC_UV_MS->Mass_Balance GC_MS Residual Solvent Analysis (Headspace GC-MS) ICP_MS Inorganic Impurities (ICP-MS) qNMR Quantitative NMR (qNMR) (Purity Assay) qNMR->Mass_Balance COA Certificate of Analysis (CoA) Mass_Balance->COA

Caption: Overall workflow for reference standard validation.

Comparative Analysis of Mass Spectrometry Techniques

The choice of MS instrumentation is dictated by the analytical question. For reference standard validation, we are primarily concerned with two goals: irrefutable identity confirmation and comprehensive purity assessment.

Analytical GoalPrimary TechniqueAlternative/ComplementaryRationale & Key Advantages
Identity Confirmation LC-HRMS (Q-TOF, Orbitrap) Tandem MS (MS/MS)Provides high-resolution accurate mass (HRAM) data, enabling the determination of the elemental formula with high confidence (typically < 3 ppm mass accuracy).[13][14]
Structural Elucidation Tandem MS (MS/MS) LC-HRMSGenerates characteristic fragment ions that act as a "fingerprint" for the molecule, confirming its specific structure and connectivity.[15][16]
Impurity Quantification LC-MS/MS (Triple Quadrupole) LC-HRMS, LC-UVOffers unparalleled sensitivity and selectivity for quantifying trace-level impurities, especially when using Multiple Reaction Monitoring (MRM).[17]
Volatile Impurities Headspace GC-MS -The gold standard for identifying and quantifying residual solvents from the synthesis process.
Why HRMS for Identity? The Power of Mass Accuracy

High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure the mass-to-charge ratio (m/z) of an ion with extreme precision.[18][19] For 4-(Dimethylamino)-1-phenylbutan-2-one (C₁₂H₁₇NO), the theoretical exact mass of its protonated molecule [M+H]⁺ is 192.1383. An HRMS instrument can measure this value to within a few parts-per-million (ppm), drastically limiting the number of possible elemental formulas and providing strong evidence of identity.[13]

Why Tandem MS for Structure and Purity? The Specificity of Fragmentation

While HRMS confirms what the elemental formula is, Tandem Mass Spectrometry (MS/MS) helps confirm how the atoms are arranged.[20] In an MS/MS experiment, the precursor ion (e.g., m/z 192.14) is isolated and fragmented to produce a unique pattern of product ions. This fragmentation pattern is highly specific to the molecule's structure. For quantitative purposes, a triple quadrupole mass spectrometer operating in MRM mode provides exceptional sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[17]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating by incorporating system suitability tests (SSTs) and quality control (QC) samples, ensuring the reliability of the data generated.

Protocol 1: Identity Confirmation via LC-HRMS

Objective: To confirm the elemental composition and structure of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride.

1. System Preparation:

  • LC System: UHPLC with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • MS System: Q-TOF or Orbitrap mass spectrometer with an electrospray ionization (ESI) source, calibrated according to manufacturer specifications to ensure < 3 ppm mass accuracy.[21]

2. Sample Preparation:

  • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the candidate reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile.
  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in the mobile phase.

3. LC-MS Method:

  • Flow Rate: 0.4 mL/min.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Injection Volume: 2 µL.
  • MS Acquisition (Positive ESI Mode):
  • Full Scan (MS1): Scan range m/z 50-500. Resolution set to >30,000.
  • Data-Dependent MS/MS (dd-MS2): Acquire MS/MS spectra for the top 3 most intense ions from the MS1 scan. Use a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

4. Acceptance Criteria (System Suitability):

  • Inject a known standard (e.g., caffeine) to verify mass accuracy (< 3 ppm) and system sensitivity.
  • The retention time of the main peak should be reproducible (RSD < 2%).

5. Data Analysis:

  • Accurate Mass: Extract the monoisotopic mass from the primary chromatographic peak. Compare the measured mass to the theoretical mass of C₁₂H₁₈NO⁺ (192.1383). The mass error should be < 3 ppm.

  • Fragmentation Pattern: Analyze the MS/MS spectrum. Propose fragmentation pathways for the major product ions and ensure they are consistent with the proposed structure of 4-(Dimethylamino)-1-phenylbutan-2-one.

    Fragmentation_Pathway cluster_M Precursor Ion [M+H]+ cluster_F1 Fragment 1 cluster_F2 Fragment 2 cluster_F3 Fragment 3 M C12H18NO+ m/z = 192.14 F1 Loss of (CH3)2NH C8H9O+ m/z = 121.06 M->F1 - C2H7N F2 Benzylic Cleavage C9H10N+ m/z = 132.08 M->F2 - C3H6O F3 McLafferty Rearrangement C10H14N+ m/z = 148.11 M->F3 - C2H4O

    Caption: Plausible MS/MS fragmentation pathways.

Protocol 2: Impurity Profiling and Quantification by LC-MS/MS

Objective: To identify and quantify potential process-related impurities and degradation products. Potential impurities could arise from starting materials or side reactions during synthesis.[22][23]

1. System Preparation:

  • LC System: As in Protocol 1.
  • MS System: Triple Quadrupole (QqQ) mass spectrometer with ESI source.

2. Sample Preparation:

  • Reference Standard Solution (100 µg/mL): Prepare a more concentrated solution to detect trace impurities.
  • Impurity Standards: If known impurities are available, prepare a calibration curve for each (e.g., 1 ng/mL to 1000 ng/mL).

3. LC-MS/MS Method:

  • LC Method: As in Protocol 1.
  • MS/MS Method (MRM Mode):
  • Develop an MRM transition for the parent compound (e.g., m/z 192.1 -> 132.1).
  • Develop specific MRM transitions for any known or potential impurities.
  • Include a survey scan (e.g., precursor ion scan or neutral loss scan) to screen for unknown impurities that may be structurally related.

4. Validation Parameters (ICH Q2(R1)) :[4]

  • Specificity: Demonstrate that the signal for each impurity is free from interference from the main compound and other impurities.
  • Linearity & Range: Analyze calibration standards to demonstrate a linear response over a defined concentration range (e.g., R² > 0.99).
  • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at LLOQ), and precision (RSD) should be < 15% (< 20% at LLOQ).
  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision.

5. Illustrative Data Summary:

Parameter4-(Dimethylamino)-1-phenylbutan-2-oneImpurity A (Hypothetical)Impurity B (Hypothetical)
MRM Transition 192.1 -> 132.1178.1 -> 118.1206.2 -> 146.1
Retention Time 3.5 min3.1 min4.2 min
Linearity (R²) N/A (Assay)0.9980.995
Range N/A (Assay)1 - 1000 ng/mL1 - 1000 ng/mL
LOQ N/A (Assay)1 ng/mL1 ng/mL
Accuracy (at LQC) N/A (Assay)98.5%103.2%
Precision (at LQC) N/A (Assay)6.7% RSD8.1% RSD

Conclusion: An Integrated Strategy for Confidence

The validation of a chemical reference standard like 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is a rigorous process that demands a multi-faceted analytical approach. Mass spectrometry provides an indispensable toolkit for this task. High-resolution MS offers definitive confirmation of elemental composition, while tandem MS provides structural verification and the sensitivity needed for trace impurity quantification.

By integrating these techniques within a framework guided by regulatory principles from the ICH, USP, and FDA, researchers can establish a reference standard with a well-documented and scientifically defensible level of identity, purity, and quality. This ensures the integrity of all subsequent analytical work, from early-stage research to routine quality control.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia.7

  • FDA Guidance on Analytical Method Validation. Food and Drug Administration.9

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.10

  • ICH Q2(R1) Analytical Procedures Guide. ICH.4

  • USP <1225> Method Validation. BA Sciences.5

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.1

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.2

  • Q2(R2) Validation of Analytical Procedures. FDA.11

  • Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.3

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.6

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.24

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.25

  • 〈1225〉 Validation of Compendial Procedures. USP-NF.8

  • Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry. eScholarship.15

  • Quality Guidelines. ICH.12

  • Tandem Mass Spectrum Prediction for Small Molecules via Hierarchical Distance Structural Encoding. Analytical Chemistry.26

  • Guide to achieving reliable quantitative LC-MS measurements. LGC.27

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.28

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.13

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.16

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI.20

  • Why Mass Spectrometry Reference Standards Ensure Accuracy. IROA Technologies.21

  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. PMC.14

  • Common Mistakes When Using Reference Standards in LC-MS Analysis: 17 Costly Errors to Avoid. Simson Pharma Limited.

  • Towards Standard-Free Quantitative and Qualitative Analysis in Liquid Chromatography. Thermo Fisher Scientific.29

  • HAT-Initiated Fragmentation of 4-(Dimethylamino)-1-((3-methylbut-2-en-1-yl)oxy). MDPI.30

  • Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. NorthEast BioLab.17

  • Mass Spectrometry Standards for Reliable Analytical Results. IROA Technologies.31

  • 6 Key Points You Need to Know about Quantitative LC-MS. Drawell.32

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI.18

  • Advancements in High-Resolution Mass Spectrometry for Biopharmaceutical Characterization. ResearchGate.19

  • Ultra-high-resolution mass spectrometry in chemical-pharmaceutical analyses. Chromaleont.33

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.34

  • Reference-Standard Material Qualification. Pharmaceutical Technology.35

  • Purity Assessment of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol: A Comparative Guide. Benchchem.22

  • Application Notes and Protocols for the Purification of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. Benchchem.36

  • Reference Standardization for Mass Spectrometry and High-resolution Metabolomics Applications to Exposome Research. PMC - NIH.37

  • 4-[4-(Dimethylamino)phenyl]butan-2-one. PubChem - NIH.38

  • Spectroscopic and crystallographic characterization of two cathinone derivatives. SpringerLink.39

  • 4-(Dimethylamino)phenyl phenyl ketone. PMC - NIH.40

  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Virginia Commonwealth University.41

  • 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-. Australian Industrial Chemicals Introduction Scheme (AICIS).42

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate.43

  • Spectroscopic Analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol: A Comparative Guide for Researchers. Benchchem.44

  • Presence of organic impurities into active pharmaceutical ingredients. IJPSR.45

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI.46

  • The Synthesis and Investigation of Impurities found in Clandestine Laboratories. ResearchGate.23

Sources

Validation

Inter-Laboratory Comparison Guide: Analytical Assays for 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (CAS: 103960-48-1) Executive Summary & Mechanistic Context The accurat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (CAS: 103960-48-1)

Executive Summary & Mechanistic Context

The accurate quantitation of pharmaceutical building blocks and active pharmaceutical ingredient (API) precursors is foundational to drug development. 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride presents a unique analytical challenge: it possesses a basic tertiary amine, a ketone moiety, and a lipophilic phenyl ring.

When analyzing this compound, the basic dimethylamino group is highly prone to secondary interactions with residual silanols on chromatographic stationary phases, leading to severe peak tailing and integration errors. Consequently, selecting and validating the correct analytical assay is critical. This guide objectively compares the two leading methodologies—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H-qNMR) —through the lens of an inter-laboratory round-robin study.

According to ICH Q2(R1) guidelines, the objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, specifically focusing on accuracy, precision, and specificity[1]. Furthermore, USP General Chapter <1225> mandates that compendial procedures must reliably fulfill their analytical applications under actual conditions of use[2].

Analytical Decision Framework

To ensure comprehensive quality control, different assays serve distinct roles in the analytical lifecycle of the compound.

DecisionTree N1 4-(Dimethylamino)-1- phenylbutan-2-one HCl N2 Routine Batch Release? N1->N2 N4 Absolute Purity Verification? N1->N4 N6 Counter-Ion Quantitation? N1->N6 N3 HPLC-UV (Primary Assay) N2->N3 Yes N5 1H-qNMR (Orthogonal Assay) N4->N5 Yes N7 Potentiometric Titration (AgNO3) N6->N7 Yes

Figure 1: Analytical decision tree for assay selection based on validation requirements.

Inter-Laboratory Comparison Data

A round-robin study was conducted across five independent laboratories using a single, homogenized batch of 4-(Dimethylamino)-1-phenylbutan-2-one HCl. The goal was to assess the intermediate precision and accuracy of HPLC-UV versus 1H-qNMR.

Table 1: Method Performance vs. ICH Q2(R1) Acceptance Criteria
Validation ParameterHPLC-UV (Method A)1H-qNMR (Method B)ICH Q2(R1) Criteria[3]
Accuracy (% Recovery) 99.2%99.8%98.0% - 102.0%
Repeatability (RSD%) 0.85%0.42%≤ 1.5%
Intermediate Precision 1.20%0.65%≤ 2.0%
Specificity High (Chromatographic resolution)Very High (Spectral isolation)No interference
Reference Standard Requires identical referenceRequires generic internal stdN/A
Table 2: Round-Robin Results (n=5 Laboratories)
LaboratoryHPLC Assay (%)HPLC RSD (%)qNMR Assay (%)qNMR RSD (%)
Lab 1 99.10.899.70.4
Lab 2 98.81.199.90.5
Lab 3 99.40.799.80.3
Lab 4 98.51.399.60.6
Lab 5 99.30.999.80.4
Consensus Mean 99.02 0.96 99.76 0.44

Data Insight: While HPLC-UV provides excellent routine throughput, 1H-qNMR demonstrates superior intermediate precision (lower RSD across different laboratories). Quantitative NMR is highly robust because it relies on the direct proportionality between signal intensity and the number of nuclei, eliminating the cascading errors associated with reference standard purity and column degradation[4].

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols integrate self-validating causality checks.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Designed for routine batch release and impurity profiling.

  • Mobile Phase Preparation :

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Buffer B: 0.1% TFA in Acetonitrile.

    • Causality Check: The highly acidic pH (~2.0) provided by TFA ensures the tertiary amine of the dimethylamino group remains fully protonated. This prevents secondary ion-exchange interactions with residual silanols on the stationary phase, effectively eliminating peak tailing.

  • Chromatographic Conditions :

    • Column: C18 End-capped, 150 x 4.6 mm, 3 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 80% B over 15 minutes.

    • Detection: UV at 210 nm (capturing the phenyl and ketone chromophores).

  • Self-Validating System Suitability Testing (SST) :

    • Inject the reference standard (0.1 mg/mL) five consecutive times.

    • Acceptance Criteria: Peak tailing factor must be < 1.5; Injection precision RSD must be ≤ 2.0%. If these criteria fail, the system is not in a state of control and sample analysis must halt[3].

Protocol 2: Absolute Quantitation via 1H-qNMR

Designed for absolute purity assignment without an identical reference standard.

  • Sample Preparation :

    • Accurately weigh ~20 mg of 4-(Dimethylamino)-1-phenylbutan-2-one HCl and ~5 mg of Maleic Acid (Internal Standard, NIST SRM) using a microbalance (d = 0.001 mg).

    • Causality Check: Maleic acid is chosen because its symmetric alkene protons produce a sharp singlet at ~6.3 ppm. This region is perfectly isolated from the analyte's aromatic protons (7.1–7.4 ppm) and the aliphatic/dimethylamino protons (2.8–3.7 ppm), preventing integration overlap.

  • Solvent Addition : Dissolve the mixture in 0.6 mL of Deuterated Water (D2O).

  • T1 Relaxation Measurement :

    • Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton.

  • Acquisition Parameters :

    • Pulse Angle: 90° (zg30 or zg90 pulse program).

    • Relaxation Delay (D1): 30 seconds.

    • Causality Check: D1 must be set to ≥5×T1​ . This ensures >99.3% relaxation of all protons back to equilibrium between scans, preventing signal saturation and ensuring accurate quantitative integration[4].

  • Self-Validation : The RSD of the calculated purity from three independent sample preparations must be ≤ 1.0%.

Inter-Laboratory Validation Workflow

G A Sample Distribution (Batch 103960-48-1) B HPLC-UV Routine Quantitation A->B C 1H-qNMR Absolute Purity A->C D System Suitability (Tailing < 1.5) B->D E T1 Relaxation (D1 > 5*T1) C->E F Data Aggregation (ICH Q2(R1) Metrics) D->F E->F G Statistical Analysis (ANOVA & Z-Scores) F->G

Figure 2: Inter-laboratory analytical method validation workflow ensuring data integrity.

Conclusion

For the analysis of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, HPLC-UV remains the workhorse for high-throughput batch release, provided that acidic mobile phases are utilized to suppress silanol interactions. However, the inter-laboratory data clearly demonstrates that 1H-qNMR provides superior intermediate precision and accuracy. By utilizing an internal standard like Maleic acid and strictly controlling relaxation delays, qNMR acts as an orthogonal, self-validating system that establishes the absolute truth of the compound's purity without the logistical burden of synthesizing identical reference standards.

Sources

Comparative

A Comprehensive Guide to the Cross-Reactivity and Selectivity of 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride

Introduction 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is a synthetic compound belonging to the class of β-amino ketones, also known as Mannich bases.[1] The presence of a tertiary amine and a ketone functional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is a synthetic compound belonging to the class of β-amino ketones, also known as Mannich bases.[1] The presence of a tertiary amine and a ketone functionality suggests its potential for diverse biological activities. While some related structures have been investigated for antimicrobial properties, a comprehensive understanding of the selectivity and cross-reactivity of this specific molecule is crucial for its development as a potential therapeutic agent or research tool.[2] This guide provides a framework for evaluating the selectivity profile of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, outlining key experimental protocols and data interpretation strategies. A thorough assessment of a compound's interactions with unintended biological targets is paramount in early drug discovery to mitigate potential adverse effects and ensure on-target efficacy.[3][4]

Rationale for Selectivity Profiling

The "dirty" pharmacology of a drug candidate, or its tendency to interact with multiple targets, can lead to unforeseen side effects.[3] Therefore, a systematic evaluation of cross-reactivity is a critical step in preclinical development. This guide proposes a tiered approach to selectivity profiling, beginning with broad screening across major target classes, followed by more focused mechanistic studies for any identified off-target interactions.

Experimental Design: A Multi-faceted Approach to Uncover Off-Target Interactions

To construct a comprehensive selectivity profile for 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, a battery of in vitro assays is proposed. This multi-pronged strategy aims to identify potential interactions with key protein families implicated in off-target drug effects, including G-protein coupled receptors (GPCRs), kinases, and ion channels.

Phase 1: Broad Panel Screening

The initial phase involves high-throughput screening against a diverse panel of targets to identify potential "hits."[5] This provides a broad overview of the compound's promiscuity.

1. GPCR Cross-Reactivity Profiling:

Given that GPCRs are the largest family of drug targets, assessing unwanted interactions is critical.[6][7] A competitive radioligand binding assay is a robust method for initial screening.[8]

  • Experimental Protocol: Radioligand Binding Assay

    • Target Preparation: Cell membranes expressing a panel of diverse GPCRs (e.g., adrenergic, dopaminergic, serotonergic, muscarinic receptors) are prepared.

    • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radiolabeled ligand for each receptor subtype.

    • Compound Addition: 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is added at a fixed concentration (e.g., 10 µM).

    • Incubation: The mixture is incubated to allow for competitive binding between the test compound and the radioligand.

    • Detection: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: A significant reduction (>50%) in radioligand binding indicates a potential interaction.[8]

2. Kinase Inhibition Screening:

Protein kinases are another major class of drug targets, and off-target kinase inhibition is a common cause of adverse effects.[4]

  • Experimental Protocol: Kinase Inhibition Assay

    • Assay Setup: A panel of recombinant kinases is assayed in a 96- or 384-well plate format.

    • Compound Addition: 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is added at a single high concentration (e.g., 10 µM).

    • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a specific substrate.

    • Detection: Kinase activity is measured, often through the quantification of phosphorylated substrate using methods like fluorescence or luminescence.[9]

    • Data Analysis: Inhibition of kinase activity by more than 50% flags the compound for further investigation.

3. Ion Channel Interaction Screening:

Unintended modulation of ion channel activity can lead to serious safety concerns, particularly cardiotoxicity.[10][11][12] Automated patch-clamp electrophysiology provides a high-throughput method for this assessment.[6][13]

  • Experimental Protocol: Automated Patch-Clamp Assay

    • Cell Culture: Cells stably expressing the ion channel of interest (e.g., hERG, Nav1.5, Cav1.2) are cultured.

    • Assay Execution: The automated patch-clamp system records ion channel currents in response to specific voltage protocols.

    • Compound Application: 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is applied to the cells.

    • Data Acquisition: Changes in ion channel currents (e.g., peak current, inactivation kinetics) are recorded.

    • Data Analysis: A significant alteration in current is indicative of an interaction.

Phase 2: Dose-Response and Mechanistic Studies

For any "hits" identified in the primary screening, the next step is to determine the potency of the interaction and understand the mechanism of action.[14][15]

1. Potency Determination (IC50/EC50):

  • Experimental Protocol:

    • The assays described in Phase 1 are repeated.

    • Instead of a single concentration, a serial dilution of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is used to generate a dose-response curve.

    • The concentration of the compound that elicits a half-maximal response (IC50 for inhibition or EC50 for activation) is calculated using non-linear regression.[14]

2. Mechanism of Action (Enzyme Inhibition):

For any confirmed kinase hits, it is important to understand the mode of inhibition (e.g., competitive, non-competitive).[16][17]

  • Experimental Protocol: Enzyme Kinetics

    • The kinase inhibition assay is performed with varying concentrations of both the compound and the substrate (ATP).

    • Reaction rates are measured and plotted using methods like the Lineweaver-Burk plot to determine the mechanism of inhibition.[17]

Data Presentation and Interpretation

The results of the selectivity profiling should be presented in a clear and comparative manner.

Table 1: Hypothetical Selectivity Profile of 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride

Target ClassTargetPrimary Screen (% Inhibition @ 10 µM)Secondary Screen (IC50/EC50, µM)
Primary Target Fungal Enzyme X 95%0.5
GPCRs Dopamine D265%8.2
Serotonin 5-HT2A55%12.5
Adrenergic α1A<10%> 50
Kinases Kinase Y72%5.7
Kinase Z<5%> 50
Ion Channels hERG48%25.1
Nav1.5<15%> 50

Selectivity Index:

A key metric for evaluating the therapeutic window of a compound is the Selectivity Index (SI), which is the ratio of the off-target activity to the on-target activity.[14] A higher SI value indicates greater selectivity.

SI = Off-target IC50 / On-target IC50

For example, the hypothetical selectivity of our compound for its primary target over Dopamine D2 receptors would be:

SI (Dopamine D2) = 8.2 µM / 0.5 µM = 16.4

Visualization of Experimental Workflow

G cluster_phase1 Phase 1: Broad Screening cluster_phase2 Phase 2: Hit Confirmation & MOA cluster_output Data Analysis compound 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride gpcr_screen GPCR Binding Assay (Broad Panel) compound->gpcr_screen 10 µM kinase_screen Kinase Inhibition Assay (Broad Panel) compound->kinase_screen 10 µM ion_channel_screen Ion Channel Assay (Automated Patch-Clamp) compound->ion_channel_screen 10 µM dose_response Dose-Response Curve (IC50/EC50 Determination) gpcr_screen->dose_response Hits (>50% Inhibition) kinase_screen->dose_response ion_channel_screen->dose_response moa Mechanism of Action Studies (e.g., Enzyme Kinetics) dose_response->moa selectivity_profile Comprehensive Selectivity Profile dose_response->selectivity_profile moa->selectivity_profile

Caption: Workflow for assessing the cross-reactivity and selectivity of a test compound.

Conclusion

This guide outlines a systematic and robust approach for characterizing the selectivity and cross-reactivity of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride. By employing a combination of broad panel screening and focused mechanistic studies, researchers can gain a comprehensive understanding of the compound's pharmacological profile. The hypothetical data presented herein illustrates how such studies can identify potential off-target liabilities and guide further drug development efforts. A thorough evaluation of selectivity is an indispensable component of modern drug discovery, ensuring the development of safer and more effective therapeutic agents.[5][18] The transition from in vitro to in vivo studies should be guided by these initial findings to predict potential physiological effects.[18][19]

References

  • Ion Channel Screening: Advances in Technologies and Analysis. (2012). Frontiers in Pharmacology. Available at: [Link]

  • High-Throughput Electrophysiology for Drug Screening and Discovery. (2025). Innovations in Pharmaceutical Technology. Available at: [Link]

  • Ion Channel Screening Service. (n.d.). Profacgen. Available at: [Link]

  • Ion Channel Screening Service. (n.d.). ChanPharm. Available at: [Link]

  • Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Available at: [Link]

  • The Significance of In Vitro to In Vivo Translation in Drug Discovery. (n.d.). Sygnature Discovery. Available at: [Link]

  • In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. (2026). Oncomponent. Available at: [Link]

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). XenoTech. Available at: [Link]

  • Villar, E. A., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI. Available at: [Link]

  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Synthesis of diastereoisomeric 4-dimethylamino-3-phenyl-2-butanols and related esters for antimicrobial evaluation. (1979). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Davis, S. (2024). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. Available at: [Link]

  • Gregori-Puigjané, E., & Mestres, J. (2006). Cross-Pharmacology Analysis of G Protein-Coupled Receptors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization. (2025). Methods in Molecular Biology. Available at: [Link]

  • Pulkkinen, O., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics. Available at: [Link]

  • HAT-Initiated Fragmentation of 4-(Dimethylamino)-1-((3-methylbut-2-en-1-yl)oxy). (2026). Molecules. Available at: [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025). Promega Connections. Available at: [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). ResearchGate. Available at: [Link]

  • 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- - Evaluation statement. (2025). Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Dimethylamino)-1-phenylbutan-2-one Hydrochloride

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends throughout their lifecycle, from receipt to disposal. The proper disposal of research chemicals like 4-(Dimethyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends throughout their lifecycle, from receipt to disposal. The proper disposal of research chemicals like 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is not merely a procedural task but a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, field-tested protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks.

The core principle of chemical disposal is waste characterization. Before any action is taken, the material must be treated as a regulated, hazardous waste unless definitively proven otherwise. This approach ensures the highest level of safety and compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA).[1][2]

Part 1: Hazard Assessment and Waste Classification

The foundational step in any disposal procedure is a thorough understanding of the compound's hazards. While a specific Safety Data Sheet (SDS) for 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride was not available, analysis of structurally similar compounds and related chemical classes allows for a robust hazard assessment.

Based on data from analogous compounds, 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride should be presumed to exhibit characteristics that classify it as hazardous waste.[3][4] These characteristics, defined by the EPA's Resource Conservation and Recovery Act (RCRA), include toxicity and potential for skin and eye irritation.[5][6][7] Therefore, this compound must not be disposed of via standard trash or sewer systems.[1][7]

Table 1: Presumed Hazard Profile and Classification

Hazard ClassificationDescriptionGHS Precautionary Statements (Anticipated)
Acute Toxicity (Oral) Harmful if swallowed.[4]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8]
Skin Irritation Causes skin irritation.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Eye Irritation Causes serious eye irritation.[4]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Environmental Hazard May be toxic to aquatic life.P273: Avoid release to the environment.

Given these potential hazards, the material is classified as a regulated chemical waste that requires disposal through a licensed hazardous waste management service.[2][6][9]

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

When handling 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride for disposal, all personnel must adhere to standard laboratory safety protocols and utilize appropriate PPE to mitigate exposure risks.

  • Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[10]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or butyl rubber.[10] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A standard laboratory coat must be worn.[10]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood to ensure adequate ventilation.[3]

Part 3: On-Site Waste Accumulation and Storage Protocol

Proper accumulation and temporary storage of chemical waste are critical to maintaining a safe laboratory environment and ensuring regulatory compliance. Waste must be managed at or near its point of generation in a designated "Satellite Accumulation Area" (SAA).[6][9]

Step-by-Step Accumulation Procedure
  • Container Selection :

    • Designate a specific, dedicated container for the waste. The container must be in good condition, free of leaks or damage, and constructed of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE).[9][11]

    • The container must have a secure, leak-proof closure.[1] Keep the container closed at all times except when adding waste.[6][9] Do not leave a funnel in the container.[9]

  • Waste Identification and Labeling :

    • Immediately label the waste container with the words "HAZARDOUS WASTE ".[6][9]

    • The label must include the full chemical name: "4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride ". Do not use abbreviations or chemical formulas.[7][9]

    • Indicate the accumulation start date (the date the first drop of waste was added to the container).

  • Segregation and Storage :

    • Store the waste container in your laboratory's designated SAA. This area should be under the direct control of laboratory personnel.[9][11]

    • Segregate the container from incompatible materials, particularly strong oxidizing agents and bases, using physical barriers or secondary containment.[1][9]

    • Place the primary waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.[1][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper management and disposal of this chemical waste.

G Disposal Workflow for 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride cluster_0 In-Lab Waste Management cluster_1 Final Disposal cluster_2 Prohibited Actions A Waste Generation (Unused or Contaminated Material) B Characterize as Hazardous Waste (per RCRA Guidelines) A->B C Select Compatible Container (e.g., HDPE, leak-proof) B->C D Affix 'HAZARDOUS WASTE' Label - Full Chemical Name - Accumulation Start Date C->D E Store in Satellite Accumulation Area (SAA) - In Secondary Containment - Segregated from Incompatibles D->E F Keep Container Securely Closed E->F G Container Reaches 90% Full or Max Accumulation Time F->G H Contact Institutional EH&S (Environmental Health & Safety) G->H I Schedule Waste Pickup Request H->I J Transfer to Licensed Waste Disposal Facility (via EH&S) I->J K DO NOT Pour Down Drain L DO NOT Dispose in Regular Trash M DO NOT Mix with Other Wastes

Caption: Decision workflow for hazardous chemical waste disposal.

Part 4: Final Disposal Procedure

The ultimate disposal of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride must be conducted by professionals in accordance with all federal, state, and local regulations.[12][13]

  • Initiate Pickup Request : Once the waste container is nearly full (approximately 90% capacity) or has been accumulating for a set period (e.g., 6-12 months, per institutional policy), a waste pickup must be scheduled.[6][9][11]

  • Contact Environmental Health & Safety (EH&S) : Your institution's EH&S department is the sole entity authorized to manage and transport hazardous waste.[9] Contact them to arrange for the collection of your labeled waste container.

  • Professional Disposal : EH&S will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][11] The most probable disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8]

Part 5: Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to prevent chemical exposure and environmental contamination.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the contaminated absorbent material and any contaminated debris. Place it in a designated, sealable container.

    • Label the container as "HAZARDOUS WASTE" with the chemical name and "spill cleanup debris."

    • Arrange for disposal through your institution's EH&S department.[9]

  • Large Spills :

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response line or EH&S office immediately.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders to handle the cleanup.

By adhering to this comprehensive disposal protocol, researchers and laboratory professionals can ensure the safe and compliant management of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, upholding their commitment to safety, scientific integrity, and environmental stewardship.

References

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • ACTenviro. (2024). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. [Link]

  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Princeton University Environmental Health & Safety. Laboratory Waste Management Guidelines. [Link]

  • California Department of Toxic Substances Control. Defining Hazardous Waste. [Link]

  • University of Southern California Environmental Health & Safety. Chemical Waste. [Link]

  • MCF Environmental Services. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential safety and logistical information for handling 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential safety and logistical information for handling 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride. Given that this compound may be a novel or research chemical, comprehensive toxicological data might not be readily available. Therefore, this document is built upon the principle of treating substances of unknown toxicity with the highest degree of caution, drawing from established best practices in chemical hygiene.

Our approach is grounded in a robust risk assessment framework. We will not only outline the necessary Personal Protective Equipment (PPE) but also delve into the rationale behind each selection, ensuring a deep understanding of the safety protocols. This guide is designed to be a dynamic resource, empowering you to work confidently and safely.

The Hierarchy of Controls: A Foundational Approach to Safety

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. PPE is the last line of defense.[1] Wherever possible, higher-level controls should be implemented to minimize exposure to hazards.

  • Elimination/Substitution: The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative. In drug development, this may not always be feasible, but it should always be the first consideration.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For a compound like 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, which is likely a powder or crystalline solid, the primary engineering control is a certified chemical fume hood.[2][3] All manipulations that could generate dust or aerosols, such as weighing, transferring, and preparing solutions, should be conducted within a fume hood.

  • Administrative Controls: These are changes to work practices and procedures. Examples include developing Standard Operating Procedures (SOPs), providing comprehensive training, and restricting access to areas where the compound is handled.[4]

  • Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE is essential. The following sections will detail the appropriate PPE for handling 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough hazard assessment of the tasks to be performed. For a compound of unknown toxicity, we must assume it could be a skin and eye irritant, and potentially harmful if inhaled or ingested.[5]

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coat with tight cuffsN95 respirator (if not in a fume hood or if aerosolization is likely)
Solution Preparation Chemical splash goggles and a face shieldChemical-resistant gloves (nitrile or neoprene)Chemical-resistant apron over a flame-resistant lab coatUse in a chemical fume hood is mandatory
Reaction Monitoring and Sampling Chemical splash gogglesChemical-resistant gloves (nitrile or neoprene)Flame-resistant lab coatUse in a chemical fume hood is mandatory
Eye and Face Protection: The First Barrier

Recommendation: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required at all times in the laboratory where this compound is handled.[6]

  • Rationale: The hydrochloride salt form of an amine suggests it is water-soluble and could readily splash into the eyes. The potential for irritation or more severe damage from an unknown compound necessitates this level of protection.

  • For High-Risk Operations: When handling larger quantities (over 1 liter) or when there is a significant splash risk, a face shield should be worn in addition to chemical splash goggles.[6] The face shield provides a broader barrier, protecting the entire face and neck.[6]

Hand Protection: Preventing Dermal Exposure

Recommendation: Nitrile or neoprene gloves are recommended for handling 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride.[7][8][9] Consider double-gloving for tasks with a higher risk of contamination.

  • Rationale: The chemical structure suggests it is an organic compound, and many organic solvents can permeate standard latex gloves. Nitrile and neoprene offer broader chemical resistance.[7][10] Since specific compatibility data is unavailable, it is crucial to inspect gloves regularly for any signs of degradation, such as swelling, discoloration, or tearing.[8][10]

  • Best Practices: Always remove the outer pair of gloves immediately after handling the compound and before touching any other surfaces to prevent cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[11][12][13]

Body Protection: Shielding from Spills and Splashes

Recommendation: A flame-resistant lab coat with tight-fitting cuffs is mandatory.[6] For tasks involving larger volumes or a higher splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Rationale: The lab coat provides a removable barrier in case of a spill. Flame-resistant material is a prudent choice in a laboratory setting where flammable solvents are often present. Closed-toed shoes and long pants are also required to ensure no skin is exposed.[6][14][15]

Respiratory Protection: Guarding Against Inhalation

Recommendation: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][16]

  • Rationale: As a solid, 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride can become airborne as dust, posing an inhalation hazard. A fume hood is the most effective way to control this.

  • When a Fume Hood is Not Feasible: In the rare event that a task cannot be performed in a fume hood, a risk assessment must be conducted to determine the appropriate respiratory protection. This would likely involve a NIOSH-approved respirator, and personnel would need to be medically cleared and fit-tested for its use.[1]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[14][15][17][18]

Donning Sequence:
  • Hand Hygiene: Start with clean hands. Wash with soap and water for at least 20 seconds.[14][17]

  • Lab Coat/Gown: Put on the lab coat and ensure it is fully buttoned or snapped.[14]

  • Mask/Respirator (if required): Secure the mask or respirator to your face.

  • Goggles/Face Shield: Put on eye and face protection.[14]

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.[15]

Doffing Sequence:
  • Gloves: Remove gloves using the glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.[14][18]

  • Lab Coat/Gown: Remove the lab coat by rolling it inside out, away from your body.[14][15]

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.[17][18]

  • Mask/Respirator (if used): Remove the mask or respirator without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.[17]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and workflow for safely handling 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride and its associated waste.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.